molecular formula C22H20N2O3 B15586086 ML365

ML365

Número de catálogo: B15586086
Peso molecular: 360.4 g/mol
Clave InChI: UTAJHKSGYJSZBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ML365 is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAJHKSGYJSZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML365's Mechanism of Action on TASK-1 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of ML365, a potent and selective inhibitor of the two-pore domain potassium (K2P) channel, TASK-1 (KCNK3). This document provides a comprehensive overview of its pharmacological properties, the experimental methodologies used for its characterization, and its molecular and cellular effects, making it an essential resource for professionals in pharmacology and drug discovery.

Introduction to this compound and TASK-1 Channels

TWIK-related acid-sensitive K+ (TASK-1) channels are members of the K2P potassium channel family that contribute to background or "leak" potassium currents in a variety of excitable and non-excitable cells.[1] These channels are tonically active at resting membrane potential and play a crucial role in setting the cell's membrane potential, thereby regulating cellular excitability.[1] TASK-1 channels are implicated in a wide array of physiological processes, including neuronal signaling, cardiac function, and respiratory control.[1]

This compound is a small molecule inhibitor identified from a high-throughput screening of the Molecular Libraries Small Molecule Repository (MLSMR).[2][3][4] It is a bis-amide compound that has demonstrated high potency and selectivity for TASK-1 channels, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels.[2][3][4]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Assay Type Parameter Value (nM) Reference
Thallium Influx Fluorescent AssayIC504[2][3][4][5]
Automated ElectrophysiologyIC5016[2][3][4][5]

Table 1: Potency of this compound on TASK-1 Channels

Channel Assay Type This compound IC50 (nM) Selectivity (fold vs. TASK-1) Reference
TASK-1Thallium Influx4-[2][3][4]
TASK-3Thallium Influx390>97[6]
Kir2.1Not specified>30,000>7500[2][3][4]
KCNQ2Not specified>30,000>7500[2][3][4]
hERGNot specified>30,000>7500[2][3][4]

Table 2: Selectivity Profile of this compound

Mechanism of Action: Pore Blockade

This compound acts as a direct blocker of the TASK-1 channel pore. While direct crystallographic evidence of the this compound-TASK-1 complex is not yet available, extensive research on other TASK-1 inhibitors, such as A1899, provides a strong model for its mechanism. It is proposed that this compound binds within the central cavity of the channel, below the selectivity filter, thereby physically occluding the ion conduction pathway. This "plugging" of the pore prevents the efflux of potassium ions, leading to membrane depolarization.

Site-directed mutagenesis studies on other TASK-1 blockers have identified key residues within the M2 and M4 transmembrane segments, as well as the P1 and P2 pore loops, as critical for inhibitor binding. It is highly probable that this compound interacts with a similar binding pocket within the inner vestibule of the TASK-1 channel.

cluster_membrane Cell Membrane cluster_channel TASK-1 Channel ec Extracellular ic Intracellular Pore Pore/Selectivity Filter Cavity Central Cavity Pore->Cavity Gate Gate Cavity->Gate Block Pore Blockade Cavity->Block This compound This compound This compound->Cavity Binds to Central Cavity No_efflux Inhibition of K+ Efflux Block->No_efflux K_ion K+ Ion K_ion->Pore Blocked

Proposed binding mechanism of this compound to the TASK-1 channel.

Experimental Protocols

The characterization of this compound relied on two key experimental methodologies: a thallium influx fluorescent assay for high-throughput screening and an automated electrophysiology assay for detailed functional analysis.

Thallium Influx Fluorescent Assay

This high-throughput screening assay indirectly measures the activity of potassium channels.

  • Principle: Thallium ions (Tl+) can pass through open potassium channels and act as a surrogate for K+ ions. A Tl+-sensitive fluorescent dye is loaded into the cells. When Tl+ enters the cell through open TASK-1 channels, it binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent Tl+ influx and thus reduce the fluorescent signal.

  • Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing human TASK-1 (KCNK3) is typically used.

  • Protocol Outline:

    • Cell Plating: CHO-KCNK3 cells are plated in 384-well microplates.

    • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

    • Compound Addition: this compound or other test compounds are added to the wells at various concentrations.

    • Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate influx through the TASK-1 channels.

    • Fluorescence Reading: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.

    • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The IC50 value for this compound is determined by fitting the concentration-response data to a logistical equation.

cluster_workflow Thallium Influx Assay Workflow plate Plate CHO-TASK1 cells load Load with Tl+-sensitive dye plate->load add_cpd Add this compound load->add_cpd add_tl Add Tl+ solution add_cpd->add_tl read Read fluorescence add_tl->read analyze Analyze data (IC50) read->analyze

Workflow for the thallium influx assay.
Automated Electrophysiology

Automated patch-clamp electrophysiology provides a more direct measure of ion channel function.

  • Principle: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the TASK-1 channels in the cell membrane. The automated platform allows for higher throughput than traditional manual patch-clamp.

  • Instrument: A system such as the QPatch is commonly used.

  • Protocol Outline:

    • Cell Preparation: A single-cell suspension of CHO-KCNK3 cells is prepared.

    • Cell Seeding: The cells are automatically captured onto a planar patch chip.

    • Giga-seal Formation: A high-resistance seal is formed between the cell membrane and the aperture of the patch chip.

    • Whole-Cell Configuration: The patch of membrane under the aperture is ruptured to gain electrical access to the cell's interior.

    • Voltage Protocol & Recording: A voltage-clamp protocol is applied to the cell, and the resulting TASK-1 currents are recorded. This typically involves a series of voltage steps or ramps.

    • Compound Application: this compound is applied at various concentrations, and the effect on the TASK-1 current is measured.

    • Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined.

Downstream Cellular and Physiological Consequences

The inhibition of TASK-1 channels by this compound leads to a reduction in the outward K+ current, which has several downstream consequences.

  • Membrane Depolarization: The primary effect of TASK-1 inhibition is the depolarization of the cell membrane. By blocking a key repolarizing current, this compound shifts the resting membrane potential to a more positive value.

  • Increased Cellular Excitability: In excitable cells such as neurons and cardiomyocytes, this depolarization brings the membrane potential closer to the threshold for firing action potentials, thus increasing cellular excitability.

  • Physiological Effects: The modulation of cellular excitability by this compound can have various physiological effects depending on the cell type. For example, in smooth muscle cells of blood vessels, TASK-1 inhibition can lead to vasoconstriction. In the context of the immune system, it has been shown to impair T-cell proliferation and cytokine production.

This compound This compound TASK1 TASK-1 Channel This compound->TASK1 Inhibits K_efflux K+ Efflux TASK1->K_efflux Mediates Depolarization Membrane Depolarization K_efflux->Depolarization Reduction leads to Excitability Increased Cellular Excitability Depolarization->Excitability Consequences Physiological Consequences (e.g., Vasoconstriction, Altered Neuronal Firing) Excitability->Consequences

Downstream consequences of TASK-1 inhibition by this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the TASK-1 potassium channel. Its mechanism of action involves the direct blockade of the channel's ion conduction pore, leading to membrane depolarization and increased cellular excitability. The detailed characterization of this compound using both high-throughput fluorescent assays and automated electrophysiology has established it as a critical tool for the study of TASK-1 channel biology and as a potential starting point for the development of novel therapeutics targeting a range of disorders where TASK-1 function is implicated.

References

ML365: A Potent and Selective Modulator of Neuronal Excitability and Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML365 has emerged as a critical pharmacological tool in neuroscience research, offering high potency and selectivity as an inhibitor of specific two-pore domain potassium (K2P) channels. This document provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound. Primarily recognized as a selective inhibitor of the KCNK3/TASK-1 channel, this compound also demonstrates inhibitory activity against the TWIK2 channel. These interactions have significant implications for regulating neuronal excitability and inflammatory responses within the central nervous system. This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to facilitate its application in neuroscience and drug development.

Core Function and Mechanism of Action in Neuroscience

This compound is a small molecule inhibitor celebrated for its potent and selective action against the KCNK3/TASK-1 potassium channel, a member of the two-pore domain potassium channel family.[1][2][3][4] These channels are crucial in setting the resting membrane potential of neurons and modulating their excitability.[1][2][3] By inhibiting TASK-1, this compound can depolarize neurons, thereby influencing a variety of physiological processes including chemosensation, hormone secretion, and overall neuronal function.[2][3]

Beyond its effects on TASK-1, this compound has been identified as an inhibitor of the TWIK2 potassium channel.[5][6][7][8][9] This channel is implicated in mediating potassium efflux, a critical step in ATP-induced NLRP3 inflammasome activation in immune cells of the nervous system, such as microglia.[6][7][8] Consequently, this compound exhibits anti-inflammatory properties by attenuating neuroinflammatory responses.[10]

Furthermore, research has elucidated that this compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway.[10] It has been shown to suppress the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10] This dual functionality of modulating neuronal excitability and neuroinflammation makes this compound a valuable tool for investigating a range of neurological disorders.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity based on published findings.

Table 1: Inhibitory Potency of this compound

Target ChannelAssay TypeIC50 ValueReference
KCNK3/TASK-1Thallium Influx Fluorescent Assay4 nM[2][3][4]
KCNK3/TASK-1Automated Electrophysiology Assay16 nM[2][3]
KCNK3/TASK-1Whole Cell Electrophysiology12 ± 1 nM[3]
TWIK2Whole-cell Voltage-clamp Recording4.07 ± 1.5 µM[6][7][8]

Table 2: Selectivity of this compound

ChannelConcentration of this compoundInhibitionReference
TASK-3->60-fold less potent than on TASK-1[2][3]
Kir2.130 µMLittle to no inhibition[2][3]
KCNQ230 µMLittle to no inhibition[2][3]
hERG30 µMLittle to no inhibition[2][3]
TWIK1-No significant inhibition[6][7][8]
THIK1-No significant inhibition[6][7][8]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB signaling pathway.[10] The diagram below illustrates the proposed mechanism.

ML365_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, IL-1β Proinflammatory_Genes->Cytokines leads to This compound This compound This compound->IKK inhibits

Caption: Proposed mechanism of this compound anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for characterizing the inhibitory effects of this compound on a target ion channel.

ML365_Characterization_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 expressing target channel or primary neurons) start->cell_prep electrophysiology Electrophysiological Recording (Whole-cell patch clamp) cell_prep->electrophysiology flux_assay Ion Flux Assay (e.g., Thallium influx) cell_prep->flux_assay ml365_app Application of this compound (Dose-response) electrophysiology->ml365_app flux_assay->ml365_app data_acq Data Acquisition ml365_app->data_acq data_an Data Analysis (IC50 determination) data_acq->data_an end End data_an->end

Caption: General experimental workflow for the characterization of this compound's inhibitory activity.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

Objective: To measure the effect of this compound on potassium currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 0.5 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Methodology:

  • Prepare fresh external and internal solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Plate cultured neurons in a recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a healthy neuron.

  • Record baseline potassium currents using an appropriate voltage protocol (e.g., voltage ramps or steps).

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution.

  • Perfuse the neuron with the this compound-containing external solution, starting with the lowest concentration.

  • Record potassium currents in the presence of this compound until a steady-state effect is observed.

  • Wash out the drug with the external solution to check for reversibility.

  • Repeat steps 7-9 for a range of this compound concentrations to generate a dose-response curve.

  • Analyze the data to determine the IC50 of this compound for the target current.

Thallium Influx Fluorescent Assay

Objective: To measure the inhibitory effect of this compound on TASK-1 channel activity using a high-throughput fluorescent-based assay.

Materials:

  • HEK293 cells stably expressing KCNK3/TASK-1

  • FluxOR™ Thallium Detection Kit (or equivalent)

  • Assay buffer (e.g., HBSS)

  • Stimulus buffer (containing thallium sulfate (B86663) and a potassium salt)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96- or 384-well microplates

  • Fluorescence plate reader

Methodology:

  • Plate the TASK-1 expressing HEK293 cells in microplates and grow to confluence.

  • Load the cells with the thallium-sensitive fluorescent dye according to the kit manufacturer's instructions.

  • Prepare a dilution series of this compound in the assay buffer.

  • Add the this compound dilutions to the wells and incubate for the desired time.

  • Measure the baseline fluorescence using the plate reader.

  • Add the stimulus buffer to all wells to initiate thallium influx through the open TASK-1 channels.

  • Immediately begin kinetic fluorescence readings to measure the change in fluorescence over time, which corresponds to the rate of thallium influx.

  • Calculate the rate of thallium influx for each this compound concentration.

  • Normalize the data to the control (vehicle-treated) wells and plot the results to determine the IC50 of this compound.

In Vitro Neuroinflammation Assay

Objective: To assess the anti-inflammatory effects of this compound on microglia.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix)

Methodology:

  • Plate microglia in multi-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated, non-stimulated control group.

  • Incubate for a specified time (e.g., 6 hours for RNA analysis, 24 hours for cytokine protein analysis).

  • For cytokine protein analysis: Collect the cell culture supernatant and perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • For gene expression analysis: Lyse the cells and extract total RNA. Synthesize cDNA and perform qPCR to measure the relative expression of Tnf, Il6, and Il1b genes, using a housekeeping gene for normalization.

  • Analyze the data to determine the effect of this compound on pro-inflammatory cytokine production and gene expression.

Conclusion

This compound is a powerful and selective pharmacological agent with significant utility in neuroscience research. Its ability to inhibit KCNK3/TASK-1 and TWIK2 channels allows for the precise modulation of neuronal excitability and neuroinflammatory processes. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource to effectively utilize this compound in their investigations into the complex functions of the nervous system and the development of novel therapeutics for neurological disorders.

References

ML365 as a Pharmacological Tool for KCNK3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The two-pore domain potassium (K2P) channel KCNK3 (also known as TASK-1) plays a crucial role in setting the resting membrane potential in a variety of excitable and non-excitable cells.[1][2] Its dysfunction is implicated in significant pathologies, most notably pulmonary arterial hypertension (PAH).[1][3][4] ML365 has emerged as a potent and selective small molecule inhibitor of KCNK3, making it an invaluable pharmacological tool for elucidating the channel's physiological roles and its potential as a therapeutic target.[5][6] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and an exploration of the signaling pathways it modulates.

Introduction to KCNK3 and this compound

KCNK3 is a member of the tandem-pore domain potassium channel family, characterized by its two pore-forming P-loops in each subunit. These channels are constitutively active at physiological membrane potentials and are sensitive to extracellular pH, hypoxia, and various signaling molecules.[2] In pulmonary artery smooth muscle cells (PASMCs), KCNK3 contributes significantly to the resting membrane potential, and its downregulation or inhibition leads to depolarization, vasoconstriction, and proliferation, all hallmarks of PAH.[1][7]

This compound was identified through high-throughput screening as a selective inhibitor of KCNK3.[5][6] It exhibits high potency and selectivity, making it a superior tool for studying KCNK3 function both in vitro and in vivo.

Pharmacological Profile of this compound

The pharmacological characteristics of this compound have been determined through various in vitro assays, highlighting its potency and selectivity for KCNK3.

Potency and Efficacy

This compound is a highly potent inhibitor of KCNK3 channels. Its inhibitory concentration (IC50) has been determined using different methodologies, as summarized in the table below.

Assay TypeCell LineIC50 (nM)Reference(s)
Thallium Influx Fluorescent AssayCHO4[5][6][8]
Automated ElectrophysiologyCHO16[5][6][8]
Table 1: Potency of this compound for KCNK3 Inhibition
Selectivity

A key advantage of this compound as a pharmacological tool is its high selectivity for KCNK3 over other potassium channels, including the closely related KCNK9 (TASK-3).

Channel TargetAssay TypeIC50 (nM)Selectivity (fold vs. KCNK3)Reference(s)
KCNK3 (TASK-1)Thallium Influx Fluorescent Assay4-[5][6][8]
KCNK9 (TASK-3)Thallium Influx Fluorescent Assay>240>60[5][6]
Kir2.1Not specified>30,000>7500[5][6][8]
KCNQ2Not specified>30,000>7500[5][6][8]
hERGNot specified>30,000>7500[5][6][8]
Table 2: Selectivity Profile of this compound

This compound displays little to no inhibition of more distantly related potassium channels like Kir2.1, KCNQ2, and hERG at concentrations up to 30 µM.[5][6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study KCNK3 function.

Cell Culture and Transfection of HEK293 Cells for KCNK3 Expression

HEK293 cells are a common choice for heterologous expression of ion channels due to their high transfection efficiency and low endogenous channel expression.[9][10]

Materials:

  • HEK293 cells (early passage recommended)[9]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]

  • Plasmid DNA encoding human KCNK3

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 2.5 x 10^5 cells per well in 2 mL of complete medium to achieve 80-90% confluency on the day of transfection.[10]

  • Transfection Complex Preparation:

    • In a sterile tube, dilute 2.5 µg of KCNK3 plasmid DNA into serum-free medium (e.g., Opti-MEM).

    • In a separate sterile tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.[11]

  • Transfection: Add the transfection complexes dropwise to the cells in the 6-well plate.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for gene expression before proceeding with functional assays. For some channels, incubation at 28°C for a longer period may enhance expression.[12]

Thallium Influx Assay using FluxOR™ Kit

This high-throughput assay measures KCNK3 channel activity by detecting the influx of thallium (a surrogate for K+) into the cells using a thallium-sensitive fluorescent dye.[13][14][15]

Materials:

  • HEK293 cells stably or transiently expressing KCNK3

  • FluxOR™ Potassium Ion Channel Assay Kit (contains FluxOR™ dye, PowerLoad™ concentrate, assay buffer, stimulus buffer components)

  • This compound stock solution (in DMSO)

  • Poly-D-Lysine coated 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic read capabilities

Protocol:

  • Cell Plating: Seed KCNK3-expressing HEK293 cells onto Poly-D-Lysine coated microplates and culture overnight.

  • Dye Loading:

    • Prepare the loading buffer by mixing FluxOR™ dye with PowerLoad™ concentrate and assay buffer according to the kit instructions.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[16]

  • Compound Incubation:

    • Remove the loading buffer and replace it with fresh, dye-free assay buffer.

    • Add diluted this compound (or other test compounds) to the wells and incubate for 20 minutes at room temperature in the dark.[17]

  • Stimulation and Detection:

    • Prepare the stimulus buffer containing thallium sulfate (B86663) (Tl2SO4) and a depolarizing concentration of potassium sulfate (K2SO4, typically around 5 mM).[13]

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • After a short baseline reading (e.g., 10 seconds), add the stimulus buffer to all wells.

    • Continue recording the fluorescence intensity every 1-2 seconds for 1-3 minutes.[13]

  • Data Analysis: The increase in fluorescence upon thallium influx is indicative of KCNK3 channel activity. Inhibition by this compound will result in a dose-dependent reduction of this fluorescence signal.

Automated Patch-Clamp Electrophysiology (QPatch)

The QPatch system allows for medium- to high-throughput electrophysiological characterization of ion channels.[18][19][20]

Materials:

  • HEK293 cells expressing KCNK3

  • QPatch instrument and QPlates

  • Extracellular solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 150 KCl, 3 MgCl2, 5 EGTA, 10 HEPES (pH 7.2 with KOH)

  • This compound stock solution (in DMSO)

Protocol:

  • Cell Preparation: Harvest KCNK3-expressing HEK293 cells and prepare a single-cell suspension at the appropriate density for the QPatch system.

  • QPatch Run Setup:

    • Prime the QPlate with extracellular and intracellular solutions.

    • Load the cell suspension and this compound compound solutions into the appropriate wells.

  • Automated Sealing and Whole-Cell Formation: The QPatch instrument will automatically position cells, form giga-ohm seals, and establish the whole-cell configuration.[19]

  • Voltage Protocol and Data Acquisition:

    • Hold the cells at a holding potential of -80 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit KCNK3 currents.

    • Record baseline currents in the extracellular solution.

    • Perfuse the cells with increasing concentrations of this compound and record the corresponding inhibition of the KCNK3 current.

  • Data Analysis: Analyze the current-voltage relationships and generate dose-response curves to determine the IC50 of this compound.

Signaling Pathways and Experimental Workflows

This compound's inhibition of KCNK3 can be used to probe the channel's role in various signaling pathways.

KCNK3 Signaling in Pulmonary Artery Smooth Muscle Cells

In PASMCs, KCNK3 is a critical regulator of membrane potential and cellular phenotype. Its activity is modulated by the Bone Morphogenetic Protein Receptor 2 (BMPR2) signaling pathway, which is often dysfunctional in PAH.[21][22]

KCNK3_Signaling_PASMC cluster_upstream Upstream Regulation cluster_downstream Downstream Effects BMPs BMP2, BMP4, BMP7 BMPR2 BMPR2 BMPs->BMPR2 activates Smad Smad1/5 BMPR2->Smad phosphorylates KCNK3 KCNK3 (TASK-1) Smad->KCNK3 upregulates expression K_efflux K+ Efflux KCNK3->K_efflux Proliferation Proliferative Phenotype (PAH Pathology) KCNK3->Proliferation prevents This compound This compound This compound->KCNK3 inhibits Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Quiescent Quiescent Phenotype (Anti-proliferative) Hyperpolarization->Quiescent

KCNK3 signaling pathway in PASMCs.
Experimental Workflow for Characterizing this compound

A typical workflow for characterizing a KCNK3 inhibitor like this compound involves a series of assays to determine its potency, selectivity, and cellular effects.

ML365_Workflow HTS High-Throughput Screening (e.g., Thallium Influx Assay) Hit_ID Hit Identification (this compound) HTS->Hit_ID Potency Potency Determination (IC50) Hit_ID->Potency Selectivity Selectivity Profiling (vs. other K+ channels) Hit_ID->Selectivity Electrophys Electrophysiological Validation (Patch-Clamp) Potency->Electrophys Selectivity->Electrophys Cellular_Assays Cellular Functional Assays (e.g., PASMC proliferation) Electrophys->Cellular_Assays In_Vivo In Vivo Studies (e.g., PAH models) Cellular_Assays->In_Vivo Tool_Compound Validated Pharmacological Tool In_Vivo->Tool_Compound

Workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of the KCNK3 potassium channel. Its well-characterized pharmacological profile, coupled with the detailed experimental protocols provided in this guide, establishes this compound as an indispensable tool for researchers in both academic and industrial settings. The use of this compound will continue to be instrumental in dissecting the complex roles of KCNK3 in health and disease, and in the development of novel therapeutic strategies targeting this important ion channel.

References

An In-depth Technical Guide to the Role of ML365 in Cellular Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML365 is a potent and selective small-molecule inhibitor of the two-pore domain potassium (K2P) channel family, specifically targeting the TWIK-related acid-sensitive potassium channel 1 (TASK-1), also known as KCNK3.[1][2] Two-pore domain potassium channels are crucial in regulating the resting membrane potential and, consequently, cellular excitability in a variety of physiological processes, including immune response, hormone secretion, and neuronal function.[2][3] Due to its high selectivity, this compound serves as an invaluable pharmacological tool for elucidating the specific roles of TASK-1 channels in cellular function and holds potential for therapeutic development.[1][2] This guide provides a comprehensive overview of the core mechanisms of this compound, its impact on signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Core Mechanism of Action

The primary mechanism by which this compound influences cellular excitability is through the direct inhibition of TASK-1 potassium channels.[1][2] TASK-1 channels are "leak" channels that are open at rest, contributing significantly to the establishment and maintenance of the negative resting membrane potential in many cell types. By blocking these channels, this compound reduces the outward flow of potassium ions (K+), leading to a depolarization of the cell membrane. This depolarization brings the membrane potential closer to the threshold for firing action potentials, thereby increasing cellular excitability.[4]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified across various assays, demonstrating its high potency for TASK-1 and selectivity over other ion channels.

Target Ion ChannelAssay TypeIC50 ValueReference
TASK-1 (KCNK3) Thallium Influx Fluorescent Assay4 nM[1][2]
TASK-1 (KCNK3) Automated Electrophysiology16 nM[1][2]
TASK-1 (KCNK3) Whole-Cell Patch Clamp12 ± 1 nM[3]
TASK-3 (KCNK9) Not Specified390 nM
TWIK2 Whole-Cell Voltage-Clamp4.07 µM[5]
Kir2.1 Not Specified> 30 µM (No significant inhibition)[1][2]
KCNQ2 Not Specified> 30 µM (No significant inhibition)[1][2]
hERG (KV11.1) Not Specified> 30 µM (No significant inhibition)[1][2]

Signaling Pathways Modulated by this compound

This compound's influence extends beyond direct membrane potential modulation to intricate signaling cascades, particularly in the context of inflammation.

Direct Modulation of Cellular Excitability

The most direct signaling event initiated by this compound is the alteration of the cell's membrane potential. By inhibiting TASK-1, this compound causes membrane depolarization, which can subsequently lead to the activation of voltage-gated calcium channels and an increase in intracellular calcium concentration.[4]

This compound This compound TASK1 TASK-1 (K2P3.1) Channel This compound->TASK1 Inhibits K_efflux K+ Efflux TASK1->K_efflux Mediates Depolarization Membrane Depolarization K_efflux->Depolarization Reduction leads to Excitability Increased Cellular Excitability Depolarization->Excitability Ca_channels Voltage-Gated Ca2+ Channels Depolarization->Ca_channels Activates Ca_influx Ca2+ Influx Ca_channels->Ca_influx

This compound's direct effect on cellular excitability.
Inhibition of the NF-κB Inflammatory Pathway

This compound has been shown to suppress inflammatory responses induced by lipopolysaccharide (LPS).[6] It achieves this by inhibiting the activation and co-localization of the transcription factor NF-κB, a central regulator of inflammation.[6] This, in turn, reduces the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]

LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway (Erk, p38, Jnk) TLR4->NFkB_pathway NFkB NF-κB Activation NFkB_pathway->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces This compound This compound This compound->NFkB_pathway Inhibits

This compound's inhibition of the NF-κB pathway.
Inhibition of the NLRP3 Inflammasome

This compound also demonstrates a potent inhibitory effect on the ATP-induced NLRP3 inflammasome in macrophages by blocking the TWIK2 channel.[5] Potassium efflux is a critical step for NLRP3 inflammasome activation. By inhibiting TWIK2, this compound prevents this efflux, thereby suppressing inflammasome activation and the subsequent release of IL-1β.[5]

ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates TWIK2 TWIK2 Channel P2X7R->TWIK2 K_efflux K+ Efflux TWIK2->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B This compound This compound This compound->TWIK2 Inhibits

This compound's inhibition of the NLRP3 inflammasome.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on cellular excitability.

Automated Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and the effect of inhibitors.[7]

Objective: To determine the IC50 of this compound on TASK-1 channels expressed in a heterologous system (e.g., HEK293 cells).

Workflow Diagram:

cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing TASK-1 Plating Plate cells on coverslips Cell_Culture->Plating Patch Establish whole-cell patch-clamp Plating->Patch Record_Baseline Record baseline TASK-1 current Patch->Record_Baseline Apply_this compound Apply varying concentrations of this compound Record_Baseline->Apply_this compound Record_Inhibition Record inhibited current Apply_this compound->Record_Inhibition Measure Measure current amplitude Record_Inhibition->Measure Dose_Response Construct dose-response curve Measure->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Workflow for electrophysiological analysis.

Methodology:

  • Cell Culture: HEK293 cells stably or transiently expressing the human TASK-1 channel are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.[7]

  • Preparation for Recording: Cells are plated on poly-D-lysine-coated glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Coverslips are transferred to a recording chamber on an automated patch-clamp system and perfused with the external solution.

    • Whole-cell configuration is established using borosilicate glass pipettes with a resistance of 3-5 MΩ.[8]

    • Cells are held at a holding potential of -80 mV, and current is elicited by voltage ramps or steps (e.g., from -100 mV to +40 mV).[3]

    • Baseline currents are recorded before the application of this compound.

  • Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to final concentrations in the external solution. The vehicle (DMSO) concentration should be kept constant (e.g., <0.1%) across all conditions. Solutions with different concentrations of this compound are perfused over the cell.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound. A dose-response curve is generated by plotting the percent inhibition against the log concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation.[9]

Thallium Influx Fluorescent Assay

This is a high-throughput screening method used to identify and characterize ion channel modulators.[2]

Objective: To determine the potency of this compound in inhibiting TASK-1 channel activity in a high-throughput format.

Methodology:

  • Cell Preparation: HEK293 cells expressing TASK-1 are plated in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's protocol.

  • Compound Addition: this compound at various concentrations is added to the wells and incubated for a specific period.

  • Thallium Influx: A stimulus buffer containing thallium sulfate (B86663) is added to the wells to initiate ion influx through the open TASK-1 channels.

  • Fluorescence Reading: The fluorescence intensity is measured over time using a fluorescence plate reader. The influx of thallium quenches the dye's fluorescence.

  • Data Analysis: The rate of fluorescence quench is proportional to the ion channel activity. The inhibitory effect of this compound is calculated by comparing the quench rate in the presence of the compound to the control wells. An IC50 value is then determined from the dose-response curve.

Calcium Imaging Assay

This assay measures changes in intracellular calcium, a downstream consequence of altered cellular excitability.[4][10]

Objective: To assess the effect of this compound on intracellular calcium levels in excitable cells (e.g., primary neurons or carotid body type-1 cells).[4]

Methodology:

  • Cell Preparation: Isolate and culture the target cells on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, in a physiological salt solution.[11][12]

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera. Measure the baseline fluorescence intensity before applying this compound.

  • This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

  • Calcium Measurement: Continuously record the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Quantify the change in fluorescence intensity (or the ratio of emissions at different excitation wavelengths for ratiometric dyes like Fura-2) to determine the effect of this compound on intracellular calcium dynamics.

Role in Drug Development

This compound's high selectivity for TASK-1 makes it a valuable chemical probe to validate this ion channel as a therapeutic target for various diseases.[2] The modulation of cellular excitability by targeting potassium channels is a well-established therapeutic strategy for conditions such as epilepsy, cardiac arrhythmias, and chronic pain.[13] The anti-inflammatory properties of this compound, demonstrated through its inhibition of the NF-κB and NLRP3 inflammasome pathways, suggest its potential utility in treating inflammatory disorders.[5][6] Further investigation and optimization of this compound and its analogs could lead to the development of novel therapeutics for these conditions.

Conclusion

This compound is a potent and selective inhibitor of the TASK-1 potassium channel that serves as a critical tool for understanding the role of this channel in regulating cellular excitability. Its mechanism of action, centered on inducing membrane depolarization, has direct implications for the function of neurons and other excitable cells. Furthermore, its ability to modulate key inflammatory signaling pathways highlights its potential as a lead compound for drug discovery efforts targeting a range of diseases. The experimental protocols detailed herein provide a framework for researchers to further investigate the multifaceted role of this compound and the therapeutic potential of targeting TASK-1 channels.

References

ML365: A Selective Potassium Channel Inhibitor for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML365 is a potent and highly selective small molecule inhibitor of the two-pore domain potassium (K2P) channel KCNK3, also known as TASK-1.[1][2][3][4][5][6][7][8][9][10][11][12] K2P channels are critical in setting the resting membrane potential and regulating cellular excitability in a variety of tissues. Their dysfunction has been implicated in numerous pathological conditions, including immune disorders, hormonal imbalances, and neurological diseases.[1][3][4] this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TASK-1 channels, and as a potential starting point for the development of novel therapeutics.[3][4][9] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Compound Characteristics

PropertyValueReference
IUPAC Name N-(2-(3-methylbenzamido)phenyl)-2-methoxybenzamide[12]
Molecular Formula C22H20N2O3[11]
Molecular Weight 360.41 g/mol [11]
CAS Number 947914-18-3[10][11]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO (≥ 100 mg/mL)[12]

Mechanism of Action

This compound functions by directly blocking the pore of the TASK-1 potassium channel, thereby inhibiting the outward flow of potassium ions.[1][3][4] This inhibition of potassium conductance leads to depolarization of the cell membrane, which can modulate the excitability of neurons, muscle cells, and other cell types where TASK-1 is expressed. The high selectivity of this compound for TASK-1 over other potassium channels, including the closely related TASK-3, makes it a precise tool for dissecting the specific functions of this channel.[1][3][4][9]

cluster_cell Cell Membrane This compound This compound TASK1 TASK-1 (KCNK3) Potassium Channel This compound->TASK1 Inhibits K_efflux K+ Efflux TASK1->K_efflux Mediates Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Leads to Cellular_Excitability Decreased Cellular Excitability Membrane_Potential->Cellular_Excitability Results in

Caption: Mechanism of this compound Action on TASK-1 Channel.

Quantitative Data

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the key findings.

Table 1: Potency of this compound against TASK-1

Assay TypeCell LineIC50 (nM)Reference
Thallium Influx Fluorescent AssayCHO cells expressing TASK-14[1][3][4][9]
Automated Electrophysiology (QPatch)HEK293 cells expressing TASK-116[1][3][4][9]

Table 2: Selectivity of this compound against other Potassium Channels

ChannelAssay TypeCell LineIC50 (nM)Selectivity (fold vs. TASK-1)Reference
TASK-3 (KCNK9) Thallium InfluxHEK293390>97[11]
Kir2.1 Thallium InfluxN/A>30,000>7500[1][3][4][9]
KCNQ2 Thallium InfluxN/A>30,000>7500[1][3][4][9]
hERG Thallium InfluxN/A>30,000>7500[1][3][4][9]
In Vivo Data

A study has demonstrated the in vivo efficacy of this compound in a mouse model of endotoxic shock.

Table 3: In Vivo Efficacy of this compound in LPS-Induced Endotoxic Shock in Mice

Dosage (mg/kg, i.p.)Outcome
1, 10, 25Dose-dependent amelioration of LPS-induced endotoxic shock.

A preliminary pharmacokinetic study in rats indicated good oral bioavailability.

Table 4: Preliminary Pharmacokinetic Data in Rats

ParameterValue
Absolute Oral Bioavailability (F)22.49%

Experimental Protocols

In Vitro Assays

This assay measures the activity of potassium channels by detecting the influx of thallium (Tl+), a surrogate for K+, into cells using a Tl+-sensitive fluorescent dye.[13]

Materials:

  • Cells expressing the potassium channel of interest (e.g., CHO-TASK1)

  • FluxOR™ Potassium Ion Channel Assay Kit or similar

  • Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Stimulus buffer containing thallium sulfate (B86663) (Tl2SO4) and potassium sulfate (K2SO4)

  • This compound compound dilutions

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescent plate reader

Procedure:

  • Cell Plating: Seed cells into the microplate and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent dye loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition: After incubation, remove the loading buffer and replace it with assay buffer. Add diluted this compound or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 10-30 minutes).

  • Thallium Influx and Measurement: Place the plate in a fluorescent plate reader. Add the stimulus buffer to all wells to initiate Tl+ influx.

  • Data Analysis: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the potassium channel activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

A Seed cells in microplate B Load cells with Tl+-sensitive dye A->B C Add this compound (or vehicle) B->C D Add Tl+ stimulus buffer C->D E Measure fluorescence (kinetic read) D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the Thallium Influx Assay.

Automated patch-clamp systems like the QPatch provide a higher throughput method for directly measuring ion channel currents.[6][7][14]

Materials:

  • HEK293 cells expressing the potassium channel of interest

  • QPatch instrument and associated consumables (e.g., QPlates)

  • Extracellular solution (e.g., containing in mM: 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2)

  • This compound compound dilutions

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the transfected HEK293 cells.

  • Instrument Setup: Prime the QPatch instrument with extracellular and intracellular solutions. Load the cell suspension and compound plate.

  • Automated Patch-Clamping: The instrument will automatically perform cell capture, sealing, whole-cell formation, and application of voltage protocols.

  • Compound Application: After establishing a stable baseline current, the instrument applies different concentrations of this compound.

  • Data Acquisition and Analysis: Record the potassium currents in response to a voltage-step protocol before and after compound application. Measure the peak current amplitude and calculate the percent inhibition at each concentration to determine the IC50 value.

A Prepare cell suspension B Load cells, solutions, and compounds into QPatch A->B C Automated cell capture, sealing, and whole-cell B->C D Record baseline K+ currents C->D E Apply this compound concentrations D->E F Record post-compound K+ currents E->F G Analyze current inhibition and determine IC50 F->G

Caption: Workflow for Automated Electrophysiology.

This assay assesses the cytotoxicity of a compound by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[1][2][3][4][5]

Materials:

  • CHO or other suitable cell line

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • This compound compound dilutions

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and incubate to allow for attachment and growth.

  • Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the spontaneous and maximum release controls.

A Seed cells in 96-well plate B Treat cells with This compound A->B C Collect culture supernatant B->C D Add supernatant to LDH reaction mix C->D E Incubate and measure absorbance D->E F Calculate % cytotoxicity E->F

Caption: Workflow for LDH Cytotoxicity Assay.
In Vivo Protocols

This model is used to evaluate the anti-inflammatory effects of a compound.[8][15][16][17][18]

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]

  • Sterile saline

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Compound Administration: Administer this compound (e.g., 1, 10, or 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • LPS Challenge: After a predetermined time (e.g., 30-60 minutes), induce endotoxic shock by i.p. injection of a sublethal dose of LPS (e.g., 2 mg/kg).[8]

  • Monitoring: Monitor the mice for signs of endotoxemia (e.g., lethargy, piloerection, huddling) and survival over a specified period (e.g., 24-48 hours).

  • Cytokine Analysis (Optional): At specific time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples to measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Data Analysis: Compare survival rates and cytokine levels between the this compound-treated groups and the vehicle control group.

This protocol is designed to determine the pharmacokinetic profile of this compound after oral administration.[19][20][21][22][23]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound

  • Formulation for oral administration (e.g., 10% DMSO, 90% Corn Oil)[10]

  • Blood collection tubes (e.g., heparinized)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Fast rats overnight before dosing but allow free access to water.

  • Dosing: Administer a single oral dose of this compound via gavage.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (if intravenous data is available).

Logical Relationships and Signaling

The potent and selective inhibition of the TASK-1 channel by this compound provides a direct link between its molecular action and potential physiological outcomes.

cluster_invitro In Vitro Characterization cluster_invivo Potential In Vivo Applications Potency High Potency (IC50 = 4-16 nM) Immune Immunomodulation (e.g., Endotoxic Shock) Potency->Immune Selectivity High Selectivity (>97-fold vs. TASK-3) Neuro Neurological Disorders Selectivity->Neuro Low_Toxicity Low Cytotoxicity (in vitro) Cardio Cardiovascular (e.g., Arrhythmias) Low_Toxicity->Cardio This compound This compound This compound->Potency This compound->Selectivity This compound->Low_Toxicity

Caption: Logical Flow from In Vitro Properties to In Vivo Potential.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the TASK-1 potassium channel. Its favorable in vitro properties, including high potency, excellent selectivity, and low cytotoxicity, make it an invaluable tool for basic research into the roles of TASK-1 in health and disease. Preliminary in vivo data suggests its potential for therapeutic applications in inflammatory conditions. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of TASK-1 channel biology and its therapeutic potential.

References

The Therapeutic Potential of ML365: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of ML365, a selective inhibitor of the two-pore domain potassium channels, with a focus on its application in various disease models. This document consolidates quantitative data, detailed experimental protocols, and key signaling pathways to serve as a comprehensive resource for the scientific community.

Executive Summary

This compound has emerged as a potent modulator of inflammatory responses through its targeted inhibition of potassium channels, primarily TWIK2 (Tandem of P-domains in a Weak Inward rectifying K+ channel-related K+ channel 2) and KCNK3/TASK1. Its mechanism of action centers on the suppression of the NLRP3 inflammasome and the NF-κB signaling pathway, both critical drivers of inflammation. Preclinical studies, predominantly in models of endotoxemia, have demonstrated the significant therapeutic potential of this compound in mitigating severe inflammatory responses. This guide offers a detailed exploration of the existing data and methodologies to facilitate further research and development of this compound as a potential therapeutic agent.

Quantitative Data on this compound Efficacy and Pharmacokinetics

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

TargetAssayCell TypeIC50Citation
muTWIK2Whole-cell voltage-clampCOS-74.07 ± 1.5 μM[1]
KCNK3/TASK1Thallium influx fluorescent assay-4 nM[2]
KCNK3/TASK1Automated electrophysiology assay-16 nM[2]

Table 2: In Vivo Efficacy of this compound in LPS-Induced Endotoxemia Model

Animal ModelTreatment ProtocolOutcome MeasuresResultsCitation
C57BL/6 mice1, 10, 25 mg/kg this compound (i.p.) 1h prior to 10 mg/kg LPSSerum IL-1β levelsDose-dependent reduction in IL-1β[1]
C57BL/6 mice1, 10, 25 mg/kg this compound (i.p.) 1h prior to 10 mg/kg LPSSerum TNF-α levelsNo significant decrease[1]
C57BL/6 mice1, 10, 25 mg/kg this compound (i.p.) 1h prior to 10 mg/kg LPSInflammatory lung injuryAmeliorated[1]

Table 3: Pharmacokinetic Properties of this compound

SpeciesAdministration RouteDoseCmaxHalf-life (t1/2)Oral Bioavailability (F)Citation
RatIntravenous7 mg/kg-13.58 h-[1]
RatOral17.5 mg/kg2005.90 ng/mL-22.49%[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating two key signaling pathways: the NLRP3 inflammasome activation pathway and the NF-κB signaling pathway.

NLRP3 Inflammasome Pathway

This compound inhibits the TWIK2 potassium channel, which is crucial for potassium efflux, an essential upstream event for the activation of the NLRP3 inflammasome in response to ATP.[1] By blocking this channel, this compound prevents the assembly of the inflammasome complex, thereby inhibiting the cleavage of pro-caspase-1 to its active form and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.[1]

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol ATP ATP P2X7R P2X7R ATP->P2X7R binds TWIK2 TWIK2 Channel P2X7R->TWIK2 activates K_ion K+ Efflux TWIK2->K_ion NLRP3 NLRP3 K_ion->NLRP3 activates Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) NLRP3->Inflammasome initiates assembly ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves IL1B Mature IL-1β Pro_IL1B->IL1B Inflammasome->Casp1 cleaves This compound This compound This compound->TWIK2 inhibits

Caption: this compound inhibits the TWIK2 channel, blocking NLRP3 inflammasome activation.

NF-κB Signaling Pathway

This compound has also been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by regulating the NF-κB signaling pathway.[3] It suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3] this compound achieves this by inhibiting the phosphorylation of key upstream kinases Erk, p38, and Jnk, which are involved in the activation of the NF-κB pathway.[3]

Electrophysiology_Workflow start Start cell_prep Prepare COS-7 cells expressing mutant TWIK2 start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch record_base Record baseline TWIK2 currents patch->record_base apply_this compound Apply this compound at varying concentrations record_base->apply_this compound record_post Record TWIK2 currents in the presence of this compound apply_this compound->record_post analyze Analyze current inhibition to determine IC50 record_post->analyze end End analyze->end

References

ML365: A Technical Guide for the Interrogation of Two-Pore Domain Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-pore domain potassium (K2P) channels are key regulators of cellular excitability, contributing to the "leak" potassium currents that stabilize the resting membrane potential in a variety of cell types.[1][2][3] Their diverse expression and function make them attractive therapeutic targets for a range of pathophysiological conditions, including immune disorders, cardiovascular diseases, and neurological conditions.[4][5][6] ML365 has emerged as a potent and selective pharmacological tool for the study of specific K2P channels, offering researchers a means to dissect their physiological roles.[4][7] This technical guide provides an in-depth overview of this compound, its selectivity profile, detailed experimental protocols for its use, and a summary of the signaling pathways it can be used to investigate.

This compound: A Selective K2P Channel Inhibitor

This compound is a small molecule inhibitor that exhibits high potency and selectivity for the TWIK-related acid-sensitive potassium (TASK-1) channel, also known as KCNK3 or K2P3.1.[4][7] It was identified through high-throughput screening and subsequent chemical optimization.[4] this compound also shows inhibitory activity against the TWIK-related K+ channel 2 (TWIK2), albeit at a lower potency compared to TASK-1.[2][8]

Chemical Properties
  • Chemical Name: 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide

  • Molecular Formula: C22H20N2O3

  • Molecular Weight: 360.41 g/mol

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound against various potassium channels.

Table 1: Inhibitory Potency of this compound on K2P Channels

ChannelAssay TypeIC50Reference(s)
TASK-1 (KCNK3) Thallium Influx4 nM[4][7]
Automated Electrophysiology16 nM[4]
TASK-3 (KCNK9) Automated Electrophysiology480 nM[4]
TWIK2 (KCNK6) Whole-Cell Voltage-Clamp4.07 µM[2][8]

Table 2: Selectivity Profile of this compound

ChannelConcentration Tested% InhibitionReference(s)
Kir2.1 30 µMLittle to no inhibition[4][7]
KCNQ2 30 µMLittle to no inhibition[4][7]
hERG (KV11.1) 30 µMLittle to no inhibition[4][7]
TWIK1 Not specifiedNo effect[2][8]
THIK1 Not specifiedNo effect[2][8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study K2P channels.

Thallium Influx Assay for Screening K2P Channel Inhibitors

This high-throughput assay is used to identify and characterize modulators of potassium channels by measuring the influx of thallium (Tl+), a surrogate for K+, into cells.[6][9]

Materials:

  • Cells expressing the K2P channel of interest (e.g., HEK293 cells stably expressing TASK-1)

  • FLIPR Potassium Assay Kit (or similar thallium-sensitive fluorescent dye)[9]

  • This compound stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence imaging plate reader (e.g., FLIPR Tetra)

Procedure:

  • Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.[4]

  • Dye Loading: On the day of the assay, remove the culture medium and replace it with the thallium-sensitive fluorescent dye solution. Incubate the plate for 1-2 hours at room temperature, protected from light.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS containing 20 mM HEPES. The final DMSO concentration should be kept below 0.5%.

  • Assay: a. Acquire a baseline fluorescence reading using the plate reader. b. Add the this compound solutions to the wells. c. Add a stimulus solution containing thallium sulfate (B86663) to initiate the influx. d. Immediately begin recording the fluorescence intensity over time. The rate of fluorescence increase is proportional to the channel activity.[9]

  • Data Analysis: Calculate the percent inhibition of the thallium influx for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from a single cell, providing detailed information about channel activity and modulation by compounds like this compound.[1][10][11]

Materials:

  • Cells expressing the K2P channel of interest cultured on glass coverslips.

  • Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH adjusted to 7.2).

  • This compound stock solution (in DMSO).

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[10]

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.

  • Obtaining a Gigaseal: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Recording K2P Currents: a. Clamp the cell membrane at a holding potential (e.g., -80 mV). b. Apply a voltage ramp or step protocol to elicit channel currents. For example, a ramp from -100 mV to +40 mV over 500 ms. c. Record the baseline current in the absence of this compound.

  • Compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Recording Modulated Currents: After the compound has had sufficient time to equilibrate, record the channel currents again using the same voltage protocol.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., 0 mV) before and after the application of this compound to determine the percent inhibition. Construct a concentration-response curve to calculate the IC50.

Signaling Pathways and Experimental Workflows

This compound can be used to investigate the role of TASK-1 and TWIK2 in various signaling pathways.

TASK-1 Mediated Signaling

TASK-1 channels are implicated in a range of physiological processes, including the regulation of neuronal excitability, aldosterone (B195564) secretion, and immune responses.[4] Inhibition of TASK-1 by this compound can be used to probe these pathways.

TASK1_Signaling This compound This compound TASK1 TASK-1 (KCNK3) This compound->TASK1 Inhibits K_efflux K+ Efflux TASK1->K_efflux Mediates Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Leads to Cellular_Excitability Decreased Cellular Excitability Membrane_Hyperpolarization->Cellular_Excitability Results in Aldosterone_Secretion Aldosterone Secretion Cellular_Excitability->Aldosterone_Secretion Regulates T_Cell_Activation T-Cell Activation Cellular_Excitability->T_Cell_Activation Regulates Pulmonary_Vasoconstriction Pulmonary Artery Smooth Muscle Cell Contraction Cellular_Excitability->Pulmonary_Vasoconstriction Regulates

Caption: Inhibition of TASK-1 by this compound blocks K+ efflux, leading to membrane depolarization and increased cellular excitability, thereby modulating downstream physiological processes.

TWIK2 and the NLRP3 Inflammasome Pathway

Recent studies have identified TWIK2 as a critical mediator of potassium efflux required for the activation of the NLRP3 inflammasome, a key component of the innate immune system.[2][8][12] this compound can be employed to investigate the role of TWIK2 in this inflammatory signaling cascade.

TWIK2_NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP) TWIK2 TWIK2 (KCNK6) PAMPs_DAMPs->TWIK2 Activates This compound This compound This compound->TWIK2 Inhibits K_efflux K+ Efflux TWIK2->K_efflux Mediates NLRP3_Inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_Inflammasome Triggers Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Leads to Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Active IL-1β (Inflammation) Caspase1->IL1b

Caption: this compound inhibits TWIK2-mediated K+ efflux, a critical upstream event for NLRP3 inflammasome activation and subsequent inflammation.

Experimental Workflow for Investigating K2P Channel Function

The following diagram illustrates a typical workflow for characterizing the role of a K2P channel using this compound.

Experimental_Workflow Hypothesis Hypothesis: K2P Channel X is involved in Physiological Process Y Cell_Line Select/Generate Cell Line Expressing K2P Channel X Hypothesis->Cell_Line HTS High-Throughput Screen (Thallium Influx Assay) with this compound Cell_Line->HTS Electrophysiology Electrophysiological Validation (Whole-Cell Patch-Clamp) with this compound HTS->Electrophysiology Confirm Hits Functional_Assay In Vitro/Ex Vivo Functional Assay (e.g., Aldosterone Secretion, Cytokine Release) Electrophysiology->Functional_Assay Validate Functional Effect In_Vivo In Vivo Model of Physiological Process Y (e.g., Animal Model of Hypertension) Functional_Assay->In_Vivo Translate to In Vivo Conclusion Conclusion: Role of K2P Channel X in Process Y In_Vivo->Conclusion

Caption: A logical workflow for utilizing this compound to investigate the function of a specific K2P channel, from initial screening to in vivo validation.

Conclusion

This compound is a valuable pharmacological probe for dissecting the physiological and pathological roles of TASK-1 and, to a lesser extent, TWIK2 two-pore domain potassium channels. Its high potency and selectivity for TASK-1 make it a superior tool for in vitro and potentially in vivo studies. By employing the detailed experimental protocols and understanding the relevant signaling pathways outlined in this guide, researchers can effectively leverage this compound to advance our understanding of K2P channel biology and their potential as therapeutic targets.

References

ML365: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Development, and Application of the Selective KCNK3/TASK1 Inhibitor ML365

This technical guide provides a comprehensive overview of the small molecule inhibitor this compound for researchers, scientists, and drug development professionals. It covers the compound's discovery, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Discovery and Development

This compound was identified as a novel and selective small molecule inhibitor of the two-pore domain potassium channel KCNK3 (also known as TASK1) following a high-throughput fluorescent screen of the Molecular Libraries Small Molecule Repository (MLSMR).[1][2] The initial screening identified a bis-amide class of inhibitors, and subsequent structure-activity relationship (SAR) analysis led to the development of this compound.[1][2] The synthesis of this compound involves a multi-step process starting from the treatment of nitroaniline with m-toluloyl chloride, followed by a Raney nickel-catalyzed reduction and subsequent coupling with 2-methoxybenzoyl chloride, resulting in an overall yield of 13%.[1]

Mechanism of Action

This compound is a potent and selective inhibitor of the KCNK3/TASK1 potassium channel.[1][2][3][4] Its primary mechanism of action is the blockage of TASK1 channels, which has been demonstrated in both thallium influx fluorescent assays and automated electrophysiology assays.[1][2][3] This selectivity is crucial for its use as a pharmacological tool to investigate the specific physiological roles of TASK1 channels.[1][3][4]

In addition to its effects on TASK1, this compound has been shown to inhibit the TWIK2 potassium channel, which plays a role in the ATP-induced activation of the NLRP3 inflammasome.[5][6] This inhibition of TWIK2 contributes to the anti-inflammatory properties of this compound.[5] Furthermore, this compound has been found to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB signaling pathway.[7][8] It suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against various potassium channels and its pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

Target ChannelAssay TypeIC50 ValueReference
KCNK3/TASK1Thallium Influx Fluorescent Assay4 nM[1][2][3]
KCNK3/TASK1Automated Electrophysiology Assay16 nM[1][2][3]
KCNK3/TASK1Whole Cell Current Inhibition (-30 mV)12 ± 1 nM[1]
TWIK2Whole-cell Voltage-clamp Recording4.07 ± 1.5 µM[5][6]
TASK3Thallium Influx Fluorescent Assay> 60-fold less potent than for TASK1[1][2]
Kir2.1Not specifiedLittle to no inhibition at 30 µM[1][2][3]
KCNQ2Thallium Influx Fluorescent Assay< 20% inhibition at 1 µM[1]
hERGNot specifiedLittle to no inhibition at 30 µM[1][2][3]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats

ParameterRoute of AdministrationValueReference
DoseIntravenous (IV)7 mg/kg[5]
DoseOral (PO)17.5 mg/kg[5]
CmaxNot specified2005.90 ng/mL[5]
AUCNot specified1618.95 ng·h·mL⁻¹[5]
Half-life (t1/2)Not specified13.58 h[5]
Absolute Oral Bioavailability (F)Not specified22.49%[5][6][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Thallium Influx Fluorescent Assay

This assay was a primary method for identifying and characterizing inhibitors of the TASK1 channel.[1]

  • Cell Culture: Cells expressing the target potassium channel (e.g., TASK1, TASK3, KCNQ2, hERG, Kir2.1) are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye, such as FluxOR™.

  • Compound Application: this compound or other test compounds are added to the cells at various concentrations.

  • Thallium Influx: A stimulus is applied to open the potassium channels, and a solution containing thallium ions is added.

  • Fluorescence Measurement: The influx of thallium through the open channels quenches the fluorescence of the intracellular dye. The change in fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The percent inhibition of the thallium signal is calculated for each compound concentration to determine the IC50 value.[9]

Automated Electrophysiology Assay

This technique provides a direct measure of ion channel activity.

  • Cell Preparation: Cells expressing the KCNK3/TASK1 channel are harvested and prepared for automated patch-clamp recording.

  • Recording: Whole-cell currents are recorded using an automated electrophysiology platform (e.g., QPatch).

  • Compound Application: this compound is applied to the cells at increasing concentrations.

  • Data Acquisition and Analysis: The dose-dependent inhibition of the whole-cell currents by this compound is measured to calculate the IC50 value.[1]

In Vivo LPS-Induced Endotoxic Shock Model

This model is used to evaluate the anti-inflammatory effects of this compound in vivo.[5][7]

  • Animal Model: C57BL/6 mice are used for this model.

  • Compound Administration: Mice are pre-treated with this compound (e.g., 1, 10, 25 mg/kg, intraperitoneal injection) or a vehicle control.

  • LPS Challenge: After a set period, the mice are injected with lipopolysaccharide (LPS) to induce endotoxic shock.

  • Sample Collection and Analysis: After a specific time post-LPS injection (e.g., 7 hours), blood and lung tissue are collected. Serum levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) are measured by ELISA. Lung tissue is processed for histological analysis (e.g., H&E staining) to assess immune cell infiltration.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

ML365_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription This compound This compound This compound->IKK

Caption: this compound inhibits the NF-κB signaling pathway.

ML365_NLRP3_Pathway ATP ATP P2X7R P2X7R ATP->P2X7R TWIK2 TWIK2 P2X7R->TWIK2 Opens K_efflux K+ Efflux TWIK2->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b This compound This compound This compound->TWIK2

Caption: this compound inhibits the NLRP3 inflammasome via TWIK2.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening SAR Structure-Activity Relationship HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ML365_dev This compound Lead_Opt->ML365_dev Selectivity Selectivity Profiling (Thallium Influx, Electrophysiology) ML365_dev->Selectivity Toxicity Cytotoxicity Assays ML365_dev->Toxicity PK Pharmacokinetic Studies Selectivity->PK Toxicity->PK Efficacy Efficacy Studies (e.g., LPS-induced endotoxemia) PK->Efficacy

Caption: A typical drug discovery workflow for this compound.

References

The Role of ML365 in Regulating NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML365 is a potent and selective small molecule inhibitor of the two-pore domain potassium (K2P) channels, specifically targeting TASK-1 (KCNK3) and TWIK2 (KCNK6).[1][2] While its primary mechanism of action is the modulation of potassium ion flux across the cell membrane, emerging evidence highlights a significant role for this compound in the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on NF-κB signaling, including its proposed mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for investigating its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation, immunology, and drug development.

Introduction to this compound and NF-κB Signaling

This compound was initially identified as a selective inhibitor of the TASK-1 potassium channel with an IC50 of 4 nM in a thallium influx assay and 16 nM in an automated electrophysiology assay.[1] Further studies have also demonstrated its inhibitory activity against the TWIK2 potassium channel with an IC50 of 4.07 µM.[2] The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses.[4] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-mediated degradation of IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[3]

Recent research has established a link between this compound's primary function as a potassium channel blocker and its secondary anti-inflammatory effects mediated through the inhibition of the NF-κB signaling cascade.[3]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound's inhibitory activity on its primary potassium channel targets and its downstream effects on inflammatory markers. It is important to note that direct quantitative data on the inhibition of NF-κB signaling itself (e.g., an IC50 for p65 nuclear translocation) by this compound is not yet prominently available in the literature.

Table 1: Inhibitory Activity of this compound on Potassium Channels

Target ChannelAssay TypeIC50 ValueReference
TASK-1 (KCNK3)Thallium Influx Fluorescent Assay4 nM[1][5]
TASK-1 (KCNK3)Automated Electrophysiology Assay16 nM[1][5]
TWIK2 (KCNK6)Whole-cell Voltage-clamp Recording4.07 ± 1.5 μM[2]

Table 2: Downstream Anti-inflammatory Effects of this compound

Cell TypeStimulusEffect MeasuredMethodFindingReference
RAW264.7 cellsLPSCytokine Release (TNF-α, IL-6, IL-1β)ELISA and qPCRThis compound suppressed the release of pro-inflammatory cytokines.[3]
RAW264.7 cellsLPSNF-κB Activation and Co-localizationNot specifiedPre-treatment with this compound inhibited LPS-induced NF-κB activation and co-localization.[3]
Murine BMDMsLPS + ATPNLRP3 Inflammasome ActivationNot specifiedThis compound concentration-dependently inhibited ATP-induced NLRP3 inflammasome activation.[2]

Signaling Pathways and Mechanism of Action

The precise mechanism by which this compound, a potassium channel inhibitor, regulates NF-κB signaling is an active area of investigation. The current hypothesis suggests an indirect mode of action where alterations in intracellular ion concentrations, due to the blockade of potassium channels, interfere with upstream signaling components that lead to IKK activation. One potential upstream kinase that is sensitive to changes in the cellular environment is Transforming growth factor-β-activated kinase 1 (TAK1).[6][7]

ML365_NFkB_Pathway Proposed Mechanism of this compound in NF-κB Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound K_Channel TASK-1 / TWIK2 Potassium Channel This compound->K_Channel Inhibits TAK1 TAK1 K_Channel->TAK1 LPS_R TLR4 LPS_R->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive NF-κB) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα Ub Ubiquitination & Degradation p_IkBa->Ub p50_p65 p50-p65 (Active NF-κB) p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Nuclear Translocation Ub->p50_p65 LPS LPS LPS->LPS_R DNA κB DNA sites p50_p65_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Genes Induces

Proposed Mechanism of this compound in NF-κB Signaling

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the role of this compound in regulating NF-κB signaling.

Cell Culture and Treatment

RAW 264.7 murine macrophage-like cells are a suitable model for these studies.[8] Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are typically pre-treated with various concentrations of this compound (e.g., 1-20 µM) for 1-2 hours before stimulation with an NF-κB activator like LPS (100 ng/mL).

Western Blot for IκBα Phosphorylation and Degradation

This assay assesses the effect of this compound on the upstream events in NF-κB activation.

WB_Workflow Western Blot Workflow for IκBα Analysis A 1. Cell Culture & Treatment (RAW264.7 cells + this compound pre-treatment + LPS stimulation) B 2. Cell Lysis (RIPA buffer with protease and phosphatase inhibitors) A->B C 3. Protein Quantification (BCA assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Blocking (5% BSA in TBST to prevent non-specific binding) E->F G 7. Primary Antibody Incubation (Anti-phospho-IκBα, Anti-IκBα, Anti-β-actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated anti-rabbit/mouse IgG) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry to quantify band intensity) I->J

Western Blot Workflow for IκBα Analysis

Protocol:

  • Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the relative protein levels.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes and quantifies the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

IF_Workflow Immunofluorescence Workflow for p65 Translocation A 1. Cell Seeding & Treatment (Cells on coverslips + this compound pre-treatment + LPS stimulation) B 2. Fixation (4% paraformaldehyde) A->B C 3. Permeabilization (0.1% Triton X-100 in PBS) B->C D 4. Blocking (5% goat serum in PBS) C->D E 5. Primary Antibody Incubation (Anti-p65 antibody) D->E F 6. Secondary Antibody Incubation (Alexa Fluor-conjugated secondary antibody) E->F G 7. Nuclear Staining (DAPI) F->G H 8. Mounting & Imaging (Confocal microscopy) G->H I 9. Image Analysis (Quantify nuclear vs. cytoplasmic fluorescence intensity) H->I

Immunofluorescence Workflow for p65 Translocation

Protocol:

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Pre-treat with this compound followed by LPS stimulation.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with 5% normal goat serum to prevent non-specific antibody binding.

  • Antibody Staining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Nuclear Counterstain: Stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Quantification: Analyze the images to quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity in multiple cells per condition.[9]

NF-κB Luciferase Reporter Assay

This is a highly quantitative method to measure the transcriptional activity of NF-κB.

Protocol:

  • Transfection: Co-transfect HEK293T or RAW264.7 cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization).

  • Treatment: After 24-48 hours, pre-treat the cells with a dose range of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results can be used to determine the dose-dependent inhibition of NF-κB transcriptional activity by this compound and to calculate an IC50 value.[10][11]

Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes

This assay measures the effect of this compound on the expression of downstream target genes of NF-κB.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells as described in section 4.1 and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for NF-κB target genes (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[12]

Off-Target Effects and Specificity

While this compound shows selectivity for TASK-1 and TWIK2 channels, it is crucial to consider potential off-target effects, especially at higher concentrations.[1][2] When interpreting data related to NF-κB inhibition, it is important to assess whether the observed effects are solely due to the inhibition of the primary potassium channel targets or if other cellular kinases or signaling molecules are also being affected.[13] Control experiments using structurally unrelated inhibitors of the NF-κB pathway or genetic approaches like siRNA-mediated knockdown of TASK-1 or TWIK2 can help to validate the on-target effects of this compound.

Conclusion

This compound represents a valuable pharmacological tool for investigating the interplay between potassium channels and inflammatory signaling. Its ability to suppress NF-κB activation and downstream cytokine production highlights the potential for targeting ion channels in the development of novel anti-inflammatory therapeutics.[3] Further research is warranted to fully elucidate the molecular mechanisms connecting potassium channel modulation to the intricate regulation of the NF-κB pathway and to establish a comprehensive quantitative profile of this compound's inhibitory effects on NF-κB signaling. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

References

Methodological & Application

ML365 Protocol for In Vitro Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML365, also known as ML204, is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2][3] These non-selective cation channels are implicated in a variety of physiological processes and are considered promising therapeutic targets for conditions such as anxiety, depression, and kidney disease.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vitro electrophysiology experiments, designed to assist researchers in accurately characterizing its effects on TRPC4/5 channels.

TRPC4 and TRPC5 channels can form homotetramers or heterotetramers with each other and with the TRPC1 subunit.[4][6][7] Their activation is complex, involving G-protein coupled receptors (GPCRs) that signal through Gq/11 and Gi/o pathways, leading to downstream signaling cascades that open the channel pore and allow cation influx.[1][5][8] this compound acts as a direct blocker of the TRPC4/5 channel pore, thereby preventing this influx.[2][8]

Data Presentation

Inhibitory Potency of this compound (ML204) and Related Compounds on TRPC Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (ML204) and other common TRPC4/5 modulators against various TRPC channel subtypes. This data is crucial for designing experiments with appropriate compound concentrations and for understanding the selectivity profile of the inhibitors.

CompoundTarget ChannelIC50 ValueCell TypeAssay TypeReference
ML204TRPC4β0.96 µMHEK293Intracellular Ca2+ Assay[2][3]
ML204TRPC4β~3 µMHEK293Whole-cell Patch Clamp[2]
ML204TRPC5~65% inhibition at 10 µMHEK293Whole-cell Patch Clamp[2]
ML204TRPC6~19 µMHEK293Membrane Potential Assay[2]
ClemizoleTRPC51.1 µM--[1]
ClemizoleTRPC46.4 µM--[1]
ClemizoleTRPC39.1 µM--[6]
ClemizoleTRPC611.3 µM--[6]
Pico145TRPC4 homomer0.35 nM--[1]
Pico145TRPC5 homomer1.3 nM--[1]
Pico145TRPC4-TRPC1 heteromer0.033 nM--[1]
Pico145TRPC5-TRPC1 heteromer0.199 nM--[1]

Signaling Pathways and Experimental Workflow

TRPC4/5 Channel Activation and Inhibition by this compound

The following diagram illustrates the signaling pathways leading to the activation of TRPC4 and TRPC5 channels and the point of inhibition by this compound. GPCR activation by agonists initiates a cascade involving G-proteins (Gq/11 or Gi/o) and Phospholipase C (PLC), ultimately leading to channel opening. This compound directly blocks the channel, preventing cation influx.

TRPC4_5_Activation_Inhibition cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC Gq/11 or Gi/o TRPC4_5 TRPC4/5 Channel PLC->TRPC4_5 Activates Ca_influx Cellular Response TRPC4_5->Ca_influx Ca2+, Na+ Influx This compound This compound This compound->TRPC4_5 Blocks Agonist Agonist Agonist->GPCR

Caption: TRPC4/5 activation by GPCR signaling and inhibition by this compound.

General Experimental Workflow for In Vitro Electrophysiology

This diagram outlines the typical workflow for assessing the effect of this compound on TRPC4/5 channels using the whole-cell patch-clamp technique. The process involves cell preparation, establishing a recording, baseline measurement, agonist application to activate the channels, and subsequent application of this compound to observe inhibition.

Electrophysiology_Workflow A Cell Culture & Transfection (e.g., HEK293 expressing TRPC4/5) B Obtain Whole-Cell Configuration A->B C Record Baseline Current B->C D Apply TRPC4/5 Agonist (e.g., Englerin A, DAMGO) C->D E Record Agonist-Induced Current D->E F Apply this compound E->F G Record Inhibited Current F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for patch-clamp analysis of this compound on TRPC4/5 channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is designed to measure ionic currents through TRPC4/5 channels expressed in a heterologous system (e.g., HEK293 cells) and to determine the inhibitory effect of this compound.

1. Cell Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.

  • Transfection: Stably or transiently transfect HEK293 cells with the cDNA for the human or mouse TRPC4 or TRPC5 channel subunits.[2] For studying heteromeric channels, co-transfect with TRPC1. A fluorescent reporter (e.g., GFP) can be co-transfected to identify successfully transfected cells.

  • Culture: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.[2] Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.[9]

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 EGTA, 10 HEPES, 2 MgCl2, 0.2 Na3-GTP. Adjust pH to 7.4 with CsOH.[9] To activate channels via G-protein pathways internally, GTPγS can be included in the pipette solution.[2]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

3. Electrophysiological Recording:

  • Apparatus: Use a standard patch-clamp setup with an inverted microscope, amplifier, and data acquisition system.

  • Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-8 MΩ when filled with the internal solution.[9]

  • Recording Procedure:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

    • Identify a transfected cell and form a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Voltage-clamp the cell at a holding potential of -60 mV.[9]

    • Record baseline currents. A voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) can be applied periodically (e.g., every 1-2 seconds) to monitor the current-voltage (I-V) relationship.[9]

4. Experimental Procedure:

  • Baseline Recording: After establishing the whole-cell configuration, record a stable baseline current for 2-5 minutes.

  • Channel Activation: Perfuse the bath with the external solution containing a TRPC4/5 agonist. The choice of agonist will depend on the experimental design:

    • GPCR-mediated activation: Use an agonist for a co-expressed receptor, such as DAMGO for μ-opioid receptors or carbachol (B1668302) for muscarinic receptors.[2]

    • Direct activation: Use a direct channel activator like Englerin A (low nanomolar concentrations) for both TRPC4 and TRPC5.[8]

  • Application of this compound: Once a stable agonist-induced current is achieved, co-apply this compound at the desired concentration along with the agonist. Apply a range of this compound concentrations to determine the IC50 value.

  • Washout: To test for reversibility, wash out this compound and the agonist by perfusing with the standard external solution.

5. Data Analysis:

  • Measure the peak current amplitude at a specific voltage (e.g., +80 mV or -80 mV) before and after the application of the agonist and this compound.

  • Subtract the baseline current from the agonist-induced current to obtain the net TRPC4/5 current.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of TRPC4 and TRPC5 channel function. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in in vitro electrophysiology experiments. Careful experimental design, including the choice of cell system, activation method, and appropriate concentrations of this compound, is critical for obtaining reliable and reproducible results. These studies will further elucidate the physiological roles of TRPC4/5 channels and their potential as therapeutic targets.

References

Application Notes and Protocols for ML365 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML365 is a potent and selective small molecule inhibitor with dual activity against the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TWIK2, as well as the transient receptor potential canonical (TRPC) 4 and 5 channels. These ion channels are critically involved in regulating neuronal excitability, calcium homeostasis, and inflammatory responses. In primary neuronal cultures, this compound serves as a valuable pharmacological tool to investigate the roles of these channels in neuronal function, neuroprotection, and neuroinflammation. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to assess its neuroprotective and anti-inflammatory effects.

Mechanism of Action

This compound exerts its effects by blocking the ion-conducting pore of TASK-1, TWIK2, and TRPC4/5 channels.

  • TASK-1 and TWIK2 Inhibition: By inhibiting these potassium channels, this compound can lead to neuronal depolarization. These channels play a role in setting the resting membrane potential and their inhibition can modulate neuronal excitability.[1]

  • TRPC4/5 Inhibition: Inhibition of TRPC4/5 channels by this compound modulates calcium influx in response to G-protein coupled receptor (GPCR) activation and other stimuli.[2] This can impact a wide range of downstream signaling pathways involved in synaptic plasticity, neuronal survival, and apoptosis.[3][4]

Data Presentation

Table 1: Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This compound Concentration (µM)Neuronal Viability (%) (MTT Assay)
0 (Glutamate only)52 ± 4.5
165 ± 5.1
578 ± 3.9
1089 ± 3.2
2092 ± 2.8
Control (no Glutamate)100 ± 3.7

Data are presented as mean ± SEM from three independent experiments. Neuronal viability was assessed 24 hours after a 1-hour exposure to 100 µM glutamate (B1630785).

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Primary Microglia-Neuron Co-cultures
This compound Concentration (µM)TNF-α Release (pg/mL) (ELISA)
0 (LPS only)450 ± 25
1320 ± 18
5210 ± 15
10125 ± 12
2080 ± 9
Control (no LPS)30 ± 5

Data are presented as mean ± SEM from three independent experiments. TNF-α levels in the culture supernatant were measured 24 hours after stimulation with 100 ng/mL Lipopolysaccharide (LPS).

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hibernate-E medium

  • Papain (20 U/mL)

  • DNase I

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.

  • Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and incubate in papain and DNase I solution at 37°C for 20-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons on Poly-D-lysine coated plates/coverslips at a desired density (e.g., 1 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).

Protocol 2: Neuroprotection Assay - Glutamate Excitotoxicity Model

This protocol assesses the neuroprotective effect of this compound against glutamate-induced cell death.

Materials:

  • Mature primary cortical neuron cultures (DIV 7-10)

  • This compound stock solution (in DMSO)

  • Glutamate stock solution

  • Neurobasal medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plate reader

Procedure:

  • Pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).

  • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 1 hour. A control group without glutamate should be included.

  • Remove the glutamate-containing medium and replace it with fresh, pre-warmed Neurobasal medium containing the respective concentrations of this compound.

  • Incubate the cultures for 24 hours.

  • Perform an MTT assay to assess cell viability.[5] Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate neuronal viability as a percentage of the control group.

Protocol 3: Anti-inflammatory Assay - LPS-Stimulated Co-culture Model

This protocol evaluates the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated microglia-neuron co-cultures.

Materials:

  • Primary microglia-neuron co-cultures (or primary neurons with a known percentage of microglia)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kit for TNF-α

  • 96-well plate reader

Procedure:

  • Prepare primary microglia-neuron co-cultures. Alternatively, primary cortical cultures containing endogenous microglia can be used.

  • Pre-treat the cultures with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cultures with LPS at a final concentration of 100 ng/mL for 24 hours.[6] A control group without LPS should be included.

  • After 24 hours, collect the culture supernatant.

  • Perform an ELISA for TNF-α according to the manufacturer's instructions to measure the concentration of this pro-inflammatory cytokine in the supernatant.[7][8][9][10]

  • Read the absorbance on a plate reader and calculate the TNF-α concentration based on a standard curve.

Protocol 4: Calcium Imaging

This protocol describes the measurement of intracellular calcium changes in response to stimuli in the presence of this compound using the ratiometric dye Fura-2 AM.

Materials:

  • Mature primary neuronal cultures on glass coverslips

  • This compound stock solution (in DMSO)

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Incubate the neuronal cultures with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[11][12][13][14]

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the coverslip onto the imaging chamber of the fluorescence microscope.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Perfuse the cells with this compound at the desired concentration and record any changes in the 340/380 ratio.

  • Apply a stimulus known to increase intracellular calcium (e.g., high potassium, glutamate, or a specific GPCR agonist) in the continued presence of this compound.

  • Record the changes in the 340/380 fluorescence ratio over time.

  • Analyze the data by calculating the ratio of fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.

Visualizations

G cluster_excitotoxicity Glutamate Excitotoxicity cluster_neuroprotection Neuroprotection by this compound Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Downstream Downstream Apoptotic Pathways (e.g., Caspases) Ca_influx->Downstream Neuronal_Death Neuronal Death Downstream->Neuronal_Death This compound This compound TRPC4_5 TRPC4/5 This compound->TRPC4_5 Inhibits Reduced_Ca Reduced Ca2+ Influx TRPC4_5->Reduced_Ca Survival_Pathways Pro-survival Pathways Reduced_Ca->Survival_Pathways Neuronal_Survival Neuronal Survival Survival_Pathways->Neuronal_Survival

Caption: this compound-mediated neuroprotection workflow.

G cluster_inflammation Neuroinflammation Cascade cluster_anti_inflammation Anti-inflammatory Action of this compound LPS LPS TLR4 TLR4 on Microglia LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB->Cytokines Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage This compound This compound TASK1_TWIK2 TASK-1/TWIK2 This compound->TASK1_TWIK2 Inhibits Reduced_Inflammation Reduced NF-κB Activation TASK1_TWIK2->Reduced_Inflammation Reduced_Cytokines Decreased Cytokine Release Reduced_Inflammation->Reduced_Cytokines Neuroprotection Neuroprotection Reduced_Cytokines->Neuroprotection

Caption: this compound anti-inflammatory signaling pathway.

G cluster_workflow Experimental Workflow Culture Primary Neuronal Culture (DIV 7-14) Pretreatment Pre-treatment with this compound (1 hour) Culture->Pretreatment Stimulation Induce Insult (Glutamate or LPS) Pretreatment->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation Assay Endpoint Assay (MTT or ELISA) Incubation->Assay

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for ML365 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and guidelines for the use of ML365 in cell-based assays. Crucially, based on extensive research, this compound is a potent and selective inhibitor of the two-pore domain potassium channel KCNK3/TASK-1 and not, as is sometimes mistaken, an inhibitor of the TRPC6 channel.[1][2][3][4] This document will therefore focus on the validated application of this compound as a KCNK3/TASK-1 inhibitor.

This compound provides a valuable pharmacological tool for investigating the physiological and pathological roles of KCNK3/TASK-1 channels, which are involved in processes such as immune response, hormone secretion, and neuronal function.[2][3][4] This document also includes a description of the TRPC6 signaling pathway to aid researchers interested in that area, though it should be emphasized that this compound is not the appropriate tool for direct TRPC6 inhibition.

Quantitative Data for this compound

The inhibitory activity of this compound against KCNK3/TASK-1 and its selectivity over other ion channels has been determined in various cell-based assays. The following table summarizes key quantitative data for this compound.

Target ChannelAssay TypeCell LineIC50 ValueReference
KCNK3/TASK-1 Thallium Influx Fluorescent AssayCHO4 nM[1][2][3][4]
KCNK3/TASK-1 Automated ElectrophysiologyHEK29316 nM[1][2][3][4]
KCNK9/TASK-3Automated ElectrophysiologyHEK293390 nM
Kir2.1Not specifiedNot specified> 30 µM[1][2][3][4]
KCNQ2Not specifiedNot specified> 30 µM[1][2][3][4]
hERGNot specifiedNot specified> 30 µM[1][2][3][4]

Note: this compound shows over 60-fold selectivity for KCNK3/TASK-1 over the closely related KCNK9/TASK-3 channel.[2][3][4]

Signaling Pathways

To understand the functional context of this compound's activity, it is important to visualize the signaling pathways of its primary target, KCNK3/TASK-1, as well as the distinct pathway of TRPC6.

KCNK3_TASK1_Signaling GPCR GPCRs (e.g., ET-1R) PLC PLC GPCR->PLC activates Rho_Kinase Rho Kinase GPCR->Rho_Kinase activates Src_Kinase Src Kinase GPCR->Src_Kinase via G-protein coupling DAG DAG PLC->DAG PKC PKC DAG->PKC activates KCNK3 KCNK3/TASK-1 Channel PKC->KCNK3 inhibits Rho_Kinase->KCNK3 inhibits Src_Kinase->KCNK3 modulates K_efflux K+ Efflux KCNK3->K_efflux This compound This compound This compound->KCNK3 inhibits Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Downstream Downstream Cellular Effects Hyperpolarization->Downstream

Figure 1: KCNK3/TASK-1 Signaling Pathway and Inhibition by this compound.

TRPC6_Signaling GPCR_RTK GPCR / RTK PLC PLC GPCR_RTK->PLC activates PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG hydrolyzes to IP3 IP3 PIP2->IP3 hydrolyzes to TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT NFAT (phosphorylated) Calcineurin->NFAT dephosphorylates NFAT_dephos NFAT (dephosphorylated) NFAT->NFAT_dephos Nucleus Nucleus NFAT_dephos->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates

Figure 2: TRPC6 Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of this compound stock solutions is critical for accurate and reproducible results in cell-based assays.

  • Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

  • Procedure: a. Weigh the desired amount of this compound powder. b. Add the appropriate volume of DMSO to achieve the target concentration. c. Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]

Thallium Influx Assay for KCNK3/TASK-1 Inhibition

This protocol is designed to measure the inhibition of KCNK3/TASK-1 channel activity by this compound using a thallium-sensitive fluorescent dye.

Materials:

  • Cells stably expressing KCNK3/TASK-1 (e.g., CHO or HEK293 cells)

  • Thallium-sensitive dye kit (e.g., FluxOR™)

  • Assay buffer (e.g., HBSS)

  • Stimulus buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄)

  • This compound

  • 384-well microplates

  • Kinetic imaging plate reader

Procedure:

  • Cell Plating: Seed the KCNK3/TASK-1 expressing cells into a 384-well microplate at an appropriate density and incubate overnight.

  • Dye Loading: a. Prepare the dye loading solution according to the manufacturer's instructions. b. Remove the cell culture medium and add the dye loading solution to each well. c. Incubate for 60-90 minutes at 37°C.

  • Compound Addition: a. Prepare serial dilutions of this compound in assay buffer. b. Remove the dye loading solution and wash the cells with assay buffer. c. Add the this compound dilutions to the wells and incubate for 20 minutes at room temperature.

  • Thallium Influx and Measurement: a. Place the microplate in a kinetic imaging plate reader. b. Establish a baseline fluorescence reading for 10 seconds. c. Add the stimulus buffer to all wells to initiate thallium influx. d. Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: a. Calculate the rate of thallium influx for each well. b. Normalize the data to vehicle-treated controls. c. Plot the percent inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Thallium_Influx_Workflow Start Start Plate_Cells Plate KCNK3/TASK-1 expressing cells in a 384-well plate Start->Plate_Cells Incubate1 Incubate overnight Plate_Cells->Incubate1 Load_Dye Load cells with thallium-sensitive dye Incubate1->Load_Dye Incubate2 Incubate for 60-90 min Load_Dye->Incubate2 Add_Compound Add serial dilutions of this compound Incubate2->Add_Compound Incubate3 Incubate for 20 min Add_Compound->Incubate3 Measure_Fluorescence Measure fluorescence in a kinetic plate reader and add stimulus buffer Incubate3->Measure_Fluorescence Analyze_Data Analyze data and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental Workflow for the Thallium Influx Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the inhibitory effect of this compound on KCNK3/TASK-1 channels using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing KCNK3/TASK-1

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.3)

  • This compound

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Recording: a. Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. b. Approach a cell with the recording pipette and form a gigaohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential (e.g., -80 mV) and apply a voltage ramp or step protocol to elicit KCNK3/TASK-1 currents.

  • Compound Application: a. Record baseline KCNK3/TASK-1 currents. b. Perfuse the recording chamber with extracellular solution containing the desired concentration of this compound. c. Record the currents in the presence of this compound.

  • Data Analysis: a. Measure the current amplitude before and after this compound application. b. Calculate the percentage of current inhibition. c. Repeat for a range of this compound concentrations to generate a dose-response curve and determine the IC50 value.

Concluding Remarks

This compound is a highly selective and potent inhibitor of the KCNK3/TASK-1 potassium channel, making it an invaluable tool for studying the function of this channel in various cellular contexts. It is important for researchers to be aware of its specific target to ensure the correct interpretation of experimental results. The protocols provided here offer a starting point for utilizing this compound in cell-based assays to investigate the roles of KCNK3/TASK-1 in health and disease. As with any experimental procedure, optimization of conditions for specific cell types and experimental goals is recommended.

References

Application Notes and Protocols for ML365 in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML365 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting two-pore domain potassium (K2P) channels. Initially identified as a selective inhibitor of the TASK1 (KCNK3) channel, further studies have revealed its inhibitory effects on the TWIK2 (KCNK6) channel.[1][2] This dual activity makes this compound a valuable pharmacological tool for investigating inflammatory pathways central to the pathogenesis of many autoimmune diseases. Its ability to modulate pro-inflammatory signaling cascades, such as the NF-κB pathway and the NLRP3 inflammasome, provides a powerful method for dissecting the molecular drivers of autoimmunity and exploring potential therapeutic strategies.[3][4]

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of potassium efflux, which is a critical step in various inflammatory signaling pathways.

  • Inhibition of the NF-κB Pathway: this compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response.[3] It inhibits the activation and nuclear translocation of NF-κB, a master regulator of pro-inflammatory gene expression.[3] This leads to a significant reduction in the production and release of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4] The molecule also inhibits the protein expression of upstream signaling components like Erk, p38, and Jnk.[3]

  • Inhibition of the NLRP3 Inflammasome: By blocking the TWIK2 potassium channel, this compound prevents the potassium efflux that is a critical trigger for the activation of the NLRP3 inflammasome in response to stimuli like ATP.[2][5][6] This inhibitory action prevents the subsequent activation of caspase-1 and the maturation and release of IL-1β and IL-18, potent pro-inflammatory cytokines implicated in numerous autoimmune and inflammatory disorders.[2][7]

ML365_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TASK1 TASK1 (KCNK3) Channel TWIK2 TWIK2 (KCNK6) Channel K_efflux K+ Efflux TWIK2->K_efflux TLR4 TLR4 NFKB_Pathway MAPK (Erk, p38, Jnk) & IKK activation TLR4->NFKB_Pathway Signal 1 P2X7 P2X7 Receptor P2X7->TWIK2 NFKB NF-κB (p65/p50) NFKB_Pathway->NFKB NFKB_nuc NF-κB NFKB->NFKB_nuc Translocation NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, Pro-Casp1) Casp1 Active Caspase-1 NLRP3_complex->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B IL1B Mature IL-1β Release Pro_IL1B->IL1B Cleavage Gene_expression Pro-inflammatory Gene Expression NFKB_nuc->Gene_expression Gene_expression->Pro_IL1B Transcription Cytokines TNF-α, IL-6 Release Gene_expression->Cytokines Transcription & Translation This compound This compound This compound->TASK1 Inhibits This compound->TWIK2 Inhibits This compound->NFKB_Pathway Inhibits This compound->K_efflux Blocks LPS LPS LPS->TLR4 Activates ATP ATP ATP->P2X7 Activates K_efflux->NLRP3_complex Activates (Signal 2)

Caption: this compound inhibits inflammatory signaling via NF-κB and the NLRP3 inflammasome.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
Target ChannelAssay TypeCell LineIC50 ValueReference(s)
TASK1 (KCNK3) Thallium Influx Fluorescent AssayCHO4 nM[1][8][9]
Automated ElectrophysiologyCHO16 nM[1][8][9]
Whole-Cell Current ElectrophysiologyNot Specified12 ± 1 nM[8]
TASK3 (KCNK9) Thallium Influx Fluorescent AssayHEK2930.26 ± 0.02 µM[8]
TWIK2 (KCNK6) Whole-Cell Voltage-Clamp RecordingCOS-74.07 ± 1.5 µM[2][5][6]

This compound demonstrates over 60-fold selectivity for TASK1 over the closely related TASK3 channel and shows minimal to no inhibition of Kir2.1, KCNQ2, and hERG channels at concentrations up to 30 µM.[1][8]

Table 2: In Vivo Efficacy of this compound in Inflammatory Models
Animal ModelDosing RegimenKey OutcomesReference(s)
LPS-Induced Endotoxic Shock (Mice) 1, 10, 25 mg/kg, i.p.Dose-dependently ameliorated endotoxic shock; Reduced serum IL-1β.[2][5][6]
Postoperative Cognitive Impairment (Aged Mice) 10 mg/kg, i.p.Ameliorated cognitive impairment; Reduced hippocampal expression of NLRP3, Caspase-1, ASC, and IL-1β.[7]

Application Notes

This compound serves as a critical tool for investigating inflammatory processes relevant to a wide range of autoimmune diseases, including but not limited to:

  • Rheumatoid Arthritis & Gout: Where the NLRP3 inflammasome and cytokines like IL-1β are key drivers of joint inflammation and tissue damage.

  • Systemic Lupus Erythematosus (SLE): The NF-κB pathway is constitutively active in lupus, and NLRP3 activation contributes to disease pathogenesis.

  • Multiple Sclerosis (MS): Studies on TASK1 knockout mice suggest a role in neuroinflammation, indicating this compound could be used in models like Experimental Autoimmune Encephalomyelitis (EAE) to explore the role of this channel.[8]

  • Inflammatory Bowel Disease (IBD): Both NF-κB and NLRP3 inflammasome pathways are implicated in the chronic intestinal inflammation characteristic of Crohn's disease and ulcerative colitis.

Researchers can use this compound to:

  • Elucidate the specific contribution of TASK1 and TWIK2 channels to immune cell function (e.g., T cells, macrophages, neutrophils).

  • Validate these channels as potential therapeutic targets in various preclinical models of autoimmune disease.

  • Assess the downstream effects of inhibiting potassium efflux on cytokine profiles, immune cell activation, and cell death pathways.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol details the methodology to assess the effect of this compound on LPS-induced cytokine production in a macrophage cell line (e.g., RAW264.7).

Protocol_1_Workflow cluster_workflow Protocol 1: In Vitro Cytokine Inhibition Assay A 1. Cell Seeding Seed RAW264.7 cells (e.g., 5x10^5 cells/mL) in 24-well plates. B 2. Pre-treatment Incubate cells with desired concentrations of this compound (e.g., 1-20 µM) or vehicle (DMSO) for 1-2 hours. A->B C 3. Stimulation Add LPS (e.g., 1 µg/mL) to all wells except the negative control. B->C D 4. Incubation Incubate for 18-24 hours at 37°C, 5% CO2. C->D E 5. Sample Collection Collect cell culture supernatants for cytokine analysis. D->E F 6. Analysis Measure TNF-α, IL-6, etc. by ELISA or CBA. E->F

Caption: Workflow for assessing this compound's effect on cytokine production in macrophages.

Methodology:

  • Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 24-well plates at a density of 2.5x10^5 cells per well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). A vehicle control (e.g., 0.1% DMSO) must be included. Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Analysis:

    • Collect the culture supernatants and centrifuge to remove cell debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • (Optional) Perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to ensure this compound is not cytotoxic at the tested concentrations.[3][10]

Protocol 2: In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes how to evaluate the inhibitory effect of this compound on ATP-induced NLRP3 inflammasome activation in primary murine bone marrow-derived macrophages (BMDMs).

Protocol_2_Workflow cluster_workflow Protocol 2: NLRP3 Inflammasome Inhibition Assay A 1. Isolate & Differentiate BMDMs Culture murine bone marrow cells with M-CSF for 6-7 days. B 2. Priming (Signal 1) Prime BMDMs with LPS (e.g., 500 ng/mL) for 4 hours to upregulate NLRP3 and Pro-IL-1β. A->B C 3. This compound Treatment Wash cells and add fresh medium containing this compound (e.g., 1-10 µM) or vehicle. Incubate for 30-60 min. B->C D 4. Activation (Signal 2) Stimulate cells with ATP (e.g., 5 mM) for 30-45 min. C->D E 5. Sample Collection Collect supernatants for IL-1β analysis. Collect cell lysates for Western blot. D->E F 6. Analysis Measure IL-1β release by ELISA. Analyze Caspase-1 cleavage (p20 subunit) by Western blot. E->F

Caption: Workflow for assessing this compound's effect on NLRP3 inflammasome activation.

Methodology:

  • BMDM Preparation: Isolate bone marrow from the femurs and tibias of C57BL/6 mice. Differentiate cells for 6-7 days in DMEM containing 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Priming: Seed differentiated BMDMs into plates. Prime the cells with 500 ng/mL LPS for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Treatment: After priming, wash the cells with PBS and replace the medium with fresh, serum-free Opti-MEM. Add this compound (e.g., 1, 5 µM) or vehicle control and incubate for 30-60 minutes.[2]

  • Activation: Stimulate the cells with 5 mM ATP for 30-45 minutes to activate the NLRP3 inflammasome.

  • Analysis:

    • ELISA: Collect supernatants and measure mature IL-1β levels using an ELISA kit.

    • Western Blot: Lyse the cells and collect the supernatants. Precipitate proteins from the supernatant (for secreted caspase-1) and run both lysates and supernatant fractions on an SDS-PAGE gel. Probe with antibodies against the cleaved p20 subunit of Caspase-1 and IL-1β.

Protocol 3: In Vivo Murine Model of Systemic Inflammation

This protocol provides a framework for evaluating the therapeutic potential of this compound in a mouse model of LPS-induced endotoxemia, a model relevant to systemic inflammatory responses seen in some autoimmune flares.

Protocol_3_Workflow cluster_workflow Protocol 3: In Vivo Endotoxemia Model A 1. Animal Acclimatization Acclimatize C57BL/6 mice for at least 1 week. B 2. Grouping & Pre-treatment Randomly assign mice to groups. Administer this compound (e.g., 10, 25 mg/kg) or vehicle (e.g., saline with DMSO/Tween-80) via intraperitoneal (i.p.) injection. A->B C 3. LPS Challenge After 30-60 minutes, administer a lethal or sub-lethal dose of LPS (e.g., 15-20 mg/kg, i.p.). B->C D 4. Monitoring & Endpoints Monitor survival and clinical scores for up to 72 hours. OR Euthanize at an early time point (e.g., 4-6 hours) for mechanistic studies. C->D E 5. Sample Collection Collect blood (for serum cytokines) and organs (e.g., lung, liver) for histology and MPO assays. D->E F 6. Analysis Analyze survival curves (Kaplan-Meier). Measure serum cytokines (IL-1β, IL-6). Assess organ injury via H&E staining. E->F

Caption: Workflow for evaluating this compound in a murine model of endotoxemia.

Methodology:

  • Animals: Use 8-10 week old male C57BL/6 mice. Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing Formulation: Prepare this compound in a suitable vehicle for in vivo administration, such as saline containing 10% DMSO, 40% PEG300, and 5% Tween-80.[1]

  • Pre-treatment: Administer this compound (e.g., 10 or 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the LPS challenge.[2][5][6]

  • LPS Challenge: Inject mice i.p. with a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg).

  • Endpoints & Analysis:

    • Survival Study: Monitor mice for survival over 48-72 hours and plot results using a Kaplan-Meier survival curve.

    • Mechanistic Study: Euthanize a separate cohort of mice 4-6 hours post-LPS injection.

      • Collect blood via cardiac puncture to measure serum levels of IL-1β, TNF-α, and IL-6 by ELISA.

      • Harvest lungs and other organs for histological analysis (H&E staining) to assess tissue injury and inflammation.

Disclaimer: These protocols are intended as a guide. Researchers should optimize concentrations, incubation times, and other parameters based on their specific experimental setup and cell types.

References

Application Notes and Protocols for Characterizing ML365 Effects on TRPC5 Channels in CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels permeable to Ca²⁺ and Na⁺. They are implicated in a variety of physiological processes, including neuronal signaling, fear and anxiety responses, and kidney function. The dysregulation of TRPC5 channels has been linked to pathological conditions such as progressive kidney disease, making them a compelling therapeutic target. This document provides a detailed methodology for the electrophysiological characterization of the effects of ML365 on TRPC5 channels expressed in a Chinese Hamster Ovary (CHO) cell line using the whole-cell patch-clamp technique.

Note on this compound Target Specificity: Publicly available data indicates that this compound is a potent and selective inhibitor of the two-pore domain potassium channel KCNK3/TASK1, with a reported IC50 of 16 nM in an automated electrophysiology assay[1]. Its activity as a TRPC5 inhibitor is not well-documented in peer-reviewed literature. Therefore, the following protocols are designed to enable the investigation and characterization of the potential inhibitory or modulatory effects of this compound on TRPC5 channels.

Signaling Pathway and Experimental Rationale

TRPC5 channels are typically activated downstream of G protein-coupled receptors (GPCRs) that couple to the phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While the precise activation mechanism is complex and can involve multiple factors, this pathway is a common method for inducing TRPC5 channel activity in experimental settings. Alternatively, TRPC5 channels can be activated directly by compounds like Englerin A or lanthanides such as Gadolinium (Gd³⁺). The characteristic current-voltage (I-V) relationship of homomeric TRPC5 channels is doubly rectifying. The experimental workflow is designed to first establish a stable whole-cell recording of TRPC5-expressing CHO cells, then activate the channels using a known agonist, and finally apply this compound at various concentrations to determine its effect on the channel's current.

TRPC5_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes TRPC5 TRPC5 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPC5->Ca_Influx allows DAG_IP3 DAG + IP3 PIP2->DAG_IP3 Agonist Agonist (e.g., Carbachol) Agonist->GPCR activates EnglerinA Englerin A / Gd³⁺ EnglerinA->TRPC5 directly activates This compound This compound This compound->TRPC5 inhibits? DAG_IP3->TRPC5 activates

Figure 1: TRPC5 channel activation pathway and point of inhibition.

Data Presentation: Comparative Inhibitor Activity

To provide a framework for evaluating the potency of this compound on TRPC5, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several known TRPC inhibitors. The primary objective of the described protocol is to determine the IC50 value for this compound against TRPC5, which is currently not established.

CompoundIC50 (µM)Channel Subtype(s)Notes
This compound To Be Determined TRPC5 (putative) Primary target is KCNK3/TASK1.[1]
ML204~1.0TRPC4/C5High selectivity over other TRP channels.
Clemizole~1.1 (mouse)TRPC5, also TRPC3/6/7Limited selectivity.
Pico145Potent InhibitorTRPC1/4/5Binds to a lipid-binding site.
HC-070Potent InhibitorTRPC1/4/5Shares a binding site with Pico145.

Experimental Protocols

CHO Cell Culture and Transfection

This protocol outlines the steps for maintaining and preparing CHO cells for patch-clamp experiments.

  • Cell Line: Chinese Hamster Ovary (CHO) cells.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Transfection:

    • One day before transfection, plate CHO cells onto 12 mm glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.

    • Transfect cells with a plasmid encoding human TRPC5 and a fluorescent marker (e.g., GFP) to identify successfully transfected cells. Use a standard lipid-based transfection reagent according to the manufacturer's protocol.

    • Perform electrophysiological recordings 24-48 hours post-transfection.

Solutions and Reagents

Proper preparation of intracellular and extracellular solutions is critical for successful patch-clamp recordings.

Table 2: Solution Compositions

External Solution (ECS) Concentration (mM) Internal (Pipette) Solution (ICS) Concentration (mM)
NaCl140Cs-Methanesulfonate140
KCl5CsCl5
CaCl₂2HEPES10
MgCl₂1EGTA10
HEPES10Mg-ATP4
Glucose10
Preparation Notes:pH adjusted to 7.4 with NaOH. Osmolarity ~310 mOsm.Preparation Notes:pH adjusted to 7.2 with CsOH. Osmolarity ~295 mOsm.
  • TRPC5 Activator: Englerin A (100 nM) or Gadolinium (III) chloride (GdCl₃, 100 µM) can be used to activate TRPC5 channels. Prepare stock solutions in DMSO (for Englerin A) or water (for GdCl₃) and dilute to the final concentration in the external solution on the day of the experiment.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Prepare serial dilutions in the external solution to achieve the desired final concentrations for testing. Ensure the final DMSO concentration does not exceed 0.1% to avoid non-specific effects.

Whole-Cell Patch-Clamp Recording

This section outlines the detailed methodology for conducting whole-cell patch-clamp recordings to measure the effect of this compound on TRPC5 channel activity.

Experimental_Workflow cluster_prep Preparation cluster_record Recording cluster_exp Experiment Cell_Plate Plate transfected CHO cells on coverslip Place_Chamber Place coverslip in recording chamber Cell_Plate->Place_Chamber Perfusion Start perfusion with External Solution Place_Chamber->Perfusion Pipette Approach cell with pipette (3-7 MΩ) Perfusion->Pipette Seal Form Giga-ohm seal (>1 GΩ) Pipette->Seal Whole_Cell Rupture membrane to achieve whole-cell mode Seal->Whole_Cell Clamp Hold cell at -60 mV Whole_Cell->Clamp Baseline Record baseline current (Voltage Ramp) Clamp->Baseline Activate Apply TRPC5 Activator (e.g., 100 nM Englerin A) Baseline->Activate Apply_this compound Co-apply this compound at various concentrations Activate->Apply_this compound Washout Washout with activator solution to test reversibility Apply_this compound->Washout

Figure 2: Experimental workflow for whole-cell patch-clamp recording.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with transfected CHO cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution at a rate of approximately 1.5-2 mL/min.

  • Seal Formation: Under visual control, approach a fluorescently-labeled cell with the patch pipette. Apply gentle positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of strong suction to rupture the cell membrane patch, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential of -60 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 400 ms (B15284909) every 5 seconds to elicit currents and generate I-V curves.

  • Baseline Recording: After establishing a stable whole-cell recording, perfuse the cell with the external solution and record the baseline current for 2-3 minutes.

  • Channel Activation: Apply the TRPC5 activator (e.g., 100 nM Englerin A) to the external solution to elicit a robust and stable TRPC5 current.

  • Application of this compound: Once a stable activated current is achieved, co-apply different concentrations of this compound with the activator. Record the current at each concentration until a steady-state effect is observed (typically 2-3 minutes).

  • Washout: After testing the highest concentration of this compound, perfuse the cell with the activator-containing solution alone to assess the reversibility of the inhibition.

Data Analysis
  • Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) in the presence of the activator alone and with different concentrations of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the stable activated current.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the concentration-response curve with a Hill equation to determine the IC50 value and the Hill coefficient.

Conclusion

This application note provides a comprehensive protocol for the functional characterization of the effects of this compound on TRPC5 channels heterologously expressed in CHO cells. By following these detailed methodologies, researchers can obtain reliable electrophysiological data to determine the potency and mechanism of action of this compound on TRPC5, contributing to the broader understanding of TRPC5 pharmacology and its potential as a therapeutic target.

References

Application Notes and Protocols for ML365 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML365 is a potent and selective inhibitor of the two-pore domain potassium channel KCNK3 (TASK-1)[1]. It serves as a critical pharmacological tool for investigating the physiological and pathological roles of TASK-1 channels[1]. Accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic compounds[2][3][4]. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Data and Solubility

Proper stock solution preparation begins with accurate information regarding the compound's properties. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Weight 360.41 g/mol [1][2][5]
Formula C₂₂H₂₀N₂O₃[2][3]
Appearance White to off-white solid[1]
CAS Number 947914-18-3[1][2][3]

This compound exhibits high solubility in DMSO. However, the reported solubility can vary between suppliers. It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound[1][2].

SolventMaximum SolubilitySource
DMSO ≥ 100 mg/mL (277.46 mM)[1]
DMSO 72 mg/mL (199.77 mM)[2]
DMSO 50 mg/mL[3]
DMSO 45 mg/mL (124.86 mM)[5]
DMSO 36.04 mg/mL (100 mM)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is collected at the bottom[6].

  • Weighing this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.604 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 360.41 g/mol = 3.604 mg

  • Adding DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM stock solution from 3.604 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved[7]. If the compound does not dissolve completely with vortexing, brief sonication in a water bath or gentle warming (up to 37°C) can be applied to aid dissolution[1][7]. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes[2][6][8].

  • Storage Conditions: Store the aliquots of the this compound stock solution at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one year[1][2][5]. For short-term storage (up to one month), -20°C is sufficient[2][9]. For long-term storage (up to two years), -80°C is recommended[1].

Workflow for Stock Solution Preparation and Use

The following diagram illustrates the general workflow from receiving the solid compound to its application in a cell-based assay.

ML365_Stock_Preparation_Workflow This compound Stock Solution Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_control Important Considerations A Receive this compound Powder B Weigh this compound A->B C Add DMSO B->C D Dissolve (Vortex/Sonicate) C->D E Aliquot into single-use vials D->E F Store at -20°C or -80°C E->F G Thaw aliquot F->G H Dilute to working concentration in cell culture medium G->H I Add to cell culture H->I J Final DMSO concentration in media should be ≤ 0.5% H->J

Caption: Workflow for preparing and using this compound stock solution.

Application in Cell Culture

When preparing working solutions for cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.5% (v/v)[6][9]. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments to account for any effects of the solvent on the cells[7]. If precipitation occurs upon dilution into aqueous media, gentle mixing or warming may help to redissolve the compound[7].

Safety Precautions

  • Always wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • DMSO can facilitate the absorption of other chemicals through the skin[10]. Handle with caution.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

Application Notes and Protocols: ML365 for Thallium Flux Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML365 is a potent and selective small-molecule inhibitor of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3).[1][2][3] Thallium flux fluorescent assays provide a robust and high-throughput method for studying potassium channel activity.[4][5] This document outlines the application of this compound in thallium flux assays for the characterization of TASK-1 channel inhibition and provides detailed protocols for its use.

Thallium ions (Tl⁺) act as a surrogate for potassium ions (K⁺) and can pass through open potassium channels.[5][6] Inside the cell, Tl⁺ binds to a fluorescent indicator dye, leading to an increase in fluorescence intensity.[5][7] Inhibitors of potassium channels, such as this compound, block the entry of Tl⁺, resulting in a reduced fluorescent signal. This principle allows for the quantitative assessment of channel activity and inhibitor potency.

Principle of the Thallium Flux Assay

The thallium flux assay relies on the permeability of potassium channels to thallium ions and the use of a thallium-sensitive fluorescent dye. In resting cells, the potassium channels are predominantly closed, and the intracellular fluorescence is low. Upon stimulation that opens the channels, thallium ions from the extracellular medium flow into the cells down their concentration gradient. The influx of thallium leads to a significant increase in the fluorescence of the intracellular indicator dye. The rate of this fluorescence increase is proportional to the number of open channels and, therefore, to the channel activity.[5] When an inhibitor like this compound is present, it blocks the channel pore, preventing thallium influx and thus attenuating the increase in fluorescence.

Data Presentation

This compound Inhibitory Activity

This compound demonstrates high potency and selectivity for the TASK-1 potassium channel. The half-maximal inhibitory concentration (IC₅₀) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Target ChannelAssay TypeIC₅₀ ValueReference
TASK-1 (KCNK3) Thallium Influx Fluorescent Assay4 nM [1][2][3]
TASK-1 (KCNK3)Automated Electrophysiology Assay16 nM[1][2]
TASK-3 (KCNK9)Thallium Influx Fluorescent Assay0.26 µM (260 nM)[7]
TWIK2Whole-cell Voltage-clamp Recording4.07 µM[8][9][10]
Selectivity Profile of this compound

The selectivity of this compound has been evaluated against a panel of other potassium channels. The following table summarizes the inhibitory effect of this compound at a concentration of 1 µM and 30 µM on various channels, demonstrating its high selectivity for TASK-1.

Channel% Inhibition at 1 µM this compound% Inhibition at 30 µM this compoundReference
TASK-1 ~95%Not Reported[11]
TASK-3 ~40%>60-fold less potent than for TASK-1[1][2][11]
Kir2.1 <10%Little to no inhibition[1][2]
KCNQ2 <20%Little to no inhibition[1][2][7]
hERG <10%Little to no inhibition[1][2]
TWIK1 Not ReportedNo effect at 10 µM[8]
THIK1 Not ReportedNo effect[8]

Signaling Pathways

This compound, through its inhibition of potassium channels like TASK-1 and TWIK2, can modulate downstream signaling pathways, including the NF-κB pathway, which is crucial in regulating inflammatory responses.[8][9] Inhibition of potassium efflux by this compound can prevent the activation of the NLRP3 inflammasome and subsequent inflammatory cascades.[8][9][10]

ML365_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TASK1 TASK-1 K_efflux K+ Efflux TASK1->K_efflux TWIK2 TWIK2 TWIK2->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Required for This compound This compound This compound->TASK1 Inhibits This compound->TWIK2 Inhibits IKK IKK Activation NLRP3->IKK IkB IκB Degradation IKK->IkB NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp Induces

Caption: this compound inhibits TASK-1 and TWIK2, blocking K⁺ efflux and subsequent NF-κB activation.

Experimental Protocols

This section provides a detailed protocol for a thallium flux assay to determine the IC₅₀ of this compound for TASK-1 channels expressed in a suitable mammalian cell line (e.g., CHO or HEK-293 cells).[6][7]

Materials and Reagents
  • Cell Line: CHO or HEK-293 cells stably expressing human TASK-1.

  • Culture Medium: DMEM/high glucose, 10% Fetal Bovine Serum (FBS), 50 IU/mL penicillin, 50 µg/mL streptomycin, and appropriate selection antibiotics (e.g., 15 µg/mL Blasticidin S and 400 µg/mL hygromycin).[7]

  • Assay Plate: 384-well, black, clear-bottom microplates.

  • Thallium Flux Assay Kit: e.g., FluxOR™ or FLIPR Potassium Assay Kit. These kits typically contain:

    • Thallium-sensitive dye (e.g., FluxOR™ reagent)

    • PowerLoad™ Concentrate

    • Probenecid

    • Assay Buffer (HBSS)

    • Stimulus Buffer containing Thallium Sulfate (Tl₂SO₄) and Potassium Sulfate (K₂SO₄)

  • This compound Stock Solution: 10 mM in DMSO.

  • Control Inhibitor: A known non-selective potassium channel blocker for positive control.

  • Vehicle Control: DMSO.

  • Plate Reader: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Experimental Workflow Diagram

Thallium_Flux_Assay_Workflow A 1. Cell Plating (300,000 cells/mL, 50 µL/well) B 2. Incubation (Overnight, 37°C, 5% CO₂) A->B C 3. Dye Loading (Add FluxOR™ Loading Buffer, 90 min, RT) B->C D 4. Compound Addition (this compound serial dilutions, 30 min, RT) C->D E 5. Fluorescence Reading (Baseline) (10-20 seconds) D->E F 6. Stimulus Addition (Thallium/Potassium Buffer) E->F G 7. Kinetic Fluorescence Reading (2-3 minutes) F->G H 8. Data Analysis (Calculate Vmax and IC₅₀) G->H

References

Optimal In Vivo Working Concentration of ML365: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML365 is a potent and selective dual inhibitor of the two-pore domain potassium (K2P) channels, TASK-1 (KCNK3) and TWIK2 (KCNK6). Its ability to modulate these channels makes it a valuable pharmacological tool for investigating their physiological and pathological roles. In vivo studies have demonstrated the efficacy of this compound in models of inflammation and epilepsy, highlighting its therapeutic potential. This document provides detailed application notes and protocols for the in vivo use of this compound, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

In Vivo Efficacy of this compound
Animal ModelDisease/ConditionDosing RegimenRoute of AdministrationObserved EffectsReference
MouseLPS-induced Endotoxic Shock1, 10, 25 mg/kgIntraperitoneal (i.p.)Dose-dependently reduced serum IL-1β levels and ameliorated inflammatory lung injury.[1]
RatChronic Epilepsy (Pilocarpine-induced)Not explicitly statedNot explicitly statedCo-treatment with this compound improved the responsiveness to levetiracetam, an anti-epileptic drug.[2]
Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (7 mg/kg)Oral (17.5 mg/kg)
Cmax 2005.90 ng/mL-
AUC 1618.95 ng·h·mL⁻¹-
Half-life (t½) 13.58 h-
Oral Bioavailability (F) -22.49%

Data from a study in Sprague-Dawley rats.[1]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound exerts its effects by inhibiting TASK-1 and TWIK2 potassium channels. In the context of inflammation, inhibition of the TWIK2 channel in macrophages blocks ATP-induced potassium efflux, which is a critical step for the activation of the NLRP3 inflammasome. This, in turn, reduces the maturation and release of the pro-inflammatory cytokine IL-1β.

ML365_Signaling_Pathway cluster_0 Macrophage ATP ATP P2X7R P2X7 Receptor ATP->P2X7R TWIK2 TWIK2 Channel P2X7R->TWIK2 activates K_efflux K+ Efflux TWIK2->K_efflux NLRP3_activation NLRP3 Inflammasome Activation K_efflux->NLRP3_activation triggers IL1b IL-1β Release NLRP3_activation->IL1b cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Inflammation Inflammation IL1b->Inflammation This compound This compound This compound->TWIK2 inhibits

Caption: this compound inhibits the TWIK2 channel, blocking NLRP3 inflammasome activation.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for determining the optimal working concentration and evaluating the efficacy of this compound in a disease model.

InVivo_Workflow cluster_workflow Experimental Workflow Dose_Finding Dose-Range Finding Study (e.g., MTD) Vehicle_Prep Vehicle & this compound Preparation Dose_Finding->Vehicle_Prep Treatment This compound Administration Vehicle_Prep->Treatment Animal_Model Disease Model Induction Animal_Model->Treatment Monitoring Monitoring & Data Collection (e.g., clinical signs, biomarkers) Treatment->Monitoring Analysis Data Analysis & Interpretation Monitoring->Analysis

Caption: A general workflow for in vivo evaluation of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

A common vehicle for the intraperitoneal administration of this compound is a solution composed of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.

  • For a final solution, the recommended volumetric ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • To prepare 1 mL of the final solution: a. Take the required volume of the this compound DMSO stock solution (e.g., 100 µL). b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of sterile saline to reach a final volume of 1 mL.

  • The final solution should be prepared fresh on the day of use.

LPS-Induced Endotoxic Shock Model in Mice

This protocol describes the induction of endotoxic shock in mice and the administration of this compound to evaluate its anti-inflammatory effects.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound solution (prepared as described above)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Randomly divide the mice into treatment groups (e.g., vehicle control, this compound at 1, 10, and 25 mg/kg).

  • Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.

  • One hour after this compound administration, induce endotoxic shock by i.p. injection of LPS (e.g., 10-20 mg/kg, the dose may need to be optimized depending on the LPS lot and mouse strain).

  • Monitor the mice for signs of endotoxemia (e.g., lethargy, piloerection, huddled posture) and survival over a defined period (e.g., 24-48 hours).

  • At a predetermined time point (e.g., 6-8 hours post-LPS injection), collect blood and tissues for analysis of inflammatory markers (e.g., IL-1β, TNF-α) and histopathology.

Chronic Epilepsy Model in Rats (Pilocarpine-Induced)

This protocol provides a general outline for inducing chronic epilepsy in rats and assessing the therapeutic potential of this compound. The specific dosage of this compound for this model was not explicitly stated in the reviewed literature and should be determined empirically.

Materials:

Procedure:

  • To induce status epilepticus (SE), administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

  • Thirty minutes later, administer pilocarpine hydrochloride (320-380 mg/kg, i.p.).

  • Monitor the rats for the onset of seizures. SE is typically characterized by continuous seizures for at least 30 minutes.

  • After a defined period of SE (e.g., 90 minutes), administer a benzodiazepine (B76468) (e.g., diazepam) to terminate the seizures.

  • Allow the rats to recover. Spontaneous recurrent seizures typically develop over several weeks.

  • Implant EEG electrodes to monitor seizure activity.

  • Once a stable baseline of spontaneous seizures is established, begin treatment with this compound or vehicle control. The dosing regimen (dose, frequency, and route of administration) will need to be optimized.

  • Monitor seizure frequency and duration via EEG recordings to evaluate the efficacy of this compound.

Safety and Toxicology

Important Note: The reviewed literature did not provide specific data on the Maximum Tolerated Dose (MTD) or the LD50 for this compound in rodents. Therefore, it is imperative for researchers to conduct their own dose-range finding studies to determine the MTD in their specific animal model and experimental conditions before proceeding with efficacy studies.

General recommendations for toxicity assessment:

  • Acute Toxicity Study: Administer single escalating doses of this compound to different groups of animals and monitor for adverse effects and mortality over a period of 7-14 days.

  • Parameters to Monitor:

    • Clinical signs of toxicity (e.g., changes in behavior, posture, activity, breathing).

    • Body weight changes.

    • Food and water consumption.

    • At the end of the study, perform gross necropsy and histopathological analysis of major organs.

Conclusion

This compound is a promising research tool for investigating the roles of TASK-1 and TWIK2 channels in vivo. The provided protocols for its use in models of inflammation and epilepsy serve as a starting point for further research. However, due to the lack of publicly available comprehensive toxicology data, researchers must exercise caution and conduct thorough dose-finding and safety assessments to ensure animal welfare and the validity of their experimental results.

References

Application Note: ML365 for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction ML365 is a potent and selective small-molecule inhibitor of the two-pore domain potassium channel TASK1 (KCNK3).[1][2][3] It was identified through a high-throughput screening (HTS) campaign of the Molecular Libraries Small Molecule Repository (MLSMR), demonstrating its utility and validation in HTS formats.[1][3] this compound serves as a valuable pharmacological tool for investigating the physiological roles of TASK1 channels in processes such as hormone secretion, immune response, and neuronal function.[1][3] Additionally, recent studies have identified this compound as an inhibitor of the TWIK2 potassium channel, implicating it in the modulation of inflammatory responses by blocking the ATP-induced NLRP3 inflammasome.[4][5] This dual activity provides a unique tool for dissecting complex biological pathways. This document provides detailed protocols and data for the application of this compound in HTS assays.

Mechanism of Action & Signaling Pathways

This compound primarily functions by directly blocking the pore of the TASK1 potassium channel, thereby inhibiting the flow of potassium ions and influencing the cell's membrane potential.[1] Its secondary reported mechanism involves the inhibition of the TWIK2 channel, which prevents potassium efflux required for the activation of the NLRP3 inflammasome.[4][5]

TASK1 Inhibition and Membrane Potential Regulation

Two-pore domain potassium channels like TASK1 are crucial for regulating the resting membrane potential in various cell types.[3] By inhibiting TASK1, this compound prevents potassium efflux, leading to membrane depolarization. This modulation can impact a wide range of physiological processes that are dependent on cellular excitability.[1]

G TASK1 TASK1 (KCNK3) Channel K_in K+ (Intracellular) TASK1->K_in Depolarization Membrane Depolarization TASK1->Depolarization Leads to K_out K+ (Extracellular) K_in->K_out This compound This compound This compound->TASK1 Inhibits Physiological_Response Altered Cellular Physiology Depolarization->Physiological_Response

Caption: this compound inhibits the TASK1 channel, blocking K+ efflux and causing membrane depolarization.

TWIK2 Inhibition and NLRP3 Inflammasome Pathway

This compound has been shown to inhibit the TWIK2 channel, a key mediator of potassium efflux that is an essential upstream mechanism for ATP-induced NLRP3 inflammasome activation.[4][5] By blocking this channel, this compound prevents the assembly of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines like IL-1β.[4] This activity is linked to the downstream inhibition of the NF-κB signaling pathway.[6]

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Primes ATP ATP P2X7 P2X7R ATP->P2X7 Activates NFkB NF-κB Pathway TLR4->NFkB TWIK2 TWIK2 P2X7->TWIK2 K_efflux K+ Efflux TWIK2->K_efflux NLRP3 NLRP3 Inflammasome Activation IL1b IL-1β Release NLRP3->IL1b Causes This compound This compound This compound->TWIK2 Inhibits This compound->NFkB Inhibits K_efflux->NLRP3 Triggers

Caption: this compound inhibits TWIK2 and the NF-κB pathway, blocking NLRP3 inflammasome activation.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various biochemical and cell-based assays.

Table 1: Potency of this compound against Potassium Channels
TargetAssay TypeCell LineIC₅₀Reference
TASK1 (KCNK3) Thallium InfluxCHO4 nM[1][2]
TASK1 (KCNK3) Automated ElectrophysiologyCHO16 nM[1][2]
TWIK2 Whole-cell Voltage-clampHEK2934.07 ± 1.5 μM[4][5]
Table 2: Selectivity Profile of this compound
ChannelAssay Type% Inhibition / Selectivity FoldConcentrationReference
TASK3 Thallium Influx>60-fold selective for TASK1-[1][3]
Kir2.1 Thallium InfluxLittle to no inhibition30 μM[1][2]
KCNQ2 Thallium InfluxLittle to no inhibition30 μM[1][2]
hERG Thallium InfluxLittle to no inhibition30 μM[1][2]
TWIK1 Whole-cell Voltage-clampNo effect-[5]
THIK1 Whole-cell Voltage-clampNo effect-[5]

High-Throughput Screening Protocols

This compound was identified in a primary HTS campaign designed to find inhibitors of the TASK1 channel. The core of this campaign was a cell-based thallium influx assay.

HTS Workflow for TASK1 Inhibitor Discovery

The diagram below outlines the typical workflow for a high-throughput screen, from compound screening to hit validation, as was done for the discovery of this compound.

G Start Start Primary_HTS Primary HTS: Thallium Influx Assay (Single Concentration) Start->Primary_HTS Hit_ID Primary Hit Identification Primary_HTS->Hit_ID Dose_Response Dose-Response Confirmation (IC₅₀) Hit_ID->Dose_Response Secondary_Assay Secondary Assays: - Electrophysiology - Selectivity Panels Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Probe_ID Probe Candidate (this compound) SAR->Probe_ID

Caption: High-throughput screening workflow for the discovery and validation of this compound.

Detailed Experimental Protocols

Protocol 1: Primary HTS - Thallium Influx Fluorescent Assay

This protocol is based on the assay used for the discovery of this compound as a TASK1 inhibitor.[1] It measures the influx of thallium (Tl⁺), a surrogate for K⁺, through the TASK1 channel using a Tl⁺-sensitive fluorescent dye.

Materials:

  • CHO cell line stably expressing human TASK1 (KCNK3).

  • FluxOR™ Thallium Detection Kit (or equivalent).

  • Assay Buffer (e.g., HBSS).

  • Stimulus Buffer (Assay Buffer containing thallium sulfate (B86663) and potassium sulfate).

  • This compound or other test compounds.

  • 384-well, black, clear-bottom microplates.

  • Fluorescent plate reader (e.g., FLIPR, FDSS).

Methodology:

  • Cell Plating:

    • Seed CHO-TASK1 cells into 384-well plates at an optimized density to achieve a confluent monolayer on the day of the assay.

    • Incubate plates for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound or test compounds in Assay Buffer. A typical starting concentration for screening is 10-30 μM.[1]

    • Remove cell culture medium from the plates and add the compound dilutions.

    • Incubate for 15-30 minutes at room temperature.

  • Dye Loading:

    • Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.

    • Add the dye solution to all wells.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Signal Measurement:

    • Measure baseline fluorescence using a plate reader compatible with kinetic reads.

    • Add the Stimulus Buffer containing Tl⁺/K⁺ to all wells to initiate thallium influx.

    • Immediately begin kinetic fluorescence reading for 2-5 minutes.

  • Data Analysis:

    • Calculate the difference between the peak fluorescence and the baseline fluorescence for each well.

    • Normalize the data to controls (e.g., 0% inhibition for DMSO vehicle, 100% inhibition for a known potent blocker).

    • For dose-response experiments, plot the percent inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Secondary Assay - Cytotoxicity (LDH Release)

This protocol is essential to ensure that the observed activity in the primary screen is not due to compound-induced cell death.

Materials:

  • CHO cells (or the same cell line used in the primary assay).

  • This compound or test compounds.

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

  • 96- or 384-well clear microplates.

  • Plate reader capable of measuring absorbance.

Methodology:

  • Cell Plating:

    • Seed cells into microplates and grow to ~80% confluency.

  • Compound Treatment:

    • Treat cells with this compound at various concentrations (e.g., 1 µM, 3 µM, and 10 µM) for a specified duration (e.g., 24 hours).[1] Include vehicle (DMSO) and lysis controls.

  • LDH Measurement:

    • Following incubation, transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to the lysis control. This compound did not show significant cytotoxicity at concentrations up to 10 μM in CHO cells after 24 hours.[1]

This compound is a well-characterized, potent, and selective inhibitor of the TASK1 potassium channel that was successfully identified and validated using HTS methodologies. It serves as an exemplary probe for studying TASK1-mediated physiological processes. Its more recently discovered activity against the TWIK2 channel further expands its utility as a tool compound for investigating inflammatory pathways. The protocols and data presented here provide a comprehensive guide for researchers utilizing this compound in HTS and related cell-based assays.

References

Troubleshooting & Optimization

ML365 Aqueous Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of ML365. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Encountering precipitation when preparing aqueous solutions of this compound is a common challenge due to its low intrinsic water solubility. This guide provides a step-by-step approach to troubleshoot and resolve these issues.

Issue 1: Precipitate forms immediately upon adding this compound stock solution to aqueous buffer.

Potential Cause Recommended Solution
Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium is above its solubility limit.1. Decrease Final Concentration: Lower the target concentration of this compound in your experiment. 2. Perform Serial Dilutions: Instead of a single large dilution, perform several smaller, stepwise dilutions. This gradual decrease in the concentration of the organic solvent (like DMSO) can prevent the compound from crashing out.
Rapid Solvent Change: The abrupt shift from a highly organic solvent (e.g., 100% DMSO) to a completely aqueous environment causes the hydrophobic this compound to precipitate.Intermediate Dilution: Prepare an intermediate dilution of the this compound stock in your cell culture medium or buffer before making the final dilution.
High Final DMSO Concentration: While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may still lead to precipitation upon further dilution in the final aqueous volume.Minimize DMSO: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally ≤0.1%. Always include a vehicle control with the same final DMSO concentration.

Issue 2: The solution is initially clear but becomes cloudy or shows precipitate over time.

Potential Cause Recommended Solution
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of a saturated or near-saturated solution.Maintain Constant Temperature: Prepare and use the solutions at a consistent temperature. If you observe precipitation after storage at a lower temperature (e.g., 4°C), gently warm the solution to 37°C and mix to redissolve before use.
Prolonged Storage in Aqueous Solution: this compound may not be stable in aqueous buffers for extended periods, leading to degradation or precipitation.Prepare Fresh Solutions: It is best practice to prepare the final aqueous working solution of this compound immediately before use. Avoid long-term storage of diluted aqueous solutions.
Interaction with Media Components: Components within the cell culture medium or buffer (e.g., salts, proteins) may interact with this compound, reducing its solubility.Evaluate Different Media/Buffers: If precipitation is consistently observed in a specific medium, consider testing an alternative formulation.

Issue 3: Inconsistent experimental results.

Potential Cause Recommended Solution
Undissolved this compound: The presence of micro-precipitates, not always visible to the naked eye, can lead to a lower and more variable effective concentration of the compound.1. Confirm Complete Dissolution: After preparing your final solution, visually inspect it for any cloudiness or particulate matter. 2. Sonication: Gentle sonication can help to break up small aggregates and ensure complete dissolution.[1] 3. Warming: Gently warming the solution can also aid in dissolving any remaining precipitate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the measured aqueous solubility of this compound?

A1: The aqueous solubility of this compound is low. In a 1:1 mixture of Phosphate-Buffered Saline (PBS) at pH 7.4 and acetonitrile, the solubility was determined to be 1.30 µM (approximately 0.47 µg/mL).[2] In a QPatch assay medium, the solubility was even lower at 0.47 µM (approximately 0.17 µg/mL).[2]

Q2: In which organic solvents is this compound soluble?

A2: this compound exhibits good solubility in several organic solvents. The following table summarizes the solubility in commonly used solvents.

SolventSolubility (mg/mL)Solubility (mM)
DMSO≥ 100≥ 277.46
Ethanol18.0250

Data sourced from MedchemExpress and Tocris Bioscience.[1]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]

Q4: Are there established protocols for preparing this compound for in vivo studies?

A4: Yes, due to its low aqueous solubility, co-solvent formulations are necessary for in vivo administration. Two common protocols are provided in the "Experimental Protocols" section below. These formulations aim to keep this compound in solution when introduced into an aqueous physiological environment.

Q5: How stable is this compound in aqueous solutions?

A5: this compound has been shown to be stable in a solution of 1:1 PBS (pH 7.4)/acetonitrile for at least 48 hours at room temperature, with 100% of the compound remaining.[2] However, the stability in purely aqueous buffers over long periods may be limited, and it is always recommended to prepare fresh working solutions.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (PEG300/Tween-80 Formulation)

This protocol yields a clear solution with a solubility of ≥ 3 mg/mL (8.32 mM).[1]

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 to the tube. The final composition should be 40% PEG300. Mix thoroughly until the solution is clear.

  • Add Tween-80 to the mixture. The final composition should be 5% Tween-80. Mix until uniform.

  • Add saline to reach the final desired volume. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Vortex the final solution to ensure homogeneity.

Protocol 2: Preparation of this compound for In Vivo Administration (Corn Oil Formulation)

This protocol is suitable for experiments where a PEG-based vehicle is not desired and yields a clear solution with a solubility of ≥ 3 mg/mL (8.32 mM).[1]

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add corn oil to the tube to achieve the final desired volume. The final composition will be 10% DMSO and 90% Corn Oil.

  • Mix thoroughly until a clear and uniform solution is obtained.

Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways involving this compound and a general workflow for preparing aqueous solutions.

ML365_NFkB_Pathway cluster_NFkB Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_active->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

ML365_NLRP3_Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates TASK1 TASK-1/TWIK2 Channel P2X7R->TASK1 K_efflux K+ Efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Active_Caspase1 Active Caspase-1 NLRP3->Active_Caspase1 Cleaves Caspase1 Pro-Caspase-1 IL1b Mature IL-1β Active_Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β This compound This compound This compound->TASK1 Inhibits TASK1->K_efflux Mediates

Caption: this compound inhibits the ATP-induced NLRP3 inflammasome via TASK-1/TWIK2.

solubility_workflow start Start: this compound Powder stock Prepare High-Conc. Stock in 100% DMSO start->stock precipitate_check1 Precipitation? stock->precipitate_check1 troubleshoot1 Troubleshoot: - Gentle Warming - Sonication - Check DMSO Quality precipitate_check1->troubleshoot1 Yes dilution Dilute to Final Conc. in Aqueous Medium precipitate_check1->dilution No troubleshoot1->stock precipitate_check2 Precipitation? dilution->precipitate_check2 troubleshoot2 Troubleshoot: - Use Co-solvents - Lower Final Conc. - Serial Dilutions precipitate_check2->troubleshoot2 Yes use Use Immediately in Experiment precipitate_check2->use No troubleshoot2->dilution

Caption: Logical workflow for preparing this compound aqueous solutions.

References

Technical Support Center: Investigating ML365 and TWIK2 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML365 on the TWIK2 potassium channel.

Introduction

This compound is a potent and selective inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1][2][3][4][5] However, recent studies have identified an off-target inhibitory effect on the TWIK2 (Tandem of Pores in a Weak Inward Rectifying K+ channel 2, KCNK6) channel.[6] This interaction is of significant interest as TWIK2 plays a crucial role in mediating potassium efflux, a key step in the activation of the NLRP3 inflammasome in response to stimuli like extracellular ATP.[6][7][8][9] Understanding and troubleshooting experiments related to this off-target effect is critical for accurately interpreting data and advancing research into NLRP3-related inflammatory diseases.[6]

Quantitative Data Summary: this compound Potency and Selectivity

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target (TASK-1) and its off-target (TWIK2), as well as other related potassium channels. This data is essential for designing experiments with appropriate compound concentrations to differentiate between on-target and off-target effects.

Channel TargetCommon NameIC50 ValueAssay TypeReference
KCNK3 TASK-1 4 nM Thallium Influx Fluorescent Assay [1][2][3][5]
KCNK3 TASK-1 16 nM Automated Electrophysiology [1][2][5]
KCNK6 TWIK2 4.07 µM Whole-Cell Voltage-Clamp Recording [6]
KCNK9TASK-3>60-fold selectivity vs. TASK-1Thallium Influx Fluorescent Assay[1][5]
KCNJ2Kir2.1No significant inhibition at 30 µMThallium Influx Fluorescent Assay[1][2][3][5]
KCNQ2Kv7.2No significant inhibition at 30 µMThallium Influx Fluorescent Assay[1][2][3][5]
KCNH2hERGNo significant inhibition at 30 µMThallium Influx Fluorescent Assay[1][2][3][5]
KCNK1TWIK1No significant effectWhole-Cell Voltage-Clamp Recording[6]
KCNK13THIK1No significant effectWhole-Cell Voltage-Clamp Recording[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TWIK2-mediated NLRP3 inflammasome activation and a general experimental workflow to investigate the inhibitory effects of this compound.

TWIK2_NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP eATP P2X7 P2X7 Receptor ATP->P2X7 binds TWIK2 TWIK2 Channel P2X7->TWIK2 activates K_efflux K+ Efflux TWIK2->K_efflux mediates NLRP3_activation NLRP3 Inflammasome Activation K_efflux->NLRP3_activation triggers Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1B Pro-IL-1β → IL-1β Caspase1->IL1B This compound This compound This compound->TWIK2 inhibits

Caption: TWIK2-mediated NLRP3 inflammasome activation pathway and this compound inhibition.

Experimental_Workflow start Start: Hypothesis (this compound inhibits TWIK2) cell_prep Cell Preparation (e.g., COS-7 expressing TWIK2) start->cell_prep electrophys Electrophysiology (Whole-Cell Patch Clamp) cell_prep->electrophys thallium Functional Assay (Thallium Flux Assay) cell_prep->thallium data_analysis Data Analysis (IC50 determination) electrophys->data_analysis thallium->data_analysis conclusion Conclusion (Confirm off-target effect) data_analysis->conclusion

Caption: General experimental workflow for investigating this compound's effect on TWIK2.

Experimental Protocols

Whole-Cell Patch-Clamp Recording for TWIK2 Inhibition

This protocol is adapted from methodologies used to assess K2P channel modulators.[6]

Objective: To measure the inhibitory effect of this compound on TWIK2 channel currents.

Materials:

  • Cells expressing TWIK2 (e.g., transiently transfected COS-7 cells). To enhance plasma membrane expression, a mutant TWIK2 (e.g., TWIK2-I289A/L290A/Y308A) can be used.[6]

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate cells expressing TWIK2 onto coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

  • Obtaining a Gigaseal: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip.

  • Data Acquisition:

    • Hold the cell at a potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 500 ms) to elicit TWIK2 currents.

    • Record baseline currents in the external solution.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record currents in the presence of this compound until a steady-state effect is reached.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +60 mV) before and after this compound application.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Thallium Influx Fluorescent Assay

This is a high-throughput method to screen for potassium channel modulators.

Objective: To assess the functional inhibition of TWIK2 by this compound in a high-throughput format.

Materials:

  • Cells stably expressing TWIK2.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay buffer (e.g., HBSS).

  • Stimulus buffer containing thallium sulfate (B86663) (Tl2SO4).

  • This compound stock solution.

  • Fluorescence plate reader with an automated liquid handling system.

Procedure:

  • Cell Plating: Plate TWIK2-expressing cells in a 96- or 384-well plate.

  • Dye Loading: Load cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Signal Detection:

    • Place the plate in the fluorescence reader and record a baseline fluorescence.

    • Inject the thallium-containing stimulus buffer.

    • Immediately record the fluorescence kinetically.

  • Data Analysis:

    • Calculate the rate of fluorescence increase, which corresponds to the rate of thallium influx.

    • Normalize the rates to controls (vehicle and maximum inhibition).

    • Plot the normalized rates against this compound concentration to determine the IC50.

Troubleshooting Guides and FAQs

Whole-Cell Patch-Clamp Recording

Q1: I am having trouble getting a stable whole-cell configuration.

  • A1:

    • Solution Quality: Ensure your internal and external solutions are fresh, filtered, and have the correct osmolarity and pH.

    • Pipette Quality: Use high-quality borosilicate glass and ensure your pipette puller is optimized to produce smooth-tipped pipettes with the desired resistance.

    • Cell Health: Use cells from a healthy, low-passage number culture.

    • Mechanical Stability: Ensure your recording setup is free from vibrations.

Q2: The TWIK2 currents are very small or absent.

  • A2:

    • Expression Levels: Confirm TWIK2 expression in your cell line (e.g., via Western blot or qPCR). Consider using a mutant form of TWIK2 known to have better plasma membrane expression.[6]

    • Voltage Protocol: Ensure your voltage protocol is appropriate for activating TWIK2 channels.

    • Run-down: Some ion channels exhibit "run-down" (a decrease in activity over time) in the whole-cell configuration. Include ATP and GTP in your internal solution to help maintain channel activity.

Q3: The effect of this compound is not consistent.

  • A3:

    • Compound Stability: Ensure this compound is fully dissolved and has not precipitated in your solutions. Prepare fresh dilutions for each experiment.

    • Perfusion Rate: Maintain a consistent and complete exchange of the bath solution when applying this compound.

    • DMSO Concentration: Keep the final DMSO concentration constant across all conditions and as low as possible (typically <0.1%).

Thallium Influx Assay

Q1: The assay window (signal-to-background ratio) is too small.

  • A1:

    • Cell Density: Optimize the number of cells plated per well. Too few cells will give a low signal, while too many can lead to unhealthy cells.

    • Dye Loading: Ensure optimal dye loading concentration and incubation time. Incomplete de-esterification of the AM ester dye can lead to high background fluorescence.

    • Channel Expression: Use a cell line with robust and stable expression of TWIK2.

Q2: I am seeing high variability between wells.

  • A2:

    • Cell Plating: Ensure even cell distribution in each well. Use reverse pipetting techniques and gently swirl the plate after seeding.

    • Liquid Handling: Use a calibrated and precise automated liquid handler for compound and stimulus addition to ensure consistency.

    • Edge Effects: Avoid using the outer wells of the plate, or fill them with a buffer to maintain a more uniform temperature and humidity.

Q3: The IC50 value for this compound is different from the published value.

  • A3:

    • Assay Conditions: IC50 values can be highly dependent on assay conditions (e.g., cell type, expression level, incubation times, stimulus concentration). Ensure your conditions are consistent.

    • Reference Compound: Always include a reference compound with a known potency on each plate to monitor assay performance and variability.

    • Data Normalization: Ensure proper data normalization to 0% and 100% controls to accurately calculate the IC50.

References

ML365 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of ML365. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its integrity and activity. Below are the recommended storage conditions for this compound in both solid and solution forms.

Storage of Solid this compound
Storage TemperatureShelf LifeNotes
+4°CAs specified by the supplierSuitable for short-term storage.[1]
-20°CUp to 3 yearsRecommended for long-term storage of the powder.[2]
2-8°CAs specified by the supplierAn alternative for short to medium-term storage.[3][4]
Storage of this compound Stock Solutions

The stability of this compound in solution is dependent on the solvent and storage temperature. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

SolventStorage TemperatureShelf Life
DMSO-80°CUp to 2 years[5]
DMSO-20°CUp to 1 year[5]
Ethanol (B145695)-80°CUp to 1 year (inferred)
Ethanol-20°CUp to 1 month[2]

Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use.[5]

Solubility Data

The solubility of this compound can vary depending on the solvent. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventConcentration
DMSO≥ 100 mM[1]
Ethanol50 mM[1]
DMF20 mg/mL[6]
DMSO:PBS (pH 7.2) (1:5)0.1 mg/mL[6][7]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a stock solution, dissolve this compound powder in an appropriate solvent such as DMSO or ethanol to the desired concentration. For example, to make a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to your vial of this compound powder. Ensure the powder is completely dissolved by vortexing. If you notice any precipitation, gentle warming and/or sonication can be used to aid dissolution.[5]

Q2: My this compound solution has precipitated after storage. What should I do?

A2: Precipitation can occur if the solubility limit is exceeded at a lower temperature. To redissolve the compound, you can gently warm the solution and vortex or sonicate it until the precipitate dissolves.[5] To prevent this in the future, consider storing your stock solution in smaller aliquots to avoid repeated freeze-thaw cycles and ensure the storage temperature is appropriate for the solvent used.

Q3: Is this compound stable in aqueous media for cell-based assays?

A3: this compound has been shown to be stable in aqueous solutions. A study demonstrated that 100% of this compound remained after 48 hours in a 1:1 solution of PBS and acetonitrile (B52724) at pH 7.4.[8] However, for cell-based assays, it is always best practice to prepare fresh working solutions from your stock solution for each experiment to ensure consistent results.

Q4: What is the recommended final concentration of DMSO in my cell culture medium?

A4: To avoid solvent toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Activity
Potential Cause Troubleshooting Steps
Improper Storage Ensure this compound powder and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.
Incorrect Solution Preparation Verify calculations for preparing stock and working solutions. Ensure the compound is fully dissolved.
Cell Health Use healthy, actively dividing cells for your experiments. Ensure cell density is consistent across experiments.
Assay Conditions Optimize incubation time and other assay parameters. Ensure all other reagents are fresh and properly prepared.
Issue 2: High Background Signal in Assays
Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect your working solution for any precipitate before adding it to the assay. If precipitation is observed, refer to the troubleshooting steps for solubility issues.
Solvent Effects Ensure the final solvent concentration is not causing cellular stress or interfering with the assay readout. Always include a vehicle control.
Off-Target Effects At high concentrations, this compound may exhibit off-target effects. Perform dose-response experiments to determine the optimal concentration range.

Experimental Protocols

Preparation of this compound Working Solution for In Vivo Studies

This protocol provides a method for preparing this compound for administration in animal models.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • For a 1 mL final working solution, take 100 µL of the this compound DMSO stock solution.

  • Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL and mix well.[5]

Note: This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Signaling Pathways and Experimental Workflows

This compound Inhibition of TASK-1 Signaling Pathway

This compound is a potent and selective inhibitor of the TASK-1 (KCNK3) potassium channel. The inhibition of this channel leads to membrane depolarization, which can affect various cellular processes.

ML365_TASK1_Pathway This compound This compound TASK1 TASK-1 (KCNK3) Channel This compound->TASK1 K_efflux K+ Efflux TASK1->K_efflux Membrane_Depolarization Membrane Depolarization K_efflux->Membrane_Depolarization Inhibition of Cellular_Response Altered Cellular Excitability Membrane_Depolarization->Cellular_Response

This compound inhibits the TASK-1 potassium channel.
This compound Inhibition of TWIK2 and the NLRP3 Inflammasome Pathway

Recent studies have shown that this compound also inhibits the TWIK2 potassium channel, which plays a crucial role in the activation of the NLRP3 inflammasome.

ML365_TWIK2_NLRP3_Pathway cluster_cell Macrophage ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_influx Ca2+ Influx P2X7R->Ca_influx TWIK2 TWIK2 Channel Ca_influx->TWIK2 translocation to plasma membrane K_efflux K+ Efflux TWIK2->K_efflux NLRP3_activation NLRP3 Inflammasome Activation K_efflux->NLRP3_activation Inhibition of Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation This compound This compound This compound->TWIK2

This compound inhibits TWIK2-mediated NLRP3 inflammasome activation.
Experimental Workflow: Thallium Influx Assay

The thallium influx assay is a common method to screen for inhibitors of potassium channels.

Thallium_Influx_Workflow cluster_workflow Thallium Influx Assay Workflow A 1. Plate cells expressing the target K+ channel B 2. Load cells with a thallium-sensitive dye A->B C 3. Pre-incubate cells with this compound or vehicle B->C D 4. Add thallium-containing stimulus buffer C->D E 5. Measure fluorescence over time D->E F 6. Analyze data to determine IC50 E->F

A typical workflow for a thallium influx assay.

References

Troubleshooting in Electrophysiology: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial information suggested a focus on ML365 as a TRPC6 inhibitor. However, a thorough review of the scientific literature indicates that this compound is primarily and potently a TASK-1 (K2P3.1/KCNK3) potassium channel blocker. This guide has been adapted to provide accurate and relevant information. The main section will focus on troubleshooting for a well-characterized, selective TRPC6 inhibitor, BI-749327 , to address the user's interest in TRPC6 electrophysiology. A supplementary section will briefly cover this compound in the context of its actual target, the TASK-1 channel.

Section 1: Troubleshooting for the TRPC6 Inhibitor BI-749327

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the selective TRPC6 inhibitor, BI-749327, in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is BI-749327 and what is its primary mechanism of action?

A1: BI-749327 is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel that plays a significant role in calcium signaling.[2][4] BI-749327 blocks the channel pore, thereby inhibiting the influx of cations (like Ca²⁺ and Na⁺) that is normally triggered by stimuli such as diacylglycerol (DAG) or mechanical stretch.[2][5]

Q2: What is the recommended working concentration for BI-749327 in patch-clamp experiments?

A2: The optimal working concentration of BI-749327 will depend on the specific cell type and experimental conditions. A good starting point is a concentration around its IC50 value. For mouse TRPC6, the IC50 is approximately 13 nM, and for human TRPC6, it is around 19 nM.[1][2][3][6] It is highly recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.

Q3: What are the known off-target effects of BI-749327?

A3: BI-749327 is known for its high selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7. It is approximately 85-fold more selective for mouse TRPC6 than for TRPC3 and 42-fold more selective against TRPC7.[2][3][6] It also shows high selectivity (>500-fold) against other channels like TRPM8, TRPV1, TRPA1, and Nav1.5.[2] However, as with any pharmacological agent, it is crucial to run appropriate vehicle and control experiments to ensure the observed effects are specific to TRPC6 inhibition in your model.

Q4: What is the best solvent for BI-749327 and what is the maximum recommended final concentration of this solvent in the recording solution?

A4: BI-749327 is soluble in DMSO. For electrophysiology experiments, it is critical to keep the final concentration of DMSO in the external (bath) solution as low as possible, ideally at or below 0.1%, to avoid solvent effects on membrane properties and ion channel function. Always prepare a vehicle control solution containing the same final concentration of DMSO to isolate the effects of the solvent from the effects of BI-749327.

Troubleshooting Guide

Issue 1: No observable effect of BI-749327

Possible Cause Solution
Low TRPC6 Expression: The cell model may not express sufficient levels of TRPC6.Verify TRPC6 expression using qPCR, Western blot, or immunocytochemistry. Consider using a heterologous expression system (e.g., HEK293 cells transfected with TRPC6) as a positive control.[2][7]
Ineffective Concentration: The concentration of BI-749327 may be too low for the specific experimental conditions.Perform a dose-response experiment, testing a range of concentrations from low nM to µM to determine the optimal inhibitory concentration.[4]
Compound Degradation: Improper storage or repeated freeze-thaw cycles may have degraded the compound.Prepare fresh stock solutions of BI-749327 from powder. Aliquot stock solutions to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Ineffective Channel Activation: The TRPC6 channels may not be sufficiently activated, masking any inhibitory effect.Ensure a robust and stable activation of TRPC6 channels using a suitable agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) before applying BI-749327.[2][4] Monitor the baseline current to confirm channel activation.
Perfusion System Issues: The inhibitor may not be reaching the cell effectively.Check the perfusion system for blockages or leaks. Ensure the solution containing BI-749327 is flowing directly over the cell being recorded.[8]

Issue 2: High variability in experimental replicates

Possible Cause Solution
Mechanical Activation of TRPC6: TRPC6 is mechanosensitive; variations in perfusion speed or mechanical disturbances can cause inconsistent channel activation.[5][7]Standardize all cell handling and perfusion procedures. Maintain a constant and gentle flow rate. Use an anti-vibration table for the setup.
Inconsistent Agonist/Inhibitor Concentration: Inaccurate dilutions or degradation of stock solutions.Prepare fresh dilutions for each experiment. Calibrate pipettes regularly to ensure accurate liquid handling.
Cell Health and Passage Number: Changes in cell health or high passage numbers can alter ion channel expression and cellular responses.[7]Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.
Unstable Seal/Recording: Drifting of the patch pipette or an unstable gigaohm seal.Ensure the pipette holder is securely fastened. Minimize mechanical stress on the micromanipulator. If the seal is unstable, it may be necessary to pull a new pipette and re-patch.[8]

Issue 3: Unexpected activating effect or paradoxical results

Possible Cause Solution
Off-target Effects: While highly selective, at very high concentrations, off-target effects on other ion channels cannot be completely ruled out.Use the lowest effective concentration of BI-749327 determined from your dose-response curve. Test the effect of other, structurally different TRPC6 inhibitors to see if the effect is specific to BI-749327.[7]
Experimental Artifact: The observed effect may be an artifact of the recording conditions or data analysis.Meticulously re-evaluate the experimental setup and protocols. Ensure the vehicle control does not produce the same effect. Use multiple, independent assays to confirm the finding.[7]
Contamination of Solutions: Contamination of stock or recording solutions with an unknown activating compound.Prepare fresh solutions using high-purity reagents and water. Filter all solutions before use.

Quantitative Data

The inhibitory potency and selectivity of BI-749327 and other common TRPC6 inhibitors are summarized below.

Table 1: Inhibitory Potency (IC50) of BI-749327 on TRPC6 Channels

SpeciesIC50 (nM)
Mouse13[1][2][6][9]
Human19[1][2][3][6]
Guinea Pig15[1][3][6]

Table 2: Selectivity of BI-749327 and Other TRPC6 Inhibitors

InhibitorTargetIC50 (nM)Selectivity vs. TRPC3Selectivity vs. TRPC7Other Notable Off-Targets
BI 749327 mTRPC613[2]85-fold (IC50 = 1,100 nM)[2][6][9]42-fold (IC50 = 550 nM)[2][6][9]High selectivity against a panel of other ion channels.[2][10]
SAR7334 TRPC69.5[10][11][12][13]~30-fold (IC50 = 282 nM)[11][13]~24-fold (IC50 = 226 nM)[11][13]May inhibit TRPM3 at higher concentrations.[10]
GSK2332255B rTRPC64[14]Potent dual inhibitor (rTRPC3 IC50 = 5 nM)[14][15]Not reportedHigh selectivity over other calcium-permeable channels.[14][15]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Testing BI-749327 on TRPC6

This protocol is designed for recording TRPC6 currents in a heterologous expression system (e.g., HEK293 cells expressing TRPC6) to assess the inhibitory effect of BI-749327.[2][4]

Materials:

  • HEK293 cells expressing the TRPC6 channel of interest.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • BI-749327 (solubilized in DMSO).

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG) (TRPC6 activator, solubilized in DMSO).

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 5 MgCl₂. Adjust pH to 7.2 with CsOH.

Procedure:

  • Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

  • Seal Formation and Whole-Cell Configuration: Approach a single cell with the patch pipette while applying gentle positive pressure. Upon contact, release the pressure to form a gigaohm seal (>1 GΩ). Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to generate I-V curves. Record stable baseline currents.

  • Channel Activation and Inhibition:

    • Perfuse the cell with the extracellular solution containing a TRPC6 activator (e.g., 100 µM OAG) to induce a robust TRPC6 current.[4]

    • Once a stable activated current is achieved, co-perfuse with varying concentrations of BI-749327 (e.g., 1 nM to 1 µM) to determine the dose-dependent inhibition.

    • Include a washout step with the OAG-containing solution to check for reversibility of the inhibition.

  • Data Analysis: Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV) before and after drug application. Construct dose-response curves to calculate the IC50 of BI-749327.

Visualizations

TRPC6 Signaling Pathway

TRPC6_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Fibrosis, Hypertrophy) Nucleus->Gene_Transcription Initiates BI749327 BI-749327 BI749327->TRPC6 Inhibits Stretch Mechanical Stretch Stretch->TRPC6 Activates

Caption: TRPC6 signaling cascade and the inhibitory action of BI-749327.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells 1. Plate TRPC6-expressing cells on coverslips pull_pipette 2. Pull glass pipettes (3-5 MΩ) prep_solutions 3. Prepare fresh external and internal solutions whole_cell 4. Establish whole-cell configuration prep_solutions->whole_cell baseline 5. Record stable baseline current whole_cell->baseline activate 6. Perfuse with OAG to activate TRPC6 baseline->activate inhibit 7. Co-perfuse with BI-749327 (dose-response) activate->inhibit washout 8. Washout with OAG alone inhibit->washout measure 9. Measure current amplitudes washout->measure plot 10. Plot I-V curves and dose-response curves measure->plot calculate 11. Calculate IC50 plot->calculate

Caption: Workflow for whole-cell patch-clamp analysis of TRPC6 inhibition.

Section 2: this compound as a TASK-1 Channel Blocker

As mentioned in the disclaimer, literature identifies this compound not as a TRPC6 inhibitor, but as a potent and selective blocker of the two-pore domain potassium channel TASK-1 (KCNK3).

Key Information on this compound:
  • Primary Target: TASK-1 (K₂P3.1/KCNK3) potassium channel.

  • Potency: IC50 values are reported to be as low as 4-16 nM for TASK-1.

  • Selectivity: It is selective for TASK-1 over the related TASK-3 channel (IC50 ≈ 990 nM).

  • Other Reported Activities: It has been reported to act as an antagonist of the metabotropic glutamate (B1630785) receptor mGluR5 (IC50 = 1.35 µM) and an inhibitor of the TWIK2 channel (IC50 = 4.07 µM).

  • Solubility: Soluble in DMSO and Ethanol.

Brief Troubleshooting Guide for this compound in Electrophysiology

Issue: No effect when studying potassium currents.

  • Check Cell Expression: Ensure your cell model expresses TASK-1 channels.

  • Voltage Protocol: TASK-1 channels are "leak" channels, contributing to the resting membrane potential. Use a voltage protocol appropriate for measuring changes in background or leak currents. A voltage ramp or step protocol covering a range of physiological potentials would be suitable.

  • Solution Composition: Ensure your internal and external solutions are appropriate for measuring potassium currents.

Issue: Unexpected effects on cellular excitability.

  • Consider Off-Target Effects: At higher concentrations (µM range), consider the potential contribution of mGluR5 or TWIK2 inhibition to your observed phenotype.

  • Control Experiments: Use other known TASK-1 blockers with different chemical structures to confirm that the observed effect is specific to TASK-1 inhibition.

This corrected and detailed guide should provide researchers with the necessary information to effectively troubleshoot their electrophysiology experiments involving TRPC6 channels using the appropriate tool, BI-749327, while also clarifying the pharmacological profile of this compound.

References

Technical Support Center: Minimizing ML365 Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with ML365 in long-term experimental setups.

Troubleshooting Guide

Issue 1: Increased Cell Death Observed in a Time-Dependent Manner
Potential Cause Recommended Action
High this compound Concentration Determine the optimal, non-cytotoxic concentration of this compound for your specific cell line and experiment duration using a dose-response curve (see Protocol 1).
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control in your experiments.[1]
Compound Degradation Store this compound as recommended by the manufacturer (typically as a powder at -20°C). Prepare fresh stock solutions and working dilutions for each experiment to avoid degradation products that may be cytotoxic.
Off-Target Effects At higher concentrations, this compound may have off-target effects leading to cytotoxicity.[1] Consider using the lowest effective concentration determined from your dose-response studies.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds. What is non-toxic for one cell line may be cytotoxic for another. It is crucial to establish baseline toxicity for each new cell line.
Issue 2: Inconsistent Results or Lack of Expected Biological Effect
Potential Cause Recommended Action
Suboptimal this compound Concentration The concentration of this compound may be too low to elicit the desired biological effect without being cytotoxic. A careful dose-response analysis is critical.
Cell Culture Conditions Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when initiating the experiment.[1]
Incorrect Vehicle Control Always include a vehicle control with the same final concentration of the solvent used to dissolve this compound to accurately assess the compound's effect.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the KCNK3/TASK1 two-pore domain potassium channel, with IC50 values of 4 nM in a thallium influx fluorescent assay and 16 nM in an automated electrophysiology assay.[2][3][4] It displays over 60-fold selectivity for TASK1 over the related TASK3 channel.[2][4] this compound also inhibits the TWIK2 potassium channel with an IC50 of 4.07 µM.[5] Additionally, it has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB signaling pathway.[6]

Q2: Is this compound known to be cytotoxic?

A2: While one study reported no cytotoxicity or apoptosis induction by this compound in RAW264.7 cells, cytotoxicity can be cell-type specific and dependent on the concentration and duration of exposure.[6] Long-term experiments, in particular, may reveal cytotoxic effects not apparent in short-term assays.

Q3: How can I determine the optimal non-cytotoxic concentration of this compound for my experiments?

A3: You should perform a dose-response experiment using a cell viability assay to determine the IC50 value and the concentration range that is effective for your target without causing significant cell death. A detailed method is provided in Protocol 1.

Q4: What are the key signaling pathways affected by this compound that could contribute to off-target effects?

A4: Besides its primary target, the KCNK3/TASK1 channel, this compound can inhibit the TWIK2 channel and modulate the NF-κB signaling pathway.[5][6] Inhibition of these pathways, especially at higher concentrations, could lead to unintended biological consequences and potential cytotoxicity.

Quantitative Data Summary

Parameter Value Assay Method Reference
This compound IC50 (TASK1) 4 nMThallium Influx Fluorescent Assay[2][3][4]
This compound IC50 (TASK1) 16 nMAutomated Electrophysiology Assay[2][4]
This compound IC50 (TWIK2) 4.07 µMWhole-cell Voltage-clamp Recording[5]
Selectivity >60-fold for TASK1 over TASK3-[2][4]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound

Objective: To identify the highest concentration of this compound that does not induce significant cytotoxicity in a specific cell line over a defined period.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well clear-bottom cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or a kit measuring ATP levels)

Method:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line. Incubate the plate overnight at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in a complete cell culture medium to create a range of working concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include untreated control wells containing only a complete medium.

  • Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with appropriate media changes).

  • Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) and select a concentration for your long-term experiments that shows minimal to no cytotoxicity.

Visualizations

ML365_Signaling_Pathway cluster_membrane Cell Membrane TASK1 KCNK3/TASK1 K_efflux K+ Efflux TASK1->K_efflux Mediates TWIK2 TWIK2 TWIK2->K_efflux Mediates This compound This compound This compound->TASK1 Inhibits (nM) This compound->TWIK2 Inhibits (µM) NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_pathway Inflammation Inflammatory Response NFkB_pathway->Inflammation

Caption: Signaling pathways affected by this compound.

Cytotoxicity_Workflow start Start: Observe Cytotoxicity check_conc Is this compound concentration optimized? start->check_conc optimize_conc Protocol 1: Determine non-toxic concentration range check_conc->optimize_conc No check_solvent Is solvent concentration <0.5%? check_conc->check_solvent Yes optimize_conc->check_conc adjust_solvent Reduce solvent concentration check_solvent->adjust_solvent No check_controls Are vehicle controls included? check_solvent->check_controls Yes adjust_solvent->check_solvent add_controls Include appropriate vehicle controls check_controls->add_controls No check_duration Is cytotoxicity time-dependent? check_controls->check_duration Yes add_controls->check_controls time_course Perform time-course viability assay check_duration->time_course Yes end Proceed with long-term experiment check_duration->end No time_course->end

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

ML365 Off-Target Screening and Validation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the off-target screening and validation of ML365.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the two-pore domain potassium channel KCNK3, also known as TASK-1.[1][2][3] It blocks TASK-1 channels with high affinity, exhibiting an IC50 of approximately 4 nM in thallium influx fluorescent assays and 16 nM in automated electrophysiology assays.[1][2][3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for TASK-1, some off-target activities have been reported:

  • TWIK2 (KCNK6): this compound has been shown to be a potent inhibitor of the TWIK2 potassium channel with an IC50 of 4.07 μM. This inhibition can interfere with ATP-induced NLRP3 inflammasome activation in macrophages.[4]

  • NF-κB Signaling Pathway: this compound has been observed to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB signaling pathway. It can suppress the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]

  • NLRP3 Inflammasome: Through its inhibition of the TWIK2 channel and subsequent modulation of potassium efflux, this compound can specifically inhibit ATP-induced NLRP3 inflammasome activation.[4]

Q3: How selective is this compound against other potassium channels?

This compound displays good selectivity over the closely related TASK-3 (KCNK9) channel, with a more than 60-fold selectivity for TASK-1.[2][3] It shows little to no inhibition at concentrations up to 30 μM against other potassium channels such as Kir2.1, KCNQ2, and hERG.[1][2][3]

Q4: What are the recommended initial steps for off-target screening of this compound?

A tiered approach is recommended. Start with a broad, cost-effective screen and follow up with more specific, quantitative assays for any identified hits.

  • In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound. This can help prioritize experimental screening efforts.

  • Broad Panel Screening: Employ a broad screening panel, such as a kinase panel (e.g., KINOMEscan) or a safety pharmacology panel (e.g., Eurofins SafetyScreen), to identify potential interactions across a wide range of protein families.

  • Secondary Validation Assays: For any hits identified in the primary screen, perform secondary assays to confirm the interaction and determine the potency (e.g., IC50 or Kd). This could involve enzymatic assays, binding assays, or cellular functional assays.

  • Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages the identified off-target in a cellular context.

Quantitative Data Summary

TargetAssay TypeIC50Reference
KCNK3/TASK-1 Thallium Influx4 nM[1][2][3]
KCNK3/TASK-1 Automated Electrophysiology16 nM[1][2][3]
KCNK9/TASK-3 Thallium Influx>60-fold selectivity vs. TASK-1[2][3]
Kir2.1 Not specifiedNo significant inhibition at 30 µM[1][2][3]
KCNQ2 Not specifiedNo significant inhibition at 30 µM[1][2][3]
hERG Not specifiedNo significant inhibition at 30 µM[1][2][3]
TWIK2 Whole-cell voltage-clamp4.07 µM[4]

Signaling Pathways

The following diagrams illustrate the signaling pathways known to be affected by this compound.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases ML365_node This compound ML365_node->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines promotes transcription

Caption: this compound inhibits the NF-κB signaling pathway.

NLRP3_Inflammasome cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7 P2X7 Receptor K_ion_out K+ Efflux P2X7->K_ion_out TWIK2 TWIK2 Channel TWIK2->K_ion_out mediates ATP Extracellular ATP ATP->P2X7 activates NLRP3 NLRP3 K_ion_out->NLRP3 activates Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b ML365_node This compound ML365_node->TWIK2 inhibits KINOMEscan_Workflow A 1. Prepare Kinase Panel (DNA-tagged kinases) C 3. Competition Reaction (Kinase + Ligand + this compound) A->C B 2. Immobilize Ligand (on solid support) B->C D 4. Capture & Wash (Remove unbound components) C->D E 5. Elution & qPCR (Quantify bound kinase via DNA tag) D->E F 6. Data Analysis (% Inhibition vs. control) E->F CETSA_Workflow A 1. Cell Treatment (Incubate cells with this compound or vehicle) B 2. Heat Challenge (Heat cell aliquots at various temperatures) A->B C 3. Cell Lysis (e.g., freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifuge to pellet aggregated proteins) C->D E 5. Protein Quantification (Analyze soluble fraction by Western Blot) D->E F 6. Data Analysis (Plot protein levels vs. temperature) E->F Thallium_Flux_Workflow A 1. Cell Plating (Seed cells expressing the ion channel) B 2. Dye Loading (Incubate cells with a thallium-sensitive dye) A->B C 3. Compound Addition (Add this compound at various concentrations) B->C D 4. Thallium Stimulation (Add thallium-containing buffer) C->D E 5. Fluorescence Reading (Measure fluorescence change over time) D->E F 6. Data Analysis (Calculate IC50 from dose-response curve) E->F Patch_Clamp_Workflow A 1. Cell Preparation (Single-cell suspension) B 2. Cell Trapping (Cell is captured on the aperture of the patch chip) A->B C 3. Seal Formation (Giga-ohm seal between cell and chip) B->C D 4. Whole-Cell Configuration (Rupture of the cell membrane) C->D E 5. Voltage Clamp & Compound Application (Measure ion currents in the presence of this compound) D->E F 6. Data Analysis (Determine % inhibition and IC50) E->F

References

ML365 Technical Support Center: Troubleshooting Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to avoid precipitation of ML365 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and selective inhibitor of the two-pore domain potassium channel KCNK3/TASK1.[1] Its IUPAC name is 2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide.[2] It is a valuable pharmacological tool for investigating the physiological roles of TASK1 channels in various processes, including aldosterone (B195564) secretion, chemosensory control of respiration, and cellular responses to hypoxia.[2] this compound exhibits high selectivity for TASK1 over the related TASK3 channel and other potassium channels like Kir2.1, KCNQ2, and hERG.[1]

Q2: Why is this compound prone to precipitation in aqueous media?

Like many small molecule inhibitors, this compound is a hydrophobic compound. Its low aqueous solubility can lead to precipitation when it is introduced into cell culture media, which are primarily aqueous-based. This can be exacerbated by factors such as high concentrations, improper solvent use, and interactions with media components.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] It is crucial to use anhydrous, sterile DMSO to minimize the introduction of water and contaminants.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[4] However, the maximum tolerable concentration can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the specific tolerance of your cells.[4]

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues and provides step-by-step protocols to prevent this compound from precipitating out of your experimental media.

Issue 1: Precipitation observed immediately upon adding this compound stock to media.
  • Cause: This is often due to "solvent shock," where the hydrophobic compound rapidly comes out of solution when the highly concentrated DMSO stock is diluted into the aqueous medium.

  • Solution: Step-wise Dilution Protocol

    • Prepare a high-concentration primary stock of this compound in 100% sterile DMSO (e.g., 10 mM).

    • Create an intermediate dilution of the this compound stock in a serum-free or low-serum medium. This intermediate solution will have a lower DMSO concentration.

    • Add the intermediate dilution to your final culture medium to achieve the desired working concentration of this compound. This gradual reduction in DMSO concentration helps to keep the compound in solution.

Issue 2: Precipitation occurs over time in the incubator.
  • Cause: The stability of this compound in the media at 37°C may be limited, or it may be interacting with components in the media, such as proteins in fetal bovine serum (FBS), leading to aggregation.

  • Solutions:

    • Reduce Serum Concentration: If your experiment allows, consider reducing the percentage of FBS in your culture medium.

    • Use of Solubilizing Agents: For challenging situations, co-solvents can be employed to improve solubility. The following table provides formulations that have been shown to be effective for solubilizing hydrophobic compounds for in vivo and in vitro use.[1]

ProtocolSolvent CompositionFinal Concentration
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mL (8.32 mM)
2 10% DMSO, 90% Corn Oil≥ 3 mg/mL (8.32 mM)

Note: The suitability of these formulations for your specific cell type should be empirically determined.

Issue 3: Inconsistent results or lower than expected potency.
  • Cause: This could be due to partial precipitation of this compound, leading to a lower effective concentration in your experiment.

  • Solutions:

    • Visual Inspection: Always visually inspect your media for any signs of precipitation (cloudiness, crystals) after adding this compound.

    • Sonication and Heating: If you observe slight precipitation after dilution, gentle warming (to 37°C) and brief sonication can help to redissolve the compound.[1]

    • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Workflow & Signaling Pathway Diagrams

Experimental Workflow for Preparing this compound Working Solution

The following diagram illustrates a robust workflow for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.

ML365_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution Protocol cluster_application Application ML365_powder This compound Powder Stock 10 mM this compound in DMSO Stock ML365_powder->Stock Dissolve DMSO 100% Sterile DMSO DMSO->Stock Intermediate Intermediate Dilution (e.g., in serum-free media) Stock->Intermediate Step 1: Intermediate Dilution Final Final Working Solution in Culture Media Intermediate->Final Step 2: Final Dilution Cells Treat Cells Final->Cells

Caption: Workflow for preparing this compound working solution.

Signaling Pathway: this compound Inhibition of KCNK3/TASK1 Channel

This diagram illustrates the inhibitory action of this compound on the KCNK3/TASK1 potassium channel, which leads to a reduction in potassium ion (K+) efflux and subsequent membrane depolarization.

ML365_Signaling_Pathway cluster_membrane Cell Membrane KCNK3 KCNK3/TASK1 Channel K_efflux K+ Efflux KCNK3->K_efflux Mediates This compound This compound This compound->KCNK3 Inhibits Depolarization Membrane Depolarization K_efflux->Depolarization Reduces

Caption: this compound inhibits KCNK3/TASK1, reducing K+ efflux.

References

ML365 Technical Support Center: Optimizing Incubation Time for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ML365 incubation time to achieve maximal inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the KCNK3/TASK-1 two-pore domain potassium channel.[1][2][3] By blocking this channel, this compound modulates cellular membrane potential, which can impact a variety of physiological processes, including neuronal excitability, immune response, and hormone secretion.[2][3] It has also been shown to inhibit the NF-κB signaling pathway in response to lipopolysaccharide (LPS)-induced inflammation.[4]

Q2: What is a recommended starting point for this compound concentration and incubation time?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type, the experimental endpoint being measured, and the specific assay being used. Based on published data, a reasonable starting point for concentration is in the low nanomolar to low micromolar range. For incubation time, initial experiments could range from a few minutes for direct channel blocking measurements to 24 hours or more for assessing downstream cellular effects.

Q3: How does the solubility of this compound affect its use in experiments?

A3: this compound has modest aqueous solubility.[2] It is important to ensure that the compound is fully dissolved in the stock solution (typically in DMSO) and diluted appropriately in the final assay medium to avoid precipitation, which can lead to inaccurate and irreproducible results. The solubility of this compound has been measured to be 0.028 µM in phosphate-buffered saline (PBS) and higher in specific assay media.[2]

Q4: Is this compound cytotoxic?

A4: this compound has been shown to exhibit no acute toxicity in cell-based assays at concentrations up to 30 µM and did not cause significant cytotoxicity in CHO cells after 24 hours of incubation at concentrations up to 10 µM.[2][5] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line and experimental conditions to determine the optimal non-toxic concentration range.

Troubleshooting Guide: Optimizing this compound Incubation Time

Issue Possible Cause Suggested Solution
No or low inhibition observed Incubation time is too short. For endpoints that involve changes in protein expression or cell phenotype, a longer incubation time (e.g., 6, 12, 24, or 48 hours) may be necessary. For direct channel blocking, even a few minutes may be sufficient.[2]
This compound concentration is too low. Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line and assay.
Poor compound solubility or stability. Ensure this compound is completely dissolved in the stock solution and the final assay medium does not cause precipitation. Prepare fresh dilutions for each experiment. This compound is stable in PBS/acetonitrile for up to 48 hours.[2]
High cell death or cytotoxicity Incubation time is too long. Reduce the incubation time. Even at non-toxic concentrations, prolonged exposure can sometimes lead to off-target effects.
This compound concentration is too high. Lower the concentration of this compound. Determine the maximum non-toxic concentration for your cell line using a cytotoxicity assay.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your assay medium is low (typically ≤ 0.1%) and that a vehicle control is included in your experiments.
High variability between replicates Inconsistent incubation times. Use a timer and ensure all wells or samples are incubated for the exact same duration.
Edge effects in multi-well plates. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or water.

Quantitative Data Summary

Parameter Value Assay Condition Reference
IC50 for TASK-1 (KCNK3) 4 nMThallium influx fluorescent assay[2][6][7]
16 nMAutomated electrophysiology assay[2][3][7]
IC50 for TASK-3 (KCNK9) 260 nMThallium influx fluorescent assay[2]
Aqueous Solubility 0.028 µMPhosphate Buffered Saline (PBS), pH 7.4[2]
1.30 µMThallium flux (FDSS) assay medium[2]
0.47 µMQPatch assay medium[2]
Cytotoxicity No acute toxicity up to 30 µMCell-based assays[5][6]
No significant cytotoxicity up to 10 µMCHO cells, 24-hour incubation[2]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol describes a general method to determine the optimal incubation time of this compound for inhibiting a specific cellular response.

  • Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase and will not be over-confluent at the end of the experiment. Allow cells to adhere and stabilize for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration. A concentration of 10-100 times the IC50 is a good starting point.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours).

  • Endpoint Measurement: At each time point, terminate the experiment and measure the desired endpoint. This could be, for example, protein phosphorylation via Western blot, gene expression via qPCR, or cell viability via an MTT assay.

  • Data Analysis: Plot the level of inhibition versus incubation time to identify the time point that yields the maximal desired effect without inducing significant cytotoxicity.

Protocol 2: Dose-Response Experiment

This protocol is to determine the IC50 of this compound in your specific experimental system.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • This compound Preparation: Prepare a series of dilutions of this compound in a complete cell culture medium. A typical range might be from 0.1 nM to 10 µM.

  • Treatment: Treat the cells with the different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for the optimal duration determined from the time-course experiment (Protocol 1).

  • Endpoint Measurement: Measure the desired biological response.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

ML365_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TASK1 KCNK3/TASK-1 Channel TASK1->K_ion K+ Efflux This compound This compound This compound->TASK1 inhibits IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

Caption: this compound inhibits the KCNK3/TASK-1 channel and the NF-κB signaling pathway.

Optimization_Workflow start Start: Define Experimental Endpoint and Cell Line dose_response Step 1: Dose-Response Experiment (e.g., 24h incubation) start->dose_response determine_ic50 Determine Initial IC50 dose_response->determine_ic50 time_course Step 2: Time-Course Experiment (at fixed concentration, e.g., 10x IC50) determine_ic50->time_course measure_inhibition Measure Inhibition at Various Time Points (e.g., 1, 4, 8, 12, 24, 48h) time_course->measure_inhibition decision Maximal Inhibition Achieved? measure_inhibition->decision cytotoxicity_assay Step 3: Cytotoxicity Assay (at optimal time and various concentrations) determine_nontoxic Determine Max Non-Toxic Concentration & Time cytotoxicity_assay->determine_nontoxic optimization Step 4: Refine Incubation Time and Concentration determine_nontoxic->optimization final_protocol Final Optimized Protocol optimization->final_protocol decision->time_course No, adjust time/conc. decision->cytotoxicity_assay Yes

Caption: Workflow for optimizing this compound incubation time and concentration.

References

ML365 Technical Support Center: Ensuring Stability and Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the effective use of ML365 in cell culture experiments. Addressing the critical aspects of its degradation and half-life, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in aqueous solutions?

A preclinical study on this compound reported that 100% of the compound remained after 48 hours in a 1:1 solution of phosphate-buffered saline (PBS) and acetonitrile[1]. While this indicates good chemical stability in a simplified aqueous environment, the complex composition of cell culture media, including salts, amino acids, vitamins, and serum proteins, may influence its stability. Therefore, it is recommended to empirically determine the stability of this compound in your specific cell culture setup.

Q2: How should I prepare and store this compound stock solutions?

For optimal stability, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years[2]. Prepare a high-concentration stock solution (e.g., 10-100 mM) in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO)[3]. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can stem from several factors related to this compound's stability and handling:

  • Degradation in Media: this compound may degrade in your cell culture medium over the course of the experiment, leading to a decrease in the effective concentration.

  • Precipitation: The compound may precipitate out of solution if its solubility limit is exceeded in the final culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid this.

  • Adsorption to Plastics: Small molecules can adsorb to the surface of cell culture plates and pipette tips, reducing the actual concentration in the media.

  • Cell Density and Health: Variations in cell seeding density, passage number, and overall cell health can alter the cellular response to this compound.

Q4: Does this compound affect cell viability?

This compound has been shown to not exhibit acute toxicity in cell-based assays at concentrations up to 30 μM[2]. However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration. Standard cell viability assays such as MTT, XTT, or luminescent ATP assays can be used for this purpose[4][5].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no observable effect of this compound 1. Degradation of this compound: The compound may not be stable under your experimental conditions. 2. Sub-optimal concentration: The concentration used may be too low to elicit a response. 3. Precipitation: The compound may have precipitated out of the culture medium.1. Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols). Consider replenishing the media with fresh this compound during long-term experiments. 2. Perform a dose-response experiment to identify the optimal concentration. 3. Visually inspect the culture wells for any precipitate. Ensure the final DMSO concentration is minimal.
High variability between replicate wells 1. Inconsistent compound concentration: This could be due to precipitation or uneven mixing. 2. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. 3. Edge effects: Evaporation from wells at the edge of the plate can concentrate the compound.1. Ensure this compound is fully dissolved in the medium before adding to the cells. Mix thoroughly but gently. 2. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. 3. Avoid using the outer wells of the culture plate or fill them with sterile PBS to maintain humidity.
Unexpected cytotoxicity 1. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 2. Degradation products: Unknown degradation products of this compound could be cytotoxic. 3. Off-target effects: At high concentrations, this compound may have off-target effects.1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle control (media with the same concentration of DMSO). 2. If significant degradation is observed, the interpretation of results should be cautious. 3. Use the lowest effective concentration determined from your dose-response experiments.

Quantitative Data Summary

As specific data for the half-life of this compound in various cell culture media is not publicly available, the following table provides a template for you to populate with your own experimental findings.

Condition Half-life (t½) in hours Notes
Cell Culture Medium (e.g., DMEM) without Serum at 37°C To be determinedBaseline stability in the aqueous medium.
Cell Culture Medium with 10% FBS at 37°C To be determinedAssesses the impact of serum proteins on stability.
Phosphate-Buffered Saline (PBS) at 37°C > 48 hours[1]Reference for inherent chemical stability.

Experimental Protocols

Protocol for Determining the Half-life of this compound in Cell Culture Medium

This protocol uses High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the concentration of this compound over time.

Materials:

  • This compound

  • DMSO

  • Your specific cell culture medium (with and without serum)

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Water with 0.1% formic acid (Mobile Phase A)

  • C18 reverse-phase HPLC column

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare working solutions: Dilute the stock solution in your cell culture medium (one set with serum, one without) to a final concentration of 10 µM.

  • Incubation: Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well.

  • Sample Preparation:

    • To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex briefly and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Inject the samples onto the C18 column.

    • Run a suitable gradient to separate this compound from media components (e.g., 5% to 95% Mobile Phase B over 5 minutes).

    • Monitor the disappearance of the parent this compound compound using the mass spectrometer.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of this compound remaining versus time and calculate the half-life (the time it takes for the concentration to decrease by 50%).

Signaling Pathways and Experimental Workflows

This compound and the NLRP3 Inflammasome Pathway

This compound has been shown to inhibit the TWIK2 potassium channel. Potassium efflux through channels like TWIK2 is a critical upstream event for the activation of the NLRP3 inflammasome.[6][7][8][9] By blocking this channel, this compound can inhibit NLRP3 inflammasome activation.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B NLRP3_trans NLRP3 Transcription NFkB->NLRP3_trans ATP ATP P2X7R P2X7R ATP->P2X7R binds TWIK2 TWIK2 P2X7R->TWIK2 activates K_efflux K+ Efflux TWIK2->K_efflux NLRP3_ASC NLRP3 Inflammasome Assembly K_efflux->NLRP3_ASC triggers Casp1 Caspase-1 Activation NLRP3_ASC->Casp1 IL1B Mature IL-1β Secretion Casp1->IL1B cleaves pro-IL-1β to This compound This compound This compound->TWIK2 inhibits

Caption: this compound inhibits the TWIK2 channel, blocking K+ efflux and subsequent NLRP3 inflammasome activation.

This compound and the NF-κB Signaling Pathway

This compound has also been reported to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB signaling pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkB->NFkB releases Inflam_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Inflam_Genes induces Nucleus Nucleus This compound This compound This compound->IKK inhibits

Caption: this compound can suppress LPS-induced NF-κB activation, reducing inflammatory gene expression.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_media Prepare Media (with/without serum) + 10 µM this compound prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate collect Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect precipitate Protein Precipitation (Acetonitrile) collect->precipitate hplc HPLC-MS Analysis precipitate->hplc calculate Calculate % Remaining & Half-life hplc->calculate

Caption: Workflow for determining the stability and half-life of this compound in cell culture media.

References

addressing ML365 variability between experimental batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experiments involving the dual TASK1/TWIK2 potassium channel inhibitor, ML365.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the potency of this compound in our cellular assays. What are the potential causes?

A1: Batch-to-batch variability with small molecule inhibitors like this compound can stem from several factors. Before investigating biological variability, it is crucial to rule out issues with the compound itself. Key areas to consider are:

  • Compound Purity and Integrity: The purity of a new batch of this compound may differ from previous batches. Even small amounts of impurities can have significant biological effects. Degradation of the compound during storage can also lead to a decrease in potency.

  • Solubility Issues: this compound has low aqueous solubility.[1] Inconsistent dissolution between experiments can lead to significant differences in the effective concentration of the compound in your assay.

  • Stock Solution Stability: this compound, like many small molecules, can be unstable in solution, especially when subjected to repeated freeze-thaw cycles or improper storage conditions.[2]

Q2: How can we ensure the quality and consistency of a new batch of this compound?

A2: Implementing a rigorous quality control (QC) workflow for each new batch is essential. This should involve:

  • Reviewing the Certificate of Analysis (CoA): Always obtain a CoA from the supplier for each new batch.[3] This document provides crucial information on the purity (typically determined by HPLC or LC-MS), identity (confirmed by methods like NMR or MS), and other physical properties of the compound.

  • In-house Verification: It is best practice to independently verify the identity and purity of a new batch. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity and detecting degradation products.

  • Functional Assay: Test the potency of the new batch in a standardized, validated assay and compare the IC50 value to that of a previously validated "gold standard" batch.

Q3: What is the best way to prepare and store this compound stock solutions to minimize variability?

A3: Proper handling of this compound is critical for reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of this compound.[4]

  • Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) to minimize the volume of solvent added to your experimental system. The final DMSO concentration in your assay should typically be below 0.5% to avoid solvent-induced artifacts.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed, amber glass or polypropylene (B1209903) vials to prevent degradation from light and repeated freeze-thaw cycles.[2]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Due to its modest aqueous solubility, care must be taken when diluting this compound into aqueous buffers.[1] Sonication may be required to ensure complete dissolution.[4]

Q4: We are seeing inconsistent results in our in vivo experiments. How should we formulate this compound for animal studies?

A4: For in vivo experiments, proper formulation is critical to ensure bioavailability. A common formulation involves a mixture of solvents to maintain solubility. One suggested protocol is a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.[4] It is recommended to prepare this formulation fresh on the day of use.[4]

Troubleshooting Guides

Issue: Inconsistent IC50 Values Between Experiments
Possible Cause Troubleshooting Step
This compound Degradation 1. Prepare a fresh dilution of this compound from a new aliquot of the stock solution. 2. Analyze the stock solution by HPLC to check for degradation products.[2]
Incomplete Solubilization 1. After diluting the this compound stock into your aqueous assay buffer, briefly sonicate the solution. 2. Visually inspect the solution for any precipitation.
Cell Culture Variability 1. Ensure consistent cell passage number and seeding density between experiments. 2. Regularly test for mycoplasma contamination.
Reagent Variability 1. Use the same batch of all critical reagents (e.g., media, serum, assay reagents) for a set of comparative experiments.
Issue: Complete Loss of this compound Activity
Possible Cause Troubleshooting Step
Incorrect Compound 1. Verify the identity of the compound through the supplier's CoA or in-house analytical methods.
Extensive Degradation 1. Discard the current stock solution and prepare a fresh one from the solid compound. 2. Re-evaluate storage and handling procedures.
Assay Failure 1. Run positive and negative controls to ensure the assay is performing as expected.

Data Summary

Parameter Value Assay Condition Reference
IC50 (TASK1) 4 nMThallium influx fluorescent assay[4][5]
IC50 (TASK1) 16 nMAutomated electrophysiology assay[4][5]
IC50 (TASK3) 390 nMNot specified[4]
IC50 (TWIK2) 4.07 µMWhole-cell voltage-clamp recording[6]
Aqueous Solubility 0.028 µMPhosphate buffered saline (PBS), pH 7.4[1]
Aqueous Solubility 1.30 µMFDSS assay medium (HBSS, pH 7.4)[1]
Aqueous Solubility 0.47 µMQPatch assay medium[1]

Experimental Protocols

Protocol 1: Quality Control of a New this compound Batch via HPLC
  • Preparation of Standard Solution:

    • Accurately weigh a small amount of a previously validated "gold standard" batch of this compound and dissolve it in HPLC-grade DMSO to a final concentration of 1 mg/mL.

    • Further dilute with an appropriate mobile phase to a working concentration (e.g., 10 µg/mL).

  • Preparation of Sample Solution:

    • Prepare a solution of the new batch of this compound at the same concentration as the standard solution, following the same dilution steps.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a gradient elution method with mobile phases such as acetonitrile (B52724) and water with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Compare the retention time of the major peak in the sample chromatogram to that of the standard to confirm identity.

    • Calculate the purity of the new batch by dividing the peak area of this compound by the total peak area of all components in the chromatogram. The purity should be consistent with the value reported on the CoA.

Protocol 2: Determination of this compound IC50 in a Cell-Based Assay (Example: Thallium Influx Assay)
  • Cell Plating:

    • Plate cells expressing the target ion channel (e.g., TASK1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer. It is important to perform the dilutions in a manner that minimizes precipitation.

  • Compound Incubation:

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Incubate for the desired amount of time at 37°C.

  • Thallium Influx Measurement:

    • Add a thallium-sensitive fluorescent dye and incubate as recommended by the manufacturer.

    • Add a stimulus to open the ion channels and immediately measure the fluorescence signal over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of thallium influx for each concentration of this compound.

    • Normalize the data to the positive (no inhibitor) and negative (maximal inhibition) controls.

    • Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

ML365_Troubleshooting_Workflow start Inconsistent Experimental Results with this compound check_compound Step 1: Verify Compound Integrity start->check_compound check_coa Review Certificate of Analysis for new batch check_compound->check_coa run_hplc Perform in-house HPLC on new and old batches check_coa->run_hplc compare_results Purity and degradation profile consistent? run_hplc->compare_results check_solubility Step 2: Evaluate Compound Handling compare_results->check_solubility Yes contact_supplier Contact Supplier for replacement compare_results->contact_supplier No prepare_fresh Prepare fresh stock and working solutions check_solubility->prepare_fresh sonicate Sonicate working solution before use prepare_fresh->sonicate check_storage Review storage conditions (aliquoted, -80°C, protected from light) sonicate->check_storage check_assay Step 3: Assess Assay Parameters check_storage->check_assay cell_consistency Check cell passage number and health check_assay->cell_consistency reagent_consistency Use consistent reagent lots cell_consistency->reagent_consistency positive_control Run positive/negative controls reagent_consistency->positive_control problem_solved Problem Resolved positive_control->problem_solved Consistent results achieved refine_protocol Refine experimental protocol positive_control->refine_protocol Variability persists

Caption: A workflow for troubleshooting inconsistent results with this compound.

ML365_TASK1_Pathway This compound This compound TASK1 TASK1 (KCNK3) Channel This compound->TASK1 Inhibits K_efflux K+ Efflux TASK1->K_efflux Mediates Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Leads to Cellular_Function Modulation of Cellular Functions (e.g., Neuronal Excitability, Hormone Secretion) Membrane_Potential->Cellular_Function Regulates

Caption: The inhibitory effect of this compound on the TASK1 signaling pathway.

ML365_NLRP3_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates TWIK2 TWIK2 Channel P2X7R->TWIK2 Opens K_efflux K+ Efflux TWIK2->K_efflux This compound This compound This compound->TWIK2 Inhibits NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Secretion Caspase1->IL1B

Caption: this compound inhibits the TWIK2-mediated NLRP3 inflammasome pathway.

References

Validation & Comparative

A Comparative Guide to TASK-1 Channel Inhibition: ML365 vs. Quinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent inhibitors of the TWIK-related acid-sensitive potassium (TASK)-1 channel: the selective small molecule ML365 and the broad-spectrum antimalarial drug, quinine (B1679958). We will delve into their respective potencies, selectivities, and mechanisms of action, supported by experimental data and detailed protocols to aid in the selection of the appropriate inhibitor for your research needs.

Introduction to TASK-1 Channels

TASK-1, a member of the two-pore domain potassium (K2P) channel family, plays a critical role in setting the resting membrane potential in a variety of excitable and non-excitable cells.[1] These channels are constitutively active at physiological membrane potentials and are sensitive to changes in extracellular pH. Their activity modulates a wide range of physiological processes, including neuronal excitability, immune responses, hormone secretion, and cardiovascular function.[2] Consequently, TASK-1 channels have emerged as a significant therapeutic target for conditions such as atrial fibrillation, obstructive sleep apnea, and neuroinflammatory diseases.[1][2]

Overview of this compound and Quinine

This compound is a potent and highly selective small-molecule inhibitor of the TASK-1 channel.[2][3][4][5] It was identified through high-throughput screening and subsequent chemical optimization, making it a valuable pharmacological tool for investigating the specific roles of TASK-1 channels in vitro and in vivo.[2][4]

Quinine , a natural alkaloid derived from the cinchona tree, is a well-known antimalarial agent that also exhibits inhibitory activity against various potassium channels, including TASK-1.[6] Its broader spectrum of activity means it can affect multiple ion channels, a crucial consideration for experimental design.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and quinine against TASK-1 and other potassium channels, providing a clear comparison of their potency and selectivity.

InhibitorTarget ChannelIC50 ValueAssay TypeReference
This compound TASK-1 4 nM Thallium Influx[3][4]
TASK-1 16 nM Automated Electrophysiology[2][4]
TASK-3390 nMAutomated Electrophysiology
Kir2.1> 30 µMNot specified[2][3][4]
KCNQ2> 30 µMNot specified[2][3][4]
hERG> 30 µMNot specified[2][3][4]
Quinine Human TASK-1 170 µM Two-electrode voltage clamp[6]
Outward K+ currents (rat taste cells)5.1 µMElectrophysiology[7]
hERG44 µMElectrophysiology[8]
mSlo3 (KCa 5.1)169 µMElectrophysiology[9]

As the data indicates, this compound is significantly more potent and selective for the TASK-1 channel than quinine. With an IC50 in the low nanomolar range for TASK-1 and over 60-fold selectivity against the closely related TASK-3 channel, this compound allows for more targeted inhibition.[2][4] In contrast, quinine inhibits TASK-1 at much higher micromolar concentrations and also affects a range of other potassium channels, which may lead to off-target effects in experimental systems.

Mechanism of Action

This compound acts as a direct blocker of the TASK-1 channel pore, thereby preventing the efflux of potassium ions.[3][4] This inhibition of the outward potassium current leads to depolarization of the cell membrane. The high selectivity of this compound is attributed to specific interactions with the channel protein, though the exact binding site is still under investigation.

Quinine is a less specific potassium channel blocker. Its mechanism of action is generally believed to involve the physical occlusion of the channel pore from the intracellular side.[10] This broad-spectrum activity is a result of its ability to interact with the pore of various potassium channels.

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors act and how their effects can be studied, the following diagrams illustrate a simplified signaling pathway involving TASK-1 and a general experimental workflow for comparing ion channel inhibitors.

TASK1_Signaling_Pathway cluster_membrane Cell Membrane TASK1 TASK-1 Channel K_efflux K+ Efflux TASK1->K_efflux mediates GPCR GPCR Activation (e.g., M3 Muscarinic) Gq Gq protein GPCR->Gq activates PLC Phospholipase C (PLC) PLC->TASK1 inhibits Gq->PLC activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization leads to Depolarization Membrane Depolarization Inhibitor This compound or Quinine Inhibitor->TASK1 blocks Inhibitor->Depolarization leads to Experimental_Workflow start Start: Select Cell Line Expressing TASK-1 electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology thallium_influx Thallium Influx Assay (HTS) start->thallium_influx cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability dose_response Dose-Response Curves (this compound vs. Quinine) electrophysiology->dose_response thallium_influx->dose_response ic50 Determine IC50 Values dose_response->ic50 selectivity_panel Selectivity Profiling (Panel of K+ channels) ic50->selectivity_panel data_analysis Data Analysis and Comparison selectivity_panel->data_analysis cell_viability->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Comparative Guide to the Selectivity Profiles of ML365 and ML335

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent potassium channel modulators, ML365 and ML335. While both compounds target two-pore domain potassium (K2P) channels, they exhibit distinct functionalities and target selectivities, making them valuable and specific tools for research and potential therapeutic development. This document outlines their quantitative performance, the experimental methods used for their characterization, and the signaling pathways they influence.

At a Glance: this compound vs. ML335

FeatureThis compoundML335
Primary Function Selective InhibitorSelective Activator
Primary Target(s) KCNK3/TASK1KCNK2/TREK-1 & KCNK10/TREK-2
Key Selectivity >60-fold selective for TASK1 over TASK3Selective for TREK-1/TREK-2 over TRAAK
Associated Pathways Inhibition of NF-κB signaling, NLRP3 inflammasome activationModulation of cellular excitability, potential anti-inflammatory effects

Quantitative Selectivity Profiles

The following tables summarize the potency and selectivity of this compound and ML335 against a range of potassium channels.

Table 1: this compound Inhibitory Activity
TargetAssay TypeIC50Notes
KCNK3/TASK1 Thallium Influx4 nMPrimary target.[1][2]
KCNK3/TASK1 Automated Electrophysiology16 nMConfirms high potency.[1][2]
KCNK9/TASK3Thallium Influx~240 nM (estimated)>60-fold selectivity for TASK1 over TASK3.[1]
TWIK2Whole-cell Voltage Clamp4.07 µMAlso shows inhibitory activity at this related channel.
Kir2.1Thallium Influx>30 µMLittle to no inhibition observed.[1][2]
KCNQ2Thallium Influx>30 µMLittle to no inhibition observed.[1]
hERGThallium Influx>30 µMLittle to no inhibition observed.[1][2]
Table 2: ML335 Activator Activity
TargetAssay TypeEC50Notes
KCNK2/TREK-1 Two-Electrode Voltage Clamp14.3 µMPrimary target.[3]
KCNK10/TREK-2 Two-Electrode Voltage Clamp5.2 µMPotent activation.[3]
KCNK4/TRAAKTwo-Electrode Voltage ClampNo activationDemonstrates key selectivity within the TREK subfamily.[3][4]
TWIK2--Inhibits TWIK2-mediated potassium efflux.[5]

Mechanism of Action and Signaling Pathways

This compound and ML335 exert their effects through distinct mechanisms, influencing different downstream signaling cascades.

This compound: TASK1 Inhibition and Downstream Consequences

This compound is a potent and selective inhibitor of the TASK1 potassium channel, a "leak" channel that contributes to setting the resting membrane potential in various cell types. By blocking TASK1, this compound leads to membrane depolarization, which can increase cellular excitability. This mechanism is implicated in diverse physiological processes, including immune responses and neuronal function.[1] Notably, this compound has also been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB signaling pathway.[6] Furthermore, its inhibitory action on TWIK2 channels can block ATP-induced NLRP3 inflammasome activation.

ML365_Pathway This compound This compound TASK1 KCNK3/TASK1 Channel This compound->TASK1 Inhibits TWIK2 TWIK2 Channel This compound->TWIK2 Inhibits NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits NLRP3 NLRP3 Inflammasome Activation This compound->NLRP3 Inhibits Activation K_efflux K+ Efflux TASK1->K_efflux Reduces TWIK2->K_efflux Reduces TWIK2->NLRP3 Depolarization Membrane Depolarization K_efflux->Depolarization Cell_Excitability Increased Cellular Excitability Depolarization->Cell_Excitability LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_Pathway Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Inflammatory_Cytokines ATP ATP ATP->NLRP3 Activates via K+ efflux

This compound inhibits TASK1 and TWIK2, affecting excitability and inflammation.
ML335: TREK-1/TREK-2 Activation and its Effects

ML335 acts as a selective activator of TREK-1 and TREK-2 channels, which are also members of the K2P family. Activation of these channels increases potassium efflux, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability. This mechanism is being explored for its therapeutic potential in conditions like pain and neuroprotection.[4] The selectivity of ML335 for TREK-1/TREK-2 over the related TRAAK channel is attributed to a single amino acid difference in the binding pocket.[4] Additionally, ML335 has been shown to inhibit inflammation induced by MSU crystals by blocking TWIK2-mediated potassium efflux, which is an upstream event for NLRP3 inflammasome activation.[5][7]

ML335_Pathway ML335 ML335 TREK1_2 KCNK2/TREK-1 & KCNK10/TREK-2 Channels ML335->TREK1_2 Activates TWIK2_inh TWIK2 Channel ML335->TWIK2_inh Inhibits Efflux K_efflux_act Increased K+ Efflux TREK1_2->K_efflux_act Hyperpolarization Membrane Hyperpolarization K_efflux_act->Hyperpolarization Cell_Excitability_dec Decreased Cellular Excitability Hyperpolarization->Cell_Excitability_dec Neuroprotection Neuroprotection, Analgesia Cell_Excitability_dec->Neuroprotection MSU_Crystals MSU Crystals MSU_Crystals->TWIK2_inh Induces K_efflux_inh K+ Efflux TWIK2_inh->K_efflux_inh NLRP3_inflam NLRP3 Inflammasome Activation K_efflux_inh->NLRP3_inflam Inflammation Inflammation NLRP3_inflam->Inflammation

ML335 activates TREK-1/2 and can inhibit TWIK2-mediated inflammation.

Experimental Protocols

The characterization of this compound and ML335 relied on specific biophysical and cell-based assays.

Thallium Influx Fluorescent Assay (for this compound)

This high-throughput screening assay measures potassium channel activity by using thallium (Tl+) as a surrogate for potassium (K+).

  • Principle: A thallium-sensitive fluorescent dye (e.g., FluxOR™) is loaded into cells expressing the target channel (TASK1). When an extracellular solution containing Tl+ is added, Tl+ flows into the cells through open potassium channels, driven by the electrochemical gradient. The binding of Tl+ to the intracellular dye causes a significant increase in fluorescence, which is proportional to channel activity.[1]

  • Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human KCNK3/TASK1 channel was used.[1]

  • Procedure:

    • Cells are plated in multi-well plates and incubated.

    • The cells are loaded with the FluxOR™ dye.

    • Varying concentrations of the test compound (this compound) are added to the wells.

    • A stimulus solution containing a mixture of potassium and thallium is added to the wells to initiate ion influx.

    • The change in fluorescence intensity is measured over time using a fluorescence plate reader.

    • The IC50 value is calculated from the concentration-response curve, representing the concentration of this compound required to inhibit 50% of the thallium influx.[8]

Thallium_Flux_Workflow cluster_cell Cell Expressing TASK1 Dye FluxOR™ Dye (intracellular) Fluorescence Fluorescence Signal Dye->Fluorescence TASK1_channel TASK1 Channel TASK1_channel->Dye Activates Tl_ext Thallium (Tl+) (extracellular) Tl_ext->TASK1_channel Influx ML365_ext This compound ML365_ext->TASK1_channel Blocks Reader Plate Reader Fluorescence->Reader

References

ML365: A Comparative Analysis of Specificity Against TASK-3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the pharmacological probe ML365, focusing on its specificity for the TASK-1 (KCNK3) potassium channel over the closely related TASK-3 (KCNK9) channel. The information presented is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.

This compound was identified as a potent and selective small molecule inhibitor of the TASK-1 two-pore domain potassium channel.[1][2] Two-pore domain potassium channels, including TASK-1 and TASK-3, are crucial in regulating the resting membrane potential of cells and are implicated in a variety of physiological processes such as immune response, hormone secretion, and neuronal function.[1][2][3] Given the high degree of similarity between TASK-1 and TASK-3, the selectivity of pharmacological tools is paramount for accurately dissecting the specific roles of each channel.[1] this compound has been developed as a best-in-class probe with significantly improved selectivity for TASK-1 over TASK-3 compared to previously available compounds.[1]

Quantitative Analysis of this compound Specificity

The inhibitory activity of this compound against TASK-1, TASK-3, and other potassium channels has been quantified using various experimental techniques. The following tables summarize the key findings, presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of this compound required to inhibit 50% of the channel's activity.

Table 1: this compound Potency and Selectivity Against TASK Channels

Target ChannelAssay TypeThis compound IC50Selectivity (TASK-3 IC50 / TASK-1 IC50)Reference
TASK-1 (KCNK3) Thallium Flux (FDSS)4 nM>97-fold[4][5]
Automated Electrophysiology (QPatch)16 nM30-fold[1][2]
TASK-3 (KCNK9) Automated Electrophysiology (QPatch)480 nMN/A[1]
Not Specified390 nMN/A[5]

As demonstrated, this compound exhibits a significant selectivity for TASK-1 over TASK-3, with reported selectivity ratios ranging from 30-fold to over 60-fold depending on the assay method.[1][2][6]

Table 2: this compound Activity at Other Potassium Channels

Target ChannelThis compound Concentration TestedResultReference
Kir2.1 30 µMLittle to no inhibition[1][2]
KCNQ2 30 µMLittle to no inhibition[1][2]
hERG (KV11.1) 30 µMLittle to no inhibition[1][2]
TWIK2 N/A (IC50 determined)IC50 = 4.07 µM[7]

These data indicate that this compound has a clean profile against several other key potassium channels at concentrations where it potently inhibits TASK-1, though it does show some activity against the TWIK2 channel at higher concentrations.

Experimental Protocols

The determination of this compound's selectivity relies on robust and validated ion channel assays. The two primary methods cited are fluorescence-based thallium flux assays and automated electrophysiology.

Thallium Flux Assay

This high-throughput screening method indirectly measures potassium channel activity.

  • Cell Culture: Mammalian cells (e.g., HEK293) are engineered to express the specific potassium channel of interest (e.g., TASK-1).

  • Dye Loading: The cells are loaded with a fluorescent dye, such as FluxOR™, which is sensitive to the concentration of thallium ions (Tl+). Thallium is used as a surrogate for potassium (K+) as it can pass through potassium channels.

  • Compound Application: Various concentrations of the test compound (this compound) are added to the cells.

  • Thallium Stimulation: A solution containing thallium is added to the cells. In the absence of an inhibitor, Tl+ flows through the open potassium channels into the cells, causing an increase in fluorescence.

  • Fluorescence Measurement: A fluorescence plate reader measures the change in fluorescence. An effective channel inhibitor like this compound will block the influx of Tl+, resulting in a reduced fluorescent signal.

  • Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the concentration of this compound.

Automated Electrophysiology

This method provides a direct measurement of ion channel function and is considered a gold standard for ion channel research.

  • Cell Preparation: HEK293 cells expressing the target channel (TASK-1 or TASK-3) are prepared for analysis.

  • Automated Patch Clamp: An automated patch-clamp system, such as the QPatch 16X, is used.[1] This technology allows for whole-cell voltage-clamp recordings in a higher throughput format than manual patch clamp.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit ion currents through the target channels. For TASK channels, this may involve a voltage ramp or step protocol.

  • Compound Perfusion: Solutions containing different concentrations of this compound are perfused over the cells.

  • Current Measurement: The instrument records the ionic current flowing through the channels before and after the application of this compound. Inhibition is measured as a reduction in the current amplitude at a specific voltage (e.g., -30 mV).[1]

  • Dose-Response Analysis: The percentage of current inhibition is plotted against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Context

G cluster_0 Cell Membrane K2P Two-Pore Domain K+ Channels (e.g., TASK-1, TASK-3) K_out K+ Efflux K2P->K_out RMP Resting Membrane Potential (Stabilization) K_out->RMP contributes to Excitability Cellular Excitability (Modulation) RMP->Excitability regulates Physiology Physiological Processes (Immune Response, Neuronal Function, etc.) Excitability->Physiology influences

Caption: Role of TASK channels in cellular physiology.

Experimental Workflow for Specificity Validation

G cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Validation & Selectivity This compound This compound Compound ThalliumAssay Thallium Flux Assay (TASK-1) This compound->ThalliumAssay Potency Determine Potency (IC50) ThalliumAssay->Potency Ephys_TASK1 Automated Electrophysiology (TASK-1) Potency->Ephys_TASK1 Confirm Potency Ephys_TASK3 Automated Electrophysiology (TASK-3) Potency->Ephys_TASK3 Assess Specificity Ephys_Other Automated Electrophysiology (Off-Target Channels) Potency->Ephys_Other Assess Specificity Selectivity Calculate Selectivity Profile Ephys_TASK1->Selectivity Ephys_TASK3->Selectivity Ephys_Other->Selectivity

Caption: Workflow for validating this compound specificity.

References

ML365: A Potent and Selective TASK-1 Inhibitor with Limited K2P Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of ML365, a potent inhibitor of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3), and its cross-reactivity with other K2P channels. The data presented herein is compiled from multiple independent studies, offering a clear overview of this compound's selectivity profile.

This compound has emerged as a valuable pharmacological tool for investigating the physiological roles of TASK-1 channels due to its high potency and selectivity.[1] This bis-amide compound effectively blocks TASK-1 channels in the nanomolar range, demonstrating significant selectivity over the closely related TASK-3 (KCNK9) channel and minimal to no activity against a panel of other potassium channels.[1][2][3][4]

Comparative Analysis of this compound Activity on K2P Channels

The following table summarizes the inhibitory activity of this compound on various K2P and other potassium channels, as determined by different experimental assays. The data clearly illustrates the compound's preference for TASK-1.

ChannelGene NameOther NamesAssay TypeIC50Fold Selectivity (vs. TASK-1)Reference
TASK-1 KCNK3K2P3.1Thallium Influx4 nM-[1][2]
Electrophysiology12 nM-[1]
Electrophysiology16 nM-[1][2][3]
TASK-3 KCNK9K2P9.1Thallium Influx260 nM65x[1]
Electrophysiology390 nM~24-32x[2][5]
Electrophysiology480 nM30-40x[1]
TWIK2 KCNK6K2P6.1Electrophysiology4.07 µM~254-1017x[6][7][8][9]
TWIK1 KCNK1K2P1.1ElectrophysiologyNo obvious modulation>1000x[8]
THIK1 KCNK13-ElectrophysiologyNo obvious modulation>1000x[8]
Kir2.1 KCNJ2-Not specifiedLittle to no inhibition at 30 µM>1875x[1][2][3]
KCNQ2 KCNQ2Kv7.2Not specifiedLittle to no inhibition at 30 µM>1875x[1][2][3]
hERG KCNH2Kv11.1Not specifiedLittle to no inhibition at 30 µM>1875x[1][2][3]

Selectivity Profile of this compound

The following diagram illustrates the selectivity profile of this compound, highlighting its high affinity for TASK-1 and progressively weaker interactions with other K2P and potassium channels.

ML365_Selectivity cluster_high_affinity High Affinity cluster_moderate_affinity Moderate Affinity cluster_low_affinity Low Affinity cluster_no_significant_activity No Significant Activity This compound This compound TASK1 TASK-1 (KCNK3) This compound->TASK1 IC50: 4-16 nM TASK3 TASK-3 (KCNK9) This compound->TASK3 IC50: 260-480 nM (~40-60x selective) TWIK2 TWIK2 (KCNK6) This compound->TWIK2 IC50: ~4.1 µM (>250x selective) TWIK1 TWIK1 This compound->TWIK1 >30 µM THIK1 THIK1 This compound->THIK1 >30 µM Kir2_1 Kir2.1 This compound->Kir2_1 >30 µM KCNQ2 KCNQ2 This compound->KCNQ2 >30 µM hERG hERG This compound->hERG >30 µM

Caption: Selectivity profile of this compound for various potassium channels.

Experimental Methodologies

The data presented in this guide were primarily generated using two key experimental techniques:

  • Thallium Influx Fluorescent Assay: This high-throughput screening method measures the influx of thallium ions through the channel of interest. Thallium acts as a surrogate for potassium ions and its influx can be detected by a fluorescent dye. The IC50 values are determined by measuring the concentration of this compound required to inhibit 50% of the thallium influx.[1]

  • Automated Electrophysiology (Patch-Clamp): This technique directly measures the ion flow through the channel by controlling the voltage across the cell membrane. Whole-cell voltage-clamp recordings were performed on cell lines (e.g., HEK293, COS-7) stably expressing the specific K2P channel.[1][8] The IC50 values are calculated from the concentration-response curves of channel current inhibition by this compound.[1]

The following diagram outlines the general workflow for assessing the cross-reactivity of this compound.

Experimental_Workflow cluster_cell_lines Cell Line Preparation cluster_assays Cross-Reactivity Assays cluster_data_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with K2P Channel DNA HEK293->Transfection COS7 COS-7 Cells COS7->Transfection Stable_Expression Selection for Stable Channel Expression Transfection->Stable_Expression Thallium_Assay Thallium Influx Fluorescent Assay Stable_Expression->Thallium_Assay Assay Compound (this compound) Electrophysiology Automated Electrophysiology (QPatch) Stable_Expression->Electrophysiology Assay Compound (this compound) Concentration_Response Concentration-Response Curve Generation Thallium_Assay->Concentration_Response Electrophysiology->Concentration_Response IC50_Calculation IC50 Value Calculation Concentration_Response->IC50_Calculation Selectivity_Determination Selectivity Profile Determination IC50_Calculation->Selectivity_Determination

Caption: General experimental workflow for determining this compound cross-reactivity.

References

Comparative Analysis of ML365 IC50 Values Across Diverse Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values for the small molecule inhibitor ML365, as reported in various scientific studies. This compound has garnered significant interest within the research community for its potent and selective inhibition of specific two-pore domain potassium (K2P) channels, positioning it as a valuable tool for investigating cellular excitability, inflammation, and other physiological processes. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the variable potency of this compound depending on its molecular target and the experimental context.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against different potassium channel subtypes, revealing a range of IC50 values that underscore its selectivity. The following table summarizes these findings for easy comparison.

TargetReported IC50Assay MethodCell Line/SystemReference
KCNK3/TASK1 4 nMThallium Influx Fluorescent AssayNot Specified[1][2][3][4]
KCNK3/TASK1 16 nMAutomated Electrophysiology AssayNot Specified[1][2][3]
TWIK2 4.07 µMWhole-Cell Voltage-Clamp RecordingCOS-7 cells expressing mutant TWIK2[5][6]

Note: It is crucial to recognize that IC50 values are highly dependent on the specific experimental conditions, including the assay technology, cell line, and substrate concentration.[7][8][9][10] Direct comparison of values obtained through different methodologies should be approached with caution.

Detailed Experimental Methodologies

The determination of this compound's IC50 values relies on precise experimental protocols. Below are detailed descriptions of the methodologies cited in the summarized studies.

Thallium Influx Fluorescent Assay for KCNK3/TASK1

This high-throughput screening method was employed to identify and characterize inhibitors of the KCNK3/TASK1 channel.[2][3]

  • Cell Culture: Cells expressing the KCNK3/TASK1 potassium channel are cultured and loaded with a fluorescent dye, such as FluxOR™, which is sensitive to thallium ions.

  • Compound Application: this compound at various concentrations is added to the cells.

  • Thallium Influx: A stimulus is applied to open the potassium channels, and a solution containing thallium ions is introduced. As thallium ions flow into the cells through the open channels, they bind to the fluorescent dye, causing an increase in fluorescence intensity.

  • Fluorescence Measurement: The change in fluorescence is measured using a plate reader. The degree of inhibition by this compound is determined by the reduction in thallium influx compared to a control group without the inhibitor.

  • IC50 Calculation: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[11]

Automated Electrophysiology Assay for KCNK3/TASK1

This method provides a direct measure of ion channel activity and is often used to validate findings from fluorescent-based assays.[2][3]

  • Cell Preparation: Cells expressing the KCNK3/TASK1 channel are prepared for automated patch-clamp recording.

  • Compound Application: Different concentrations of this compound are applied to the cells.

  • Electrophysiological Recording: The flow of ions through the KCNK3/TASK1 channels is recorded as an electrical current.

  • Data Analysis: The inhibition of the current by this compound is measured, and the IC50 value is determined by fitting the concentration-response data.

Whole-Cell Voltage-Clamp Recording for TWIK2

This technique is a gold-standard method for studying ion channel function, providing detailed information about channel gating and pharmacology.[5][6]

  • Cell Transfection: COS-7 cells were transfected with a mutant form of the TWIK2 channel (TWIK2I289A/L290A/Y308A) to enhance plasma membrane expression and facilitate current measurement.[5][6]

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the entire cell (whole-cell configuration). The membrane potential is clamped at a specific voltage.

  • Current Measurement: Currents flowing through the TWIK2 channels are recorded in response to voltage steps.

  • Compound Perfusion: this compound at various concentrations is perfused over the cell, and the resulting inhibition of the TWIK2 current is measured.

  • IC50 Determination: The IC50 value is calculated from the concentration-response curve of this compound-induced inhibition.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting specific potassium channels, which play a critical role in regulating cellular membrane potential and downstream signaling pathways. In the context of inflammation, this compound has been shown to modulate the NF-κB and NLRP3 inflammasome pathways.[5][6][12][13]

The diagram below illustrates the inhibitory effect of this compound on inflammatory signaling.

ML365_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_channels Potassium Channels cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling LPS LPS ATP ATP NFkB NF-κB Pathway LPS->NFkB activates NLRP3 NLRP3 Inflammasome ATP->NLRP3 activates via K+ efflux TASK1 KCNK3/TASK1 TWIK2 TWIK2 TWIK2->NLRP3 mediates K+ efflux This compound This compound This compound->TASK1 This compound->TWIK2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces NLRP3->Cytokines activates release of

Caption: this compound inhibits KCNK3/TASK1 and TWIK2, blocking inflammatory signaling.

By blocking these channels, this compound can inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway and prevent the ATP-induced potassium efflux required for NLRP3 inflammasome activation.[5][6][12] This leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][12] The inhibition of the NF-κB pathway by this compound is also associated with the suppression of Erk, p38, and Jnk protein expression.[12]

References

Comparative Analysis of ML365 and Other TASK-1 Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML365 and other prominent TASK-1 (KCNK3) potassium channel blockers. The following analysis is supported by experimental data to aid in the selection of appropriate pharmacological tools for in vitro and in vivo studies.

The TWIK-related acid-sensitive potassium (TASK-1) channel, a member of the two-pore domain potassium channel (K2P) family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability.[1] Its involvement in various physiological processes, including neuronal signaling, cardiac function, and immune responses, has made it a significant target for therapeutic intervention.[1][2] this compound has emerged as a potent and selective small-molecule inhibitor of the TASK-1 channel, offering a valuable tool for dissecting its physiological and pathological roles.[2]

Quantitative Comparison of TASK-1 Blockers

The following table summarizes the inhibitory potency (IC50) and selectivity of this compound against other known TASK-1 channel blockers. The data is compiled from various studies employing thallium influx fluorescent assays and automated electrophysiology.

CompoundTASK-1 IC50 (nM)TASK-3 IC50 (nM)Selectivity (TASK-3/TASK-1)Other Channels Inhibited (IC50 or % inhibition @ concentration)Assay Method
This compound 4[3]390~98Kir2.1, KCNQ2, hERG: Little to no inhibition at 30 µM[2][3]Thallium Influx[3]
16[2][3]990[4]~62Automated Electrophysiology[2][3]
A1899 7[5]70[5]10Kv1.5: IC50 is 68-fold higher than for TASK-1[6]Automated Electrophysiology (in CHO cells)[5]
35.1[1]318 (in Xenopus oocytes)[5]~9Two-Electrode Voltage Clamp (in Xenopus oocytes)[1]
AVE1231 (A293) 222 (in Xenopus oocytes)[7]--Kv1.5: IC50 is 43-fold higher than for TASK-1[6][8]Two-Electrode Voltage Clamp (in Xenopus oocytes)[7]
~250[9]--IKACh: IC50 = 8.4 µM[10]Automated Electrophysiology[9]
Doxapram 410[11][12]37,000[11][12]~90TASK-1/TASK-3 heterodimer: EC50 = 9 µM[11][12]Electrophysiology[11]
880 (human)[11]--Ca²⁺-activated K⁺ current: IC50 ≈ 13 µM[11]Electrophysiology[11]
930 (porcine)[11]--Ca²⁺-independent K⁺ current: IC50 ≈ 20 µM[11]

Experimental Protocols

Thallium Influx Fluorescent Assay

This high-throughput screening assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through the TASK-1 channel.[13]

Principle: Cells expressing the TASK-1 channel are loaded with a thallium-sensitive fluorescent dye.[13] When the channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence intensity, which is proportional to channel activity.[13]

Detailed Methodology:

  • Cell Culture and Plating:

    • HEK293 or CHO cells stably expressing the human TASK-1 channel are cultured in appropriate media.

    • Cells are seeded into 384-well plates and incubated overnight to form a monolayer.[14]

  • Dye Loading:

    • The cell culture medium is removed, and a loading buffer containing a thallium-sensitive fluorescent dye (e.g., from the FLIPR Potassium Assay Kit) is added to each well.[15][16]

    • The plate is incubated at room temperature in the dark for approximately 1 hour to allow the dye to enter the cells.[15]

  • Compound Addition:

    • Test compounds, including this compound and other blockers, are prepared at various concentrations in a chloride-free buffer.

    • The compound solutions are added to the wells of the cell plate. Typically, a pre-incubation period of 30 minutes is allowed.[13]

  • Stimulation and Signal Detection:

    • A stimulus solution containing a mixture of potassium sulfate (B86663) (to depolarize the membrane and open voltage-gated channels if any) and thallium sulfate is added to the wells.[15][16]

    • The fluorescence intensity is immediately measured kinetically using a fluorescence plate reader (e.g., FLIPR or FlexStation).[14]

  • Data Analysis:

    • The rate of fluorescence increase is calculated to determine the channel activity.

    • The percentage of inhibition is calculated relative to control wells (with and without a known blocker).

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Automated Electrophysiology (QPatch)

Automated patch-clamp systems, such as the QPatch, provide a higher throughput method for directly measuring ion channel currents compared to manual patch-clamping.[17][18]

Principle: This technique uses planar patch-clamp technology to form a giga-seal between a single cell and a micro-machined aperture.[17] The system then achieves a whole-cell configuration, allowing for the measurement of ionic currents across the cell membrane in response to voltage changes and compound application.[17]

Detailed Methodology:

  • Cell Preparation:

    • Cells stably expressing the TASK-1 channel are harvested and prepared as a single-cell suspension.

  • QPatch Instrument Setup:

    • A QPlate, a 16- or 48-channel planar patch chip, is installed in the QPatch instrument.[19]

    • The system is primed with extracellular and intracellular solutions.

  • Cell Positioning and Sealing:

    • The cell suspension is introduced, and negative pressure is applied to position a single cell over each aperture.[17]

    • A giga-ohm seal is formed between the cell membrane and the substrate.[17]

  • Whole-Cell Configuration:

    • A brief suction pulse is applied to rupture the cell membrane under the aperture, establishing the whole-cell configuration.[19]

  • Voltage Protocol and Recording:

    • A specific voltage protocol is applied to elicit TASK-1 currents. For example, cells are held at a holding potential of -80 mV and then subjected to a series of voltage steps.[17]

    • The resulting currents are recorded.

  • Compound Application:

    • A cumulative concentration-response protocol is typically used, where increasing concentrations of the test compound are applied to the cell.

  • Data Analysis:

    • The peak current amplitude is measured at each voltage step and for each compound concentration.

    • The percentage of current inhibition is calculated.

    • IC50 values are determined from the concentration-response curves.

Signaling Pathways and Experimental Workflows

TASK-1 Regulation by G-Protein Coupled Receptors (GPCRs)

TASK-1 channels can be regulated by various GPCRs, leading to their inhibition.[20] This pathway is crucial in modulating cellular excitability in response to hormones and neurotransmitters.[20]

GPCR_TASK1_Pathway Ligand Ligand (e.g., Angiotensin II, Endothelin-1) GPCR Gq/11-coupled Receptor Ligand->GPCR Binds to G_Protein Gαq/11 Gβγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates TASK1 TASK-1 Channel PKC->TASK1 Phosphorylates & Inhibits Inhibition Channel Inhibition TASK1->Inhibition ML365_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK Activates TASK1 TASK-1 Channel TASK1->IKK Suppresses activation (Proposed Mechanism) IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Leads to IκB degradation IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Induces transcription LPS Lipopolysaccharide (LPS) LPS->TLR4 Activates This compound This compound This compound->TASK1 Inhibits Experimental_Workflow start Start: Select TASK-1 Blockers cell_culture Cell Culture (Stable TASK-1 expression) start->cell_culture primary_screen Primary Screening (Thallium Influx Assay) cell_culture->primary_screen data_analysis Data Analysis (IC50 Determination) primary_screen->data_analysis secondary_screen Secondary Screening (Automated Electrophysiology) selectivity_panel Selectivity Profiling (Panel of other K+ channels) secondary_screen->selectivity_panel selectivity_panel->data_analysis data_analysis->secondary_screen comparison Comparative Analysis data_analysis->comparison end End: Select Optimal Blocker comparison->end

References

Validating ML365 On-Target Effects: A Comparative Guide with siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor ML365 with siRNA-mediated gene knockdown for validating on-target effects. We present experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting target validation studies.

Executive Summary

This compound is a potent and selective inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1] It also exhibits inhibitory activity against the TWIK2 potassium channel. Validating that the observed cellular effects of a small molecule are due to its interaction with the intended target is a critical step in drug discovery and chemical biology. Small interfering RNA (siRNA) offers a genetic approach to specifically downregulate the expression of a target protein, providing an orthogonal method to corroborate the pharmacological findings.

This guide directly compares the effects of this compound with those of siRNA targeting its known targets, TASK-1 and TWIK2, in relevant cellular assays. We also provide a comparison of this compound with alternative TASK-1 inhibitors.

Data Presentation

Comparison of this compound and TWIK2 siRNA on NLRP3 Inflammasome Activation

One of the key off-target effects of this compound is the inhibition of the TWIK2 potassium channel, which plays a role in the activation of the NLRP3 inflammasome. A study directly compared the effect of this compound with siRNA-mediated knockdown of TWIK2 in bone marrow-derived macrophages (BMDMs), providing a clear validation of this compound's on-target activity in this context.

TreatmentConcentration/DoseIL-1β Production (% of Control)Standard Deviation
Vehicle Control (LPS + ATP) -100-
This compound 1 µM~50%Not Reported
This compound 5 µM~25%Not Reported
Scrambled siRNA (LPS + ATP) 50 nM100-
TWIK2 siRNA (LPS + ATP) 50 nM~40%Not Reported
TWIK2 siRNA + this compound (LPS + ATP) 50 nM + 5 µM~40%Not Reported

Data extracted and synthesized from a study by an academic research group.[2][3][4][5] The results indicate that both this compound and TWIK2 siRNA significantly reduce ATP-induced IL-1β production, a key readout of NLRP3 inflammasome activation.[2][3][4] Importantly, the inhibitory effect of this compound was significantly impaired in cells with TWIK2 knockdown, strongly suggesting that this compound mediates its effect on the NLRP3 inflammasome through the inhibition of TWIK2.[2][3][4][5]

Comparison of this compound and KCNK3 siRNA on Cancer Cell Proliferation
InterventionCell LineEffect on Proliferation
This compound Not specified in proliferation assaysNo significant cytotoxicity observed at concentrations up to 30 µM.[6]
KCNK3 siRNA Lung Adenocarcinoma (H1299, H1975)Overexpression of KCNK3 inhibits proliferation.[7][8]
KCNK3 siRNA Lung Adenocarcinoma (A549)Knockdown of KCNK3 reduces proliferation.[9]
KCNK3 Knockdown Mouse Neuroblastoma (N2A)Knockdown of KCNK3 increases proliferation rates by >25%.[10]
KCNK3 Knockdown Human Pulmonary Artery Smooth Muscle CellsKCNK3 knockdown enhanced proliferation by 40%.[11]

These findings suggest that the role of KCNK3 in cell proliferation may be cell-type dependent. While this compound itself has not been extensively profiled in proliferation assays, the effects of modulating its primary target, KCNK3, are evident.

Comparison with Alternative TASK-1 Inhibitors
InhibitorIC₅₀ for TASK-1Selectivity Notes
This compound 4 nM (Thallium influx assay)[1], 16 nM (Electrophysiology)[1]>60-fold selectivity over TASK-3.[6]
A293 (AVE1231) ~100 nMAlso inhibits IKACh with an IC₅₀ of 8.4 µM.[12]
Doxapram 410 nMAlso inhibits TASK-3 (IC₅₀ = 37 µM) and Ca²⁺-activated potassium channels (IC₅₀ ≈ 13 µM).[13]

Experimental Protocols

siRNA Transfection for TWIK2 Knockdown in Bone Marrow-Derived Macrophages (BMDMs)

This protocol is adapted from a study validating the on-target effects of this compound on the NLRP3 inflammasome.[5]

  • Cell Seeding: Plate BMDMs in 6-well plates at a density of 2.5 x 10⁵ cells per well.

  • siRNA Complex Preparation:

    • For each well, dilute 50 nM of TWIK2 siRNA or a scrambled control siRNA in Opti-MEM.

    • In a separate tube, dilute 7.5 µL of Lipofectamine™ RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine™ RNAiMAX and incubate for 5 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 48 hours to achieve target gene knockdown.

  • Assay: Proceed with the desired downstream assay (e.g., NLRP3 inflammasome activation).

General Protocol for siRNA Transfection for KCNK3 Knockdown

This is a general protocol that can be adapted for various cell lines. Optimization of siRNA concentration and transfection reagent volume is recommended for each cell line.

  • Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Complex Preparation:

    • Dilute 20-80 pmol of KCNK3 siRNA or a non-targeting control siRNA in 100 µL of serum-free medium.

    • In a separate tube, dilute 2-8 µL of a suitable transfection reagent in 100 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate for 15-45 minutes at room temperature.

  • Transfection: Add the siRNA-reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours before proceeding to downstream analysis.

  • Validation of Knockdown: Assess KCNK3 mRNA or protein levels to confirm knockdown efficiency.

Visualizations

On_Target_Validation_Workflow Experimental Workflow for On-Target Validation cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach This compound Treat cells with this compound Phenotype_A Observe Phenotype A (e.g., Reduced IL-1β) This compound->Phenotype_A Conclusion Compare Phenotypes (A vs. B) Phenotype_A->Conclusion siRNA Transfect cells with Target-specific siRNA Knockdown Confirm Target Knockdown (e.g., Western Blot, qPCR) siRNA->Knockdown Phenotype_B Observe Phenotype B (e.g., Reduced IL-1β) Knockdown->Phenotype_B Phenotype_B->Conclusion Validation On-Target Effect Validated Conclusion->Validation Phenotypes are consistent

Caption: On-Target Validation Workflow.

NLRP3_Inflammasome_Pathway This compound and TWIK2 in NLRP3 Inflammasome Activation ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_activation NLRP3 Inflammasome Activation K_efflux->NLRP3_activation TWIK2 TWIK2 Channel TWIK2->K_efflux Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b IL-1β Maturation and Secretion Caspase1->IL1b This compound This compound This compound->TWIK2 inhibits siRNA TWIK2 siRNA siRNA->TWIK2 downregulates

Caption: this compound and TWIK2 in the NLRP3 Pathway.

References

ML365: A Selective Inhibitor of the TASK-1 Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

ML365 is a potent and selective small-molecule inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1][2][3][4] This guide provides a comprehensive comparison of this compound's selectivity against a panel of other potassium channels, supported by experimental data and detailed methodologies. The information presented here is intended to assist researchers and professionals in the fields of pharmacology and drug development in evaluating this compound as a pharmacological tool for studying TASK-1 function and as a potential starting point for therapeutic development.

Comparative Selectivity Profile of this compound

The inhibitory activity of this compound against various potassium channels has been quantified using both thallium influx fluorescent assays and automated electrophysiology. The data, summarized in the table below, clearly demonstrates the high selectivity of this compound for the TASK-1 channel.

ChannelAssay TypeIC50 (nM)Selectivity (fold) vs. TASK-1
TASK-1 (KCNK3) Thallium Influx4-
TASK-1 (KCNK3) Electrophysiology16-
TASK-3 (KCNK9) Thallium Influx39098
TASK-3 (KCNK9) Electrophysiology99062
Kir2.1 Thallium Influx> 30,000> 7500
KCNQ2 Thallium Influx> 30,000> 7500
hERG (KV11.1) Thallium Influx> 30,000> 7500

Data compiled from multiple independent experiments.[1]

As the data indicates, this compound exhibits a significant selectivity margin for TASK-1 over the closely related TASK-3 channel, with a 62- to 98-fold greater potency depending on the assay method.[1][5] Against more distantly related potassium channels such as Kir2.1, KCNQ2, and hERG, this compound shows negligible inhibition at concentrations up to 30 µM.[1][2][3]

Experimental Methodologies

The selectivity of this compound was determined using two primary cell-based assays: a high-throughput fluorescent screen measuring thallium influx and automated whole-cell voltage-clamp recordings.

Thallium Influx Fluorescent Assay

This assay provides a measure of potassium channel activity by monitoring the influx of thallium ions, a surrogate for potassium ions, into cells expressing the target channel.

G cluster_workflow Thallium Influx Assay Workflow A Plate CHO cells expressing TASK-1 or other K+ channels B Load cells with FluxOR™ thallium-sensitive dye A->B Incubate C Add this compound at varying concentrations B->C Pre-incubate D Add extracellular solution with thallium and potassium C->D Stimulate E Measure fluorescence intensity (thallium influx) D->E Record F Calculate IC50 values E->F Analyze

Caption: Workflow of the thallium influx fluorescent assay.

Protocol:

  • Cell Plating: Chinese Hamster Ovary (CHO) cells stably expressing the potassium channel of interest (e.g., TASK-1) are plated in 384-well plates.[1]

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye, such as FluxOR™.[1]

  • Compound Addition: this compound is added to the wells at various concentrations.

  • Stimulation: An extracellular solution containing both thallium and potassium is added to the wells, initiating thallium influx through the open potassium channels.[1]

  • Fluorescence Measurement: The increase in intracellular fluorescence, which is proportional to the thallium influx, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration-response data is used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the channel activity.

Automated Electrophysiology

Automated patch-clamp electrophysiology provides a direct measure of ion channel function by recording the ionic currents flowing through the channels in the whole-cell configuration.

G cluster_workflow Automated Electrophysiology Workflow A Prepare HEK293 cells expressing the target K+ channel B Cells are captured on the recording chip (QPatch) A->B Load C Whole-cell configuration is established B->C Seal & Rupture D Apply voltage protocols to elicit channel currents C->D Measure Baseline E Apply this compound at varying concentrations D->E Compound Addition F Record inhibition of the potassium current E->F Record G Determine IC50 values F->G Analyze

Caption: Workflow for automated electrophysiology experiments.

Protocol:

  • Cell Preparation: HEK293 cells expressing the target potassium channel (e.g., TASK-3) are prepared for recording.[1]

  • Cell Capture and Sealing: The cells are automatically captured on the microfluidic recording chips of an automated patch-clamp system (e.g., QPatch 16X).[1] A high-resistance seal is formed between the cell membrane and the recording aperture.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration, allowing for control of the intracellular solution and measurement of the total current from the entire cell.

  • Voltage Protocol and Baseline Recording: A specific voltage protocol is applied to the cell to activate the potassium channels, and the resulting baseline current is recorded.[1]

  • Compound Application: this compound is applied to the cell at increasing concentrations.

  • Current Recording: The effect of this compound on the potassium current is recorded.

  • Data Analysis: The inhibition of the current at different concentrations of this compound is used to determine the IC50 value.

Conclusion

The experimental data robustly demonstrates that this compound is a highly potent and selective inhibitor of the TASK-1 potassium channel. Its significant selectivity against other potassium channels, including the closely related TASK-3, makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TASK-1.[1][3] Researchers can confidently use this compound in in vitro studies to probe the function of TASK-1 channels with minimal off-target effects on the other tested potassium channels.

References

Comparative Efficacy of ML365 and Other KCNK3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of ML365 and other known inhibitors of the two-pore domain potassium channel KCNK3 (also known as TASK-1). The information is supported by experimental data to facilitate informed decisions in research and development.

The KCNK3 channel is a critical regulator of cellular membrane potential and is implicated in various physiological processes, including neuronal excitability, immune responses, and cardiovascular function. Its dysregulation has been linked to pathologies such as pulmonary arterial hypertension (PAH), making it a significant target for therapeutic intervention. This guide focuses on this compound, a potent and selective KCNK3 inhibitor, and compares its performance with other known modulators of the channel.

Quantitative Comparison of KCNK3 Inhibitors

The following table summarizes the potency of this compound and other relevant KCNK3 modulators. Potency is a key measure of a drug's efficacy, with lower IC50 values indicating a higher potency.

CompoundTargetAssay TypeIC50Notes
This compound KCNK3/TASK-1Thallium Influx4 nM[1][2][3]Highly selective inhibitor.[1]
KCNK3/TASK-1Automated Electrophysiology (QPatch)16 nM[1][2]
A293 KCNK3/TASK-1Electrophysiology200 nMAlso inhibits KCNK9 (TASK-3) and was initially developed as a Kv1.5 inhibitor.[4]
ONO-RS-082 KCNK3/TASK-1N/AN/AKnown as a KCNK3 channel activator, not an inhibitor.[5][6]

Note: IC50 values can vary between different assay types and experimental conditions. The data presented here is for comparative purposes.

Selectivity Profile of this compound

A crucial aspect of a pharmacological probe is its selectivity for the intended target. This compound has demonstrated high selectivity for KCNK3 over other potassium channels, including the closely related KCNK9 (TASK-3).

Off-TargetAssay TypeThis compound ConcentrationInhibition
KCNK9/TASK-3 Thallium Influx-Over 60-fold less potent than on KCNK3.[7]
Kir2.1 Not Specified30 µMLittle to no inhibition.[1]
KCNQ2 Not Specified30 µMLittle to no inhibition.[1]
hERG Not Specified30 µMLittle to no inhibition.[1]

This high selectivity minimizes the risk of off-target effects, making this compound a valuable tool for specifically studying the physiological and pathological roles of KCNK3.

Experimental Protocols

Detailed methodologies for the key assays used to characterize KCNK3 inhibitors are provided below.

Thallium Influx Assay

This high-throughput screening assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through KCNK3 channels. Inhibition of the channel results in a decreased thallium influx, which is detected by a fluorescent dye.

Workflow:

G A Cells expressing KCNK3 are plated in microtiter plates B Cells are loaded with a thallium-sensitive fluorescent dye A->B C Test compounds (e.g., this compound) are added B->C D A stimulus containing thallium is added to open the channels C->D E Fluorescence is measured over time D->E F Data analysis to determine IC50 values E->F

Thallium Influx Assay Workflow

Detailed Steps:

  • Cell Culture: A stable cell line expressing KCNK3 (e.g., CHO or HEK293 cells) is cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96- or 384-well microplates and incubated to allow for adherence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) at room temperature in the dark.

  • Compound Addition: The dye-loading solution is removed, and an assay buffer is added, followed by the addition of the test compounds at various concentrations.

  • Stimulation and Detection: A stimulus solution containing thallium sulfate (B86663) is added to the wells to initiate ion influx through the KCNK3 channels. The fluorescence intensity is immediately measured using a plate reader (e.g., FLIPR® system).

  • Data Analysis: The rate of fluorescence increase is proportional to the thallium influx. The data is normalized to controls, and IC50 values are calculated from the concentration-response curves.

Automated Electrophysiology (QPatch)

Automated patch-clamp systems like the QPatch provide a higher throughput method for directly measuring ion channel currents compared to traditional manual patch-clamp. This technique allows for the detailed characterization of an inhibitor's effect on channel gating and kinetics.

Workflow:

G A Cells expressing KCNK3 are prepared in suspension B Cells are captured on a planar patch chip A->B C A whole-cell configuration is established B->C D Voltage protocols are applied to elicit KCNK3 currents C->D E Test compounds are applied at increasing concentrations D->E F Current inhibition is measured E->F G Data analysis to determine IC50 values F->G

Automated Electrophysiology Workflow

Detailed Steps:

  • Cell Preparation: Cells expressing KCNK3 are harvested and prepared as a single-cell suspension in an appropriate external solution.

  • Cell Positioning and Sealing: The cell suspension is introduced into the QPatch system, where individual cells are captured by suction onto micron-sized apertures in a planar glass substrate (QPlate). A high-resistance seal (GΩ seal) is formed between the cell membrane and the substrate.

  • Whole-Cell Formation: The cell membrane patch under the aperture is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Current Recording: A defined voltage protocol (e.g., a voltage ramp or step protocol) is applied to the cell, and the resulting ion currents through the KCNK3 channels are recorded.

  • Compound Application: The test compound is applied to the extracellular side of the cell at increasing concentrations.

  • Data Acquisition and Analysis: The inhibition of the KCNK3 current is measured at each compound concentration. The data is then used to generate concentration-response curves and calculate IC50 values.

KCNK3 Signaling Pathways

Dysregulation of KCNK3 is implicated in several diseases, notably pulmonary arterial hypertension (PAH). The inhibition of KCNK3 can lead to the activation of downstream signaling pathways that promote cell proliferation and inflammation.

KCNK3 in Pulmonary Arterial Hypertension

In PAH, the expression and activity of KCNK3 are often reduced in pulmonary artery smooth muscle cells (PASMCs).[5] This leads to membrane depolarization, which in turn promotes vasoconstriction and proliferation of PASMCs, contributing to the remodeling of pulmonary arteries.[5]

G cluster_0 KCNK3 Inhibition cluster_1 Cellular Effects cluster_2 Downstream Signaling cluster_3 Pathological Outcomes in PAH KCNK3 KCNK3 Inhibition (e.g., by this compound or disease state) Depolarization Membrane Depolarization KCNK3->Depolarization Ca_influx Increased Intracellular Ca2+ Depolarization->Ca_influx HIF1a HIF1-α Stabilization Depolarization->HIF1a ERK ERK1/2 Activation Ca_influx->ERK AKT AKT Activation Ca_influx->AKT Proliferation PASMC Proliferation ERK->Proliferation AKT->Proliferation HIF1a->Proliferation Inflammation Inflammation HIF1a->Inflammation Remodeling Vascular Remodeling Proliferation->Remodeling Inflammation->Remodeling

KCNK3 Signaling in PAH
KCNK3 and NF-κB Signaling in Inflammation

Recent studies have suggested a link between KCNK3 inhibition and the activation of the NF-κB signaling pathway, a key regulator of inflammation.[8] this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway.[8]

G cluster_0 Inflammatory Stimulus cluster_1 KCNK3 Modulation cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS LPS IKK IKK Complex LPS->IKK Activates This compound This compound KCNK3 KCNK3 Channel This compound->KCNK3 Inhibits KCNK3->IKK Suppresses IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Induces Transcription

KCNK3 and NF-κB Signaling

This guide provides a comparative overview of this compound and other KCNK3 inhibitors, supported by quantitative data and detailed experimental protocols. The high potency and selectivity of this compound make it an invaluable tool for elucidating the complex roles of KCNK3 in health and disease. Further research into the therapeutic potential of targeting KCNK3 is warranted, particularly in the context of pulmonary arterial hypertension and inflammatory disorders.

References

Safety Operating Guide

Proper Disposal of ML365: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of the TASK-1 Potassium Channel Blocker ML365 (CAS Number: 947914-18-3)

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like this compound are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, a selective TASK-1 potassium channel blocker.

Immediate Safety and Disposal Plan

When handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While specific formulations may vary, the general safety protocols and disposal considerations are outlined below.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its containers must adhere to local, state, and federal regulations for hazardous waste. Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired solid this compound, as well as any materials contaminated with the compound (e.g., weighing paper, pipette tips, gloves), should be collected in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container for liquid chemical waste. Avoid mixing with incompatible waste streams. The nature of the solvent will determine whether it is classified as halogenated or non-halogenated organic waste.

  • Container Labeling:

    • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]-benzamide or this compound), the CAS number (947914-18-3), and an indication of the hazards (e.g., "Toxic," "Harmful").

  • Storage of Waste:

    • Store waste containers in a designated, secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Provide secondary containment for liquid waste to mitigate spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.[2] Disposal must be conducted in accordance with all applicable official regulations.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueSource
CAS Number 947914-18-3Cayman Chemical, Tocris Bioscience
Molecular Formula C₂₂H₂₀N₂O₃Cayman Chemical, Tocris Bioscience
Molecular Weight 360.4 g/mol Cayman Chemical, Tocris Bioscience
Solubility in DMSO 5 mg/mLCayman Chemical
Solubility in Ethanol 20 mg/mLCayman Chemical
Solubility in DMF 20 mg/mLCayman Chemical

Experimental Protocols

While this document focuses on disposal, the handling procedures outlined are based on standard laboratory protocols for working with potent, non-volatile small molecules. All experimental work involving this compound should be preceded by a thorough risk assessment and adherence to institution-specific safety protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

ML365_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions with this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling ML365

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure personal safety and maintain the integrity of experimental results. This guide provides essential, immediate safety and logistical information for the use and disposal of ML365 (CAS Number: 947914-18-3), a selective two-pore domain potassium channel KCNK3/TASK1 inhibitor.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety GogglesANSI Z87.1-compliant, chemical splash goggles.[1]Protects eyes from splashes, dust, or aerosols of the compound.[1]
Face ShieldTo be worn over safety goggles.[1]Provides an additional layer of protection for the face during splash-prone procedures.[1]
Hand Protection GlovesChemical-resistant nitrile gloves.[1]Prevents skin contact with the compound. Double-gloving is recommended for added safety.[1][2]
Body Protection Laboratory CoatFull-length, buttoned, with long sleeves.[1]Protects skin and personal clothing from contamination.[1]
Closed-toe ShoesSturdy, non-perforated shoes covering the entire foot.[1]Protects feet from spills and dropped objects.[1]
Respiratory Protection Fume HoodProperly functioning chemical fume hood.[1]To be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.[1]
RespiratorN95 or higher, based on risk assessment.[3]May be required for specific procedures where aerosolization is likely and a fume hood is not feasible.[3]

Operational Plan: Handling and Experimental Protocols

Handling Procedures:

  • Preparation: Before handling this compound, ensure all required PPE is correctly worn.[1] All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risks.[1]

  • Weighing and Solution Preparation: When weighing the solid compound, use a draft shield to prevent the powder from becoming airborne. Prepare solutions by slowly adding the solvent to the solid to avoid splashing.[1]

  • Transport: When moving solutions of this compound within the laboratory, use sealed, shatter-resistant containers placed within a secondary container to prevent spills.[1]

Spill Management:

In the event of a spill, evacuate the area and prevent others from entering. For a small spill, if you are trained and it is safe to do so, use an inert absorbent material to contain the substance. Collect the absorbed material and contaminated debris into a designated hazardous waste container. For large spills, or if you are not equipped to handle the spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Dispose of unused solid this compound as hazardous chemical waste in a clearly labeled, sealed container.[4] Contaminated items such as pipette tips, gloves, and empty vials should be collected in a designated hazardous waste bag or container.[3]

  • Liquid Waste (Solutions): Collect solutions of this compound in a dedicated, sealed, and chemically compatible waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: 2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]-benzamide.[5] Never dispose of solutions containing this compound down the drain.

  • Empty Containers: Thoroughly rinse empty containers that held this compound. The first rinse should be collected as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]

  • Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent. Collect all cleaning materials as hazardous waste.

Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor. [4]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing key safety checkpoints.

ML365_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Collect Solid & Liquid Waste E->F G Dispose of Contaminated Materials F->G H Decontaminate Work Area G->H I I H->I Remove PPE & Wash Hands

Caption: Workflow for safe handling of this compound from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.